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Core Science & Biosynthesis

Foundational

Synonyms for 4-Amino-3-fluoro-5-methylbenzoic acid in literature

An In-Depth Technical Guide to 4-Amino-3-fluoro-5-methylbenzoic Acid: Nomenclature, Synthesis, and Applications in Drug Discovery Authored by: A Senior Application Scientist Abstract This technical guide provides a compr...

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to 4-Amino-3-fluoro-5-methylbenzoic Acid: Nomenclature, Synthesis, and Applications in Drug Discovery

Authored by: A Senior Application Scientist

Abstract

This technical guide provides a comprehensive overview of 4-Amino-3-fluoro-5-methylbenzoic acid, a substituted aromatic building block with significant potential in medicinal chemistry and drug development. The guide elucidates the compound's nomenclature, including its various synonyms and CAS Registry Number identifiers. A detailed, proposed synthetic pathway is presented, grounded in established organic chemistry principles and supported by literature precedents for analogous compounds. The physicochemical properties are summarized, and its critical application as a key intermediate in the synthesis of therapeutic agents, notably cyclin-dependent kinase (CDK) inhibitors, is discussed in depth. This document is intended for researchers, scientists, and professionals in the field of drug development seeking to leverage this and similar molecules in their research endeavors.

Introduction: The Strategic Importance of Substituted Anthranilic Acid Derivatives

Substituted aminobenzoic acids are a cornerstone of modern medicinal chemistry. The strategic placement of various functional groups on the aromatic ring can profoundly influence a molecule's physicochemical properties, such as its acidity, lipophilicity, and metabolic stability. Furthermore, these substituents provide critical vectors for molecular recognition, enabling targeted interactions with biological macromolecules. The introduction of a fluorine atom, in particular, is a widely employed strategy in drug design to modulate pKa, enhance binding affinity, and improve metabolic stability. 4-Amino-3-fluoro-5-methylbenzoic acid represents a unique confluence of these strategic elements, making it a valuable building block for the synthesis of complex, biologically active molecules. This guide aims to provide a detailed technical resource on this compound, from its fundamental properties to its application in cutting-edge drug discovery.

Nomenclature and Identification

A clear and unambiguous identification of chemical entities is paramount for scientific communication and reproducibility. 4-Amino-3-fluoro-5-methylbenzoic acid is known in the literature and chemical databases by several identifiers.

Synonyms and IUPAC Name

The systematic IUPAC name for this compound is 4-Amino-3-fluoro-5-methylbenzoic acid . While this is the most formal designation, several synonyms are likely to be encountered in chemical supplier catalogs and databases. Based on the naming conventions for similar compounds, likely synonyms include:

  • Benzoic acid, 4-amino-3-fluoro-5-methyl-

It is important for researchers to be aware of these potential variations when conducting literature and database searches.

Chemical Identifiers

A degree of ambiguity exists regarding the CAS Registry Number for this compound, with multiple numbers appearing in supplier databases for the same chemical name. This is not an uncommon occurrence for research chemicals. The two most frequently cited CAS numbers are:

IdentifierValue
CAS Registry Number 1884333-33-8 and 2015963-18-3[1]
Molecular Formula C₈H₈FNO₂
InChI 1S/C8H8FNO2/c1-4-2-5(8(11)12)3-6(9)7(4)10/h2-3H,10H2,1H3,(H,11,12)
InChIKey YMHWVTQOVLACFS-UHFFFAOYSA-N

Researchers are advised to verify the identity of the compound using analytical data, such as NMR or mass spectrometry, rather than relying solely on the CAS number.

Physicochemical and Predicted Spectral Properties

The physicochemical properties of 4-Amino-3-fluoro-5-methylbenzoic acid are crucial for its handling, reactivity, and pharmacokinetic profile when incorporated into a larger molecule.

PropertyPredicted / Known Value
Molecular Weight 169.15 g/mol
Appearance Expected to be a solid at room temperature
pKa Estimated to be around 4-5 for the carboxylic acid and 2-3 for the amino group, influenced by the electron-withdrawing fluorine and electron-donating methyl and amino groups.
Solubility Likely soluble in organic solvents such as DMSO and methanol, with limited solubility in water.
Predicted Spectroscopic Data

While specific spectra for this compound are not widely published, the expected NMR and mass spectral characteristics can be predicted based on its structure and data from analogous compounds.

  • ¹H NMR: The proton NMR spectrum is expected to show distinct signals for the two aromatic protons, the amino protons, and the methyl protons. The aromatic protons will likely appear as singlets or narrow doublets due to the substitution pattern.

  • ¹³C NMR: The carbon NMR will show eight distinct signals corresponding to each carbon atom in the molecule. The carbon attached to the fluorine atom will exhibit a characteristic large coupling constant.

  • ¹⁹F NMR: A single resonance is expected for the fluorine atom. The chemical shift will be indicative of its electronic environment on the aromatic ring.

  • Mass Spectrometry: The electron ionization (EI) mass spectrum is expected to show a molecular ion peak at m/z 169.15. Common fragmentation patterns for aminobenzoic acids include the loss of water, carbon monoxide, and the carboxyl group.

Proposed Synthesis Protocol

Overall Synthetic Workflow

The proposed synthesis involves the nitration of a substituted toluene, followed by reduction of the nitro group to an amine, and subsequent functional group manipulations to arrive at the final product.

Synthesis_Workflow A 2-Fluoro-4-methylaniline B Protection of Amine A->B e.g., Acetic Anhydride C Bromination B->C N-Bromosuccinimide D Nitration C->D HNO₃/H₂SO₄ E Reduction of Nitro Group D->E e.g., Fe/HCl or H₂/Pd-C F Formylation E->F Ortho-formylation G Oxidation F->G Oxidizing Agent (e.g., KMnO₄) H Final Product: 4-Amino-3-fluoro-5-methylbenzoic acid G->H Deprotection (if necessary)

Caption: Proposed synthetic workflow for 4-Amino-3-fluoro-5-methylbenzoic acid.

Step-by-Step Experimental Protocol (Proposed)

Step 1: Nitration of 3-Fluoro-5-methylbenzoic acid

  • To a stirred solution of 3-fluoro-5-methylbenzoic acid in concentrated sulfuric acid, cooled to 0 °C, add a mixture of concentrated nitric acid and concentrated sulfuric acid dropwise, maintaining the temperature below 10 °C.

  • After the addition is complete, allow the reaction to stir at room temperature for several hours.

  • Pour the reaction mixture onto crushed ice and collect the resulting precipitate by filtration.

  • Wash the solid with cold water and dry under vacuum to yield 3-fluoro-5-methyl-4-nitrobenzoic acid.

Step 2: Reduction of the Nitro Group

  • Suspend the 3-fluoro-5-methyl-4-nitrobenzoic acid in ethanol or a mixture of ethanol and water.

  • Add a reducing agent, such as iron powder and a catalytic amount of hydrochloric acid, or perform catalytic hydrogenation using palladium on carbon (Pd/C) under a hydrogen atmosphere.

  • Heat the reaction mixture to reflux for several hours until the reaction is complete (monitored by TLC).

  • Filter the hot reaction mixture to remove the catalyst or iron salts.

  • Cool the filtrate and adjust the pH to precipitate the product.

  • Collect the solid by filtration, wash with water, and dry to obtain 4-Amino-3-fluoro-5-methylbenzoic acid.

Disclaimer: This is a proposed synthetic route and has not been experimentally validated. Researchers should conduct their own literature search and optimization studies.

Applications in Drug Discovery: A Key Building Block for CDK Inhibitors

The utility of 4-Amino-3-fluoro-5-methylbenzoic acid as a valuable synthetic intermediate is exemplified by its use in the development of potent and selective inhibitors of cyclin-dependent kinases (CDKs).

Role in the Synthesis of CDK Inhibitors

A patent application (WO2019213403A1) describes the use of 4-Amino-3-fluoro-5-methylbenzoic acid as a key building block in the synthesis of a series of quinazolin-2-amine derivatives that act as CDK inhibitors[2]. In this context, the carboxylic acid functionality of 4-Amino-3-fluoro-5-methylbenzoic acid is activated and coupled with the amine group of a substituted pyrrolidinyl-quinazolinamine scaffold to form an amide bond.

CDK_Inhibitor_Synthesis A 4-Amino-3-fluoro-5-methylbenzoic acid C Amide Coupling A->C B (R)-N-(pyrrolidin-3-yl)quinazolin-2-amine B->C D CDK Inhibitor C->D HATU, DIEA

Caption: Amide coupling reaction to form a CDK inhibitor.[2]

The Significance of CDK Inhibition in Oncology

Cyclin-dependent kinases are a family of protein kinases that play a crucial role in regulating the cell cycle. Dysregulation of CDK activity is a hallmark of many cancers, leading to uncontrolled cell proliferation. Therefore, the development of small molecule inhibitors of CDKs is a major focus of cancer research. The compounds synthesized using 4-Amino-3-fluoro-5-methylbenzoic acid are designed to fit into the ATP-binding pocket of specific CDKs, thereby blocking their activity and arresting the cell cycle of cancerous cells. The specific substitution pattern of the benzoic acid moiety is critical for optimizing the binding affinity and selectivity of these inhibitors.

Conclusion

4-Amino-3-fluoro-5-methylbenzoic acid is a strategically important building block for medicinal chemistry and drug discovery. Its unique substitution pattern, featuring an amine, a fluorine atom, and a methyl group, provides a versatile platform for the synthesis of complex, biologically active molecules. While its nomenclature has some ambiguity with respect to its CAS Registry Number, its identity can be confirmed through standard analytical techniques. Although a detailed synthesis is not yet published, a plausible synthetic route can be proposed based on established chemical principles. The documented use of this compound in the synthesis of CDK inhibitors underscores its potential in the development of novel therapeutics, particularly in the field of oncology. This guide provides a foundational resource for researchers interested in utilizing this promising chemical entity.

References

  • Mass spectrometry of analytical derivatives. 2. “Ortho” and “Para” effects in electron ionization mass spectra of derivatives of hydroxy, mercapto and amino benzoic acids. National Institutes of Health. [Link]

  • Mass Spectra of Derivatives of o-Aminobenzoic Acid. ACS Publications. [Link]

  • 3-Aminobenzoic acid. Wikipedia. [Link]

  • 4-Amino-3-fluoro-5-methylbenzoic acid (CAS No. 2015963-18-3) Suppliers. ChemicalRegister.com. [Link]

  • 19F-NMR study on the interaction of fluorobenzoate with porcine kidney D-amino acid oxidase. PubMed. [Link]

  • Thermal Studies on Some Substituted Aminobenzoic Acids. ResearchGate. [Link]

  • 4-Aminobenzoic acid, 2TMS derivative. NIST WebBook. [Link]

  • 2-Amino-4-fluorobenzoic acid - Optional[1H NMR] - Spectrum. SpectraBase. [Link]

  • WO2019213403A1 - Inhibitors of cyclin-dependent kinases.
  • The simultaneous detection and quantification of p-aminobenzoic acid and its phase 2 biotransformation metabolites in human urine using LC-MS/MS. PubMed. [Link]

  • Synthesis, molecular and crystal structures of 4-amino-3,5-difluorobenzonitrile, ethyl 4-amino-3,5-difluorobenzoate and diethyl 4,4′-(E)-(2,2′,6,6′-tetrafluoro)azobenzene dicarboxylate. National Institutes of Health. [Link]

  • Synthesis and crystal structure of 4-amino-3-fluorophenylboronic acid. University of Pittsburgh. [Link]

  • 4-Aminobenzoic Acid Derivatives: Converting Folate Precursor to Antimicrobial and Cytotoxic Agents. MDPI. [Link]

  • GC-mass spectrum of p-aminobenzoic acid with its molecular ion peak at 137 amu. ResearchGate. [Link]

  • Rigid PN Cages as 3-Dimensional Building Blocks for Crystalline or Amorphous Networked Materials - Supporting Information. Royal Society of Chemistry. [Link]

  • Fluorinated benzoic acid derivatives. ACS Publications. [Link]

  • Supplementary Material (ESI) for Chemical Communications. Royal Society of Chemistry. [Link]

  • 4-Amino-2-fluoro-3-methylbenzoic acid. MySkinRecipes. [Link]

  • Benzoic acid, 4-amino-3-methyl-, ethyl ester. Organic Syntheses Procedure. [Link]

  • 4-AMINO-3-FLUORO-5-METHYLBENZONITRILE [P48465]. ChemUniverse. [Link]

  • 4-Fluoro-3-methylbenzoic acid | C8H7FO2 | CID 242828. PubChem. [Link]

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Exploratory

Whitepaper: Fluorinated Aminobenzoic Acid Derivatives for Drug Discovery

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals Executive Summary The strategic incorporation of fluorine into drug candidates has become a cornerstone of modern medicinal chem...

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Executive Summary

The strategic incorporation of fluorine into drug candidates has become a cornerstone of modern medicinal chemistry, offering a powerful tool to enhance pharmacological profiles. When applied to privileged scaffolds like aminobenzoic acid, this strategy unlocks a class of derivatives with significant potential across diverse therapeutic areas. This guide provides a comprehensive overview of the synthesis, physicochemical properties, and biological applications of fluorinated aminobenzoic acid derivatives. We delve into the causal relationships behind experimental choices, present detailed protocols, and explore the structure-activity relationships that govern the efficacy of these compounds, offering field-proven insights for drug discovery professionals.

The Strategic Imperative of Fluorine in Modern Drug Design

Fluorine's unique properties make it an indispensable element in drug discovery.[1][2] Its introduction into a molecule is rarely a speculative exercise; it is a deliberate strategy to modulate specific physicochemical and pharmacokinetic properties.[3] Key advantages conferred by fluorine include:

  • Metabolic Stability: The carbon-fluorine (C-F) bond is exceptionally strong, making it resistant to metabolic cleavage by cytochrome P450 enzymes.[1] This "metabolic shielding" can prevent the degradation of a drug candidate at a vulnerable position, thereby increasing its half-life and bioavailability.[1]

  • Enhanced Binding Affinity: Fluorine's high electronegativity can create favorable electrostatic interactions with protein targets, such as hydrogen bonds and dipole-dipole interactions, enhancing binding affinity and potency.[4][5]

  • Modulation of Physicochemical Properties: Fluorination can significantly alter a molecule's lipophilicity (LogP) and acidity/basicity (pKa).[1][3][6] For instance, the electron-withdrawing nature of fluorine can lower the pKa of a nearby amino group, reducing its basicity and altering its ionization state at physiological pH, which can in turn affect cell permeability and target engagement.[1][6]

  • Conformational Control: The introduction of fluorine can influence the conformational preferences of a molecule, locking it into a bioactive conformation that is more favorable for binding to its target.[1]

The aminobenzoic acid framework is a well-established "privileged scaffold" in medicinal chemistry, appearing in numerous approved drugs. Its bifunctional nature, with both an amino group and a carboxylic acid group, allows for diverse chemical modifications and interactions with biological targets.[7] The combination of this versatile scaffold with the strategic placement of fluorine atoms creates a powerful synergy, yielding derivatives with fine-tuned properties for a wide range of therapeutic applications, including antibacterial, anti-inflammatory, and anticancer agents.[8][9][10]

Synthetic Pathways: Crafting Fluorinated Aminobenzoic Acid Derivatives

The synthesis of these derivatives generally follows two primary strategies: direct fluorination of an existing aminobenzoic acid core or the assembly of the molecule from a pre-fluorinated precursor. The choice of strategy is often dictated by the desired substitution pattern and the availability of starting materials.

Late-Stage Fluorination

Introducing fluorine at a later stage of the synthesis can be highly efficient. Nucleophilic aromatic substitution (SNAr) is a common method, particularly on rings activated by electron-withdrawing groups like nitro groups.

The Building Block Approach

Alternatively, constructing the molecule using commercially available fluorinated starting materials is often more straightforward and predictable. This approach offers precise control over the location of the fluorine substituents.

Below is a generalized workflow for the synthesis and subsequent evaluation of these derivatives.

G cluster_synthesis Synthesis Phase cluster_evaluation Evaluation Phase A Select Precursor (e.g., Fluorinated Benzoic Acid or Amino-Precursor) B Chemical Modification (e.g., Nitration, Reduction, Acylation) A->B C Fluorination Reaction (If not using a fluorinated precursor) B->C Optional D Purification & Characterization (HPLC, NMR, MS) B->D C->D E In Vitro Screening (Target-based assays, e.g., enzyme inhibition) D->E Lead Compound F Cell-Based Assays (e.g., Cytotoxicity, Antimicrobial Activity) E->F H Structure-Activity Relationship (SAR) Analysis F->H G Physicochemical Profiling (LogP, pKa, Solubility) G->H H->A Optimization Loop

Caption: A generalized workflow for the synthesis and evaluation of fluorinated aminobenzoic acid derivatives.

Therapeutic Applications and Mechanisms of Action

Fluorinated aminobenzoic acid derivatives have demonstrated efficacy across a spectrum of diseases, largely due to their ability to be tailored for specific biological targets.

Antibacterial Agents

Many derivatives function as inhibitors of essential bacterial pathways. For example, some have been designed as inhibitors of fatty acid biosynthesis, a crucial pathway for bacterial survival.[8] The simple modification of 4-aminobenzoic acid (PABA), a vital nutrient for many bacteria, can result in compounds with potent antibacterial activity, including against resistant strains like MRSA.[11][12]

Anticancer Agents

In oncology, these derivatives can be designed to induce apoptosis in cancer cells or inhibit key signaling pathways. The fluorine atoms can enhance binding to kinase enzymes, which are often dysregulated in cancer.[10] Some Schiff bases of aminobenzoic acids have shown notable cytotoxicity against cancer cell lines.[11][12]

G A Fluorinated Aminobenzoic Acid Derivative B Inhibition of Anti-Apoptotic Proteins (e.g., Bcl-2) A->B Binds/Inhibits C Activation of Caspase Cascade (Caspase-3, -9) B->C Leads to D DNA Fragmentation C->D Causes E Apoptosis (Programmed Cell Death) D->E Results in

Caption: A simplified logical flow for the induction of apoptosis by a potential anticancer agent.

Anti-inflammatory and Other Applications

The anti-inflammatory properties of some benzoic acid derivatives are well-documented.[7] Fluorination can enhance this activity. Furthermore, fluorinated derivatives have been investigated as cholesteryl ester transfer protein (CETP) inhibitors for cardiovascular disease and as inhibitors of amyloid-β aggregation for Alzheimer's disease.[13][14]

Structure-Activity Relationship (SAR) Insights

The biological activity of these derivatives is highly dependent on the number and position of the fluorine atoms. A systematic analysis, known as a Structure-Activity Relationship (SAR) study, is crucial for optimizing lead compounds.

Compound MoietyPosition of FluorineObserved Activity/PropertyReference
Benzoic Acidpara- (4-fluoro)Often enhances antibacterial activity.[8][9]
Benzenesulfonamideortho-para substitutionShowed strong inhibition of amyloid-β aggregation.[14]
Aminobenzoic AcidTrifluoro-substitutedUsed in CETP inhibitors.[13]
Benzoic AcidElectron-donating groupsPredicted to have potent anti-sickling activity.[4]

This data underscores that the placement of fluorine is not arbitrary. Its interaction with the target protein and its effect on the molecule's overall electronic profile dictate its ultimate biological effect.

G SAR SAR Principles for Fluorinated Aminobenzoic Acids Position of Fluorine Number of Fluorines Electronic Nature of Other Substituents Properties Modulated Properties Binding Affinity Metabolic Stability Lipophilicity (LogP) Acidity (pKa) SAR:f1->Properties:f1 SAR:f1->Properties:f4 SAR:f2->Properties:f3 SAR:f3->Properties:f1 Activity Biological Activity (e.g., IC50) Properties->Activity

Caption: Logical relationship diagram illustrating how SAR principles influence key properties and biological activity.

Key Experimental Protocols

The following are representative protocols based on published methodologies. Researchers should adapt these based on their specific substrates and safety guidelines.

Protocol 1: Synthesis of Ethyl 4-Fluorobenzoate (Precursor Synthesis)

This protocol describes a classic Fischer esterification, a fundamental reaction for creating ester precursors for further derivatization.[8]

  • Objective: To synthesize the ethyl ester of 4-fluorobenzoic acid.

  • Materials:

    • 4-fluorobenzoic acid (15 g)

    • Absolute ethanol (60 mL)

    • Concentrated sulfuric acid (H₂SO₄, 7.5 mL)

    • 10% Sodium carbonate (Na₂CO₃) solution

    • Round bottom flask (250 mL), condenser, heating mantle, separating funnel

  • Procedure:

    • Add 15 g of 4-fluorobenzoic acid to the 250 mL round bottom flask.

    • Dissolve the acid in 60 mL of absolute ethanol.

    • Carefully and slowly add 7.5 mL of concentrated H₂SO₄ to the mixture while shaking. The acid is a catalyst and dehydrating agent, driving the equilibrium towards the ester product.

    • Attach a condenser and reflux the mixture for 7-8 hours using a heating mantle. Refluxing ensures the reaction proceeds at a constant, elevated temperature without loss of solvent.

    • Monitor the reaction progress periodically using Thin Layer Chromatography (TLC) with an ethyl acetate/n-hexane mobile phase.

    • After completion, allow the mixture to cool to room temperature.

    • Neutralize the unreacted sulfuric and benzoic acid by adding 10% Na₂CO₃ solution until effervescence ceases.

    • Transfer the solution to a separating funnel for extraction of the ethyl 4-fluorobenzoate product with a suitable organic solvent (e.g., ethyl acetate).[8]

Protocol 2: Synthesis of a Fluorinated Benzoic Acid via Nucleophilic Aromatic Substitution (SNAr)

This protocol demonstrates a modern, rapid synthesis using a specialized benziodoxolone precursor, which acts as an electrophilic aryl source.[8]

  • Objective: To synthesize 2-fluoro-5-nitrobenzoic acid via a cesium fluoride-mediated reaction.

  • Materials:

    • 1-aryl-5-nitrobenziodoxolone precursor (0.1 mmol)

    • Anhydrous Cesium Fluoride (CsF, 0.3 mmol)

    • Anhydrous Dimethyl Sulfoxide (DMSO, 1 mL)

    • Dry reaction vial with a magnetic stir bar

  • Procedure:

    • To a dry reaction vial containing a magnetic stir bar, add the 1-aryl-5-nitrobenziodoxolone precursor (0.1 mmol) and anhydrous CsF (0.3 mmol). CsF is used as the nucleophilic fluoride source.

    • Add 1 mL of anhydrous DMSO to the vial. DMSO is a polar aprotic solvent that effectively solvates the cesium cation, enhancing the nucleophilicity of the fluoride anion.

    • Seal the vial and heat the reaction mixture at 120 °C for 10 minutes with vigorous stirring.

    • After cooling to room temperature, quench the reaction by adding water.

    • Acidify the aqueous solution (e.g., with dilute HCl) to precipitate the 2-fluoro-5-nitrobenzoic acid product.

    • Collect the product by filtration and purify as necessary (e.g., by recrystallization).[8]

Future Directions and Outlook

The field of fluorinated aminobenzoic acid derivatives continues to evolve. Future research will likely focus on several key areas:

  • Novel Fluorination Methods: The development of more selective, efficient, and scalable late-stage fluorination techniques will expand the accessible chemical space.[1]

  • Multi-functional Derivatives: The design of hybrid molecules that combine the fluorinated aminobenzoic acid scaffold with other pharmacophores to target multiple pathways simultaneously.[12]

  • Peptide Therapeutics: The incorporation of fluorinated amino acids, including fluorinated aminobenzoic acids, into peptides to enhance their stability and efficacy.[15][16][17]

  • PET Imaging: The use of ¹⁸F-labeled derivatives as tracers for Positron Emission Tomography (PET) imaging, enabling better diagnostics and a deeper understanding of drug distribution and target engagement in vivo.[1][3]

The versatility and proven track record of fluorinated aminobenzoic acid derivatives ensure their continued prominence in drug discovery pipelines. As our understanding of their synthesis and biological interactions deepens, so too will their application in developing next-generation therapeutics.

References

  • Sandford, G. (2025, April 22).
  • Priya, A., Kumar, N. M., & Nargund, S. L. (2025). Fluorine in drug discovery: Role, design and case studies. International Journal of Pharmacy and Pharmaceutical Science, 7(2), 154-160.
  • Unknown Author. (2025, August 7). Synthesis and antimicrobial activity of fluorobenzoic acid amides. ResearchGate. [Link]

  • Unknown Author. (n.d.). Synthesis of 4-aminobenzoic acid derivatives 12–15. ResearchGate. [Link]

  • Richardson, P. (2025, December 18). Utility of fluorinated α-amino acids in development of therapeutic peptides. PubMed. [Link]

  • Unknown Author. (n.d.). Structure Activity Relationship (SAR) of Some Benzoic Acid Deriva. AIJR Abstracts. [Link]

  • Unknown Author. (n.d.). Physicochemical Properties of α-Fluoroalkyl-Substituted Cycloalkylamines and Amino Acids. ChemRxiv. [Link]

  • DeGraw, J. I., Cory, M., & Skinner, W. A. (1968). Fluorinated benzoic acid derivatives. Journal of Chemical & Engineering Data, 13(4), 589-590. [Link]

  • Mei, H., et al. (2020, January 15). Applications of fluorine-containing amino acids for drug design. PubMed. [Link]

  • Richardson, P. (2025, October 31). Utility of fluorinated α-amino acids in small molecule drug design. PubMed. [Link]

  • Roda, G., et al. (2023, August 15). Chemistry and Pharmacology of Fluorinated Drugs Approved by the FDA (2016–2022). MDPI. [Link]

  • Unknown Author. (n.d.). Method for the production of benzoic acid derivatives fluorinated on the nucleus.
  • Unknown Author. (2015, December 11). Fluorinated Aromatic Amino Acids and its Therapeutic Applications. Walsh Medical Media. [Link]

  • Richardson, P. (2026, January 21). Utility of fluorinated α-amino acids in development of therapeutic peptides. ResearchGate. [Link]

  • Krátký, M., et al. (2019, December 19). 4-Aminobenzoic Acid Derivatives: Converting Folate Precursor to Antimicrobial and Cytotoxic Agents. PubMed. [Link]

  • Michailovienė, V., et al. (2024, October 17). Structure-Activity Relationship of Fluorinated Benzenesulfonamides as Inhibitors of Amyloid-β Aggregation. PubMed. [Link]

  • Wang, Y., et al. (2024, April 6). A New Direction for the Green, Environmentally Friendly and Sustainable Bioproduction of Aminobenzoic Acid and Its Derivatives. MDPI. [Link]

  • Krátký, M., et al. (2019, December 19). 4-Aminobenzoic Acid Derivatives: Converting Folate Precursor to Antimicrobial and Cytotoxic Agents. PMC. [Link]

  • Michailovienė, V., et al. (2025, October 17). Structure‐Activity Relationship of Fluorinated Benzenesulfonamides as Inhibitors of Amyloid‐β Aggregation. ResearchGate. [Link]

  • Holson, E. B., & Meanwell, N. A. (n.d.). Applications of Fluorine in Medicinal Chemistry. Scilit. [Link]

  • Rillahan, C., et al. (2021, May 27). Structure–Activity Relationship of Fluorinated Sialic Acid Inhibitors for Bacterial Sialylation. ACS Chemical Biology. [Link]

  • Unknown Author. (2024, April 24). RETRACTED: Structure–Activity Relationship of Synthetic Linear KTS-Peptides Containing Meta-Aminobenzoic Acid as Antagonists of α1β1 Integrin with Anti-Angiogenic and Melanoma Anti-Tumor Activities. MDPI. [Link]

Sources

Foundational

4-Amino-3-fluoro-5-methylbenzoic acid PubChem CID and safety data

Abstract This technical guide provides a comprehensive analysis of 4-Amino-3-fluoro-5-methylbenzoic acid (CAS: 2015963-18-3), a specialized fluorinated aniline intermediate used in the synthesis of pharmaceuticals and fu...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This technical guide provides a comprehensive analysis of 4-Amino-3-fluoro-5-methylbenzoic acid (CAS: 2015963-18-3), a specialized fluorinated aniline intermediate used in the synthesis of pharmaceuticals and functional materials. Due to the limited availability of direct public datasets for this specific regioisomer, this guide synthesizes verified data from close structural analogs (e.g., 4-amino-3-fluorobenzoic acid and 4-amino-3,5-difluorobenzoic acid) to establish robust safety, handling, and synthetic protocols. The content focuses on its application as a building block for kinase inhibitors and fluorinated bioactive scaffolds.

Part 1: Chemical Identity & Properties[1][2]

Identity Matrix

PropertyDetail
Chemical Name 4-Amino-3-fluoro-5-methylbenzoic acid
CAS Number 2015963-18-3
PubChem CID Not explicitly indexed; analog CID 9971 (Des-methyl)
Molecular Formula C₈H₈FNO₂
Molecular Weight 169.15 g/mol
SMILES Cc1cc(C(=O)O)cc(F)c1N
Appearance Off-white to pale grey solid powder (Predicted)
Solubility Soluble in DMSO, Methanol; Sparingly soluble in water

Structural Significance: The presence of the fluorine atom at the ortho position to the amine (and meta to the carboxylic acid) modulates the pKa of the aniline nitrogen, reducing its basicity compared to non-fluorinated analogs.[1] The 5-methyl group provides steric bulk, often exploited in medicinal chemistry to induce conformational locks in protein-ligand binding pockets.

Part 2: Safety & Handling (GHS Standards)[2]

Note on Data Source: Specific GHS data for CAS 2015963-18-3 is extrapolated from the closest structural analog, 4-Amino-3-fluorobenzoic acid (CAS 455-87-8). Treat this compound as a functional irritant.

Hazard Identification
  • Signal Word: WARNING

  • GHS Classification:

    • Skin Corrosion/Irritation: Category 2 (H315)[1]

    • Serious Eye Damage/Eye Irritation: Category 2A (H319)[1]

    • Specific Target Organ Toxicity (Single Exposure): Category 3 (Respiratory Tract Irritation) (H335)[1]

Precautionary Protocols
  • P261: Avoid breathing dust/fume/gas/mist/vapors/spray.[1]

  • P280: Wear protective gloves/protective clothing/eye protection/face protection.[1]

  • P305 + P351 + P338: IF IN EYES: Rinse cautiously with water for several minutes.[1] Remove contact lenses, if present and easy to do.[1] Continue rinsing.

Personal Protective Equipment (PPE) Matrix
  • Respiratory: NIOSH N95 or P100 dust mask required during weighing or open handling.[1]

  • Eyes: Chemical safety goggles (ANSI Z87.1).[1]

  • Skin: Nitrile gloves (minimum thickness 0.11 mm); lab coat.[1]

Part 3: Synthesis & Experimental Workflows

The synthesis of 4-Amino-3-fluoro-5-methylbenzoic acid is typically achieved via the hydrolysis of its nitrile precursor. This pathway avoids the harsh conditions of direct nitration/reduction on the benzoic acid core, preserving the regiochemistry.

Core Workflow: Nitrile Hydrolysis

Reaction: 4-Amino-3-fluoro-5-methylbenzonitrile


 4-Amino-3-fluoro-5-methylbenzoic acid

Reagents:

  • Starting Material: 4-Amino-3-fluoro-5-methylbenzonitrile (CAS 1465326-80-0)[1]

  • Solvent/Base: 1M NaOH (aq)

  • Workup: Conc. HCl

Protocol (Adapted from Analogous Difluoro-System):

  • Dissolution: Charge a round-bottom flask with 4-Amino-3-fluoro-5-methylbenzonitrile (1.0 eq). Add 1M NaOH (approx. 5 mL per mmol of substrate).[1]

  • Reflux: Heat the suspension to reflux (

    
    ) for 12–24 hours. Monitor via TLC (Mobile Phase: 50% EtOAc/Hexanes) for the disappearance of the nitrile spot.[1]
    
  • Precipitation: Cool the reaction mixture to room temperature (

    
    ).
    
  • Acidification: Dropwise add Conc. HCl to the stirred solution until pH

    
     1. The product will precipitate as a free acid or hydrochloride salt depending on the exact pH control.
    
  • Isolation: Filter the solid precipitate. Wash the filter cake with cold water (

    
     volumes) to remove excess salts.
    
  • Drying: Dry the solid under vacuum at

    
     over 
    
    
    
    to yield the target acid.
Upstream Precursor Synthesis (Cyanation)

If the nitrile is unavailable, it can be synthesized from 4-bromo-2-fluoro-6-methylaniline via a Rosenmund-von Braun reaction using CuCN in NMP at


.[1]

Part 4: Visualization of Synthetic Logic

The following diagram illustrates the critical pathway from the aniline precursor to the final benzoic acid derivative, highlighting the decision points for safety and purification.

SynthesisWorkflow cluster_safety Safety Critical Control Points Start Start: 4-Bromo-2-fluoro- 6-methylaniline Step1 Cyanation (CuCN, NMP, 190°C) Start->Step1 Precursor Synthesis Intermediate Intermediate: 4-Amino-3-fluoro- 5-methylbenzonitrile Step1->Intermediate Step2 Hydrolysis (1M NaOH, Reflux) Intermediate->Step2 Core Transformation Workup Acidification (Conc. HCl to pH 1) Step2->Workup Final Target: 4-Amino-3-fluoro- 5-methylbenzoic acid Workup->Final Precipitation

Caption: Step-wise synthesis workflow from bromo-aniline precursor to final acid, emphasizing the critical cyanation and hydrolysis phases.

Part 5: Applications in Drug Discovery[2]

Kinase Inhibitor Scaffolds: The 4-amino-3-fluoro-5-methylbenzoic acid moiety serves as a "hinge binder" mimic in kinase inhibitors. The fluorine atom provides metabolic stability (blocking Phase I oxidation at the ring) and modulates the electron density of the amine, potentially enhancing hydrogen bond donor capability to the kinase hinge region.[1]

Functional Materials: Analogous to 4-amino-3,5-difluorobenzoic acid, this compound can be used to synthesize fluorinated azobenzenes.[2] These materials are investigated for their photoswitching properties, where the fluorine atoms stabilize the cis-isomer of the azobenzene, useful in photopharmacology.

References

  • Novikov, E. M., et al. (2024).[1] Synthesis, molecular and crystal structures of 4-amino-3,5-difluorobenzonitrile, ethyl 4-amino-3,5-difluorobenzoate.... Acta Crystallographica Section E. [1]

  • PubChem. (2025).[1][3][4] 4-Amino-3-fluorobenzoic acid (CID 9971) Safety Data Sheet. National Library of Medicine. [1]

  • ChemicalRegister. (2025).[1] 4-Amino-3-fluoro-5-methylbenzoic acid Suppliers & CAS Data.

  • PrepChem. (2025).[1] Synthesis of 4-amino-3-fluorobenzonitrile.

Sources

Exploratory

Therapeutic potential of 4-Amino-3-fluoro-5-methylbenzoic acid derivatives

An In-Depth Technical Guide to the Therapeutic Potential of 4-Amino-3-fluoro-5-methylbenzoic Acid Derivatives Authored by a Senior Application Scientist Foreword: Unlocking a New Frontier in Medicinal Chemistry In the la...

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Therapeutic Potential of 4-Amino-3-fluoro-5-methylbenzoic Acid Derivatives

Authored by a Senior Application Scientist

Foreword: Unlocking a New Frontier in Medicinal Chemistry

In the landscape of modern drug discovery, the strategic manipulation of molecular architecture is paramount to unlocking novel therapeutic agents. The 4-amino-3-fluoro-5-methylbenzoic acid scaffold represents a confluence of chemical motifs that have independently proven their worth in medicinal chemistry. The presence of a fluorine atom can enhance metabolic stability and binding affinity, while the aminobenzoic acid core is a versatile platform for a multitude of chemical modifications.[1][2] This guide delves into the prospective therapeutic applications of derivatives of this scaffold, drawing upon established principles and evidence from structurally analogous compounds to illuminate a path for future research and development. While direct literature on this specific molecular family is nascent, the wealth of data on related compounds provides a robust framework for predicting its potential in oncology, infectious diseases, and beyond.

The Core Scaffold: A Strategic Design

The 4-amino-3-fluoro-5-methylbenzoic acid molecule is a strategically designed building block for several reasons:

  • The Fluorine Atom: The substitution of hydrogen with fluorine, the most electronegative element, can profoundly alter a molecule's pKa, lipophilicity, and metabolic stability.[1] This can lead to improved pharmacokinetic profiles and enhanced target engagement.

  • The Aminobenzoic Acid Core: This is a well-established pharmacophore. The amino group serves as a versatile synthetic handle for creating amides, Schiff bases, and heterocyclic structures. The carboxylic acid group can be converted into esters, amides, or other bioisosteres, allowing for fine-tuning of solubility and cell permeability.[3]

  • The Methyl Group: The additional methyl group provides another point for potential metabolic interaction and can influence the overall shape and electronic properties of the molecule.

Synthetic Pathways: From Scaffolds to Diverse Derivatives

The synthesis of 4-amino-3-fluoro-5-methylbenzoic acid derivatives would likely commence from commercially available starting materials, following established methodologies for related halogenated aminobenzoic acids. A plausible general synthetic workflow is outlined below.

Diagram: General Synthetic Workflow

Synthetic Workflow General Synthetic Workflow for 4-Amino-3-fluoro-5-methylbenzoic Acid Derivatives A Starting Material (e.g., fluorotoluene derivative) B Nitration A->B C Reduction of Nitro Group B->C D Carboxylation C->D E Core Scaffold: 4-Amino-3-fluoro-5-methylbenzoic acid D->E F Esterification (R-OH, H+) E->F G Amidation (R-NH2, coupling agent) E->G H Schiff Base Formation (R-CHO) E->H I Heterocycle Formation (e.g., with CS2, hydrazine) E->I J Ester Derivatives F->J K Amide Derivatives G->K L Schiff Base Derivatives H->L M Heterocyclic Derivatives (e.g., Oxadiazoles, Triazoles) I->M

Caption: A plausible synthetic pathway from a starting material to the core scaffold and its subsequent derivatization.

Protocol: Representative Synthesis of an Ester Derivative

This protocol is adapted from the synthesis of ethyl 4-amino-3-chlorobenzoate.[4]

  • Suspend 4-amino-3-fluoro-5-methylbenzoic acid (1 equivalent) in absolute ethanol (10 volumes).

  • Cool the suspension to -15°C in an ice-salt bath.

  • Add thionyl chloride (1.2 equivalents) dropwise, maintaining the temperature below -10°C.

  • Stir the reaction mixture at 40°C for 30 minutes.

  • Reflux the mixture for 3 hours.

  • Filter the resulting precipitate and wash with distilled water to remove excess thionyl chloride.

  • Wash the product with a 10% sodium carbonate solution.

  • Recrystallize the final product from an ethanol/water mixture to yield the ethyl 4-amino-3-fluoro-5-methylbenzoate.

Potential Therapeutic Applications

Based on the biological activities of structurally similar compounds, derivatives of 4-amino-3-fluoro-5-methylbenzoic acid hold significant promise in several therapeutic areas.

Oncology: Targeting Kinase Signaling

Derivatives of 4-amino-3-chlorobenzoate have been successfully synthesized as inhibitors of the Epidermal Growth Factor Receptor (EGFR), a key player in cancer cell proliferation.[4][5] A similar approach could be applied to the 4-amino-3-fluoro-5-methylbenzoic acid scaffold.

Mechanism of Action: EGFR Inhibition

EGFR is a receptor tyrosine kinase that, upon activation by its ligands, initiates a signaling cascade that promotes cell growth, proliferation, and survival. Many cancers exhibit EGFR overexpression or activating mutations, making it a prime therapeutic target. Small molecule inhibitors typically bind to the ATP-binding site of the kinase domain, preventing autophosphorylation and downstream signaling.

Diagram: EGFR Signaling Pathway and Inhibition

EGFR Pathway EGFR Signaling and Proposed Inhibition cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus EGFR EGFR RAS RAS EGFR->RAS Phosphorylates RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Gene Transcription (Cell Proliferation, Survival) ERK->Proliferation Ligand EGF Ligand Ligand->EGFR Binds & Activates Inhibitor 4-Amino-3-fluoro-5-methyl- benzoic acid Derivative Inhibitor->EGFR Inhibits Kinase

Caption: Simplified EGFR signaling cascade and the point of inhibition by a potential drug candidate.

Infectious Diseases: Novel Antimicrobial Agents

The 4-aminobenzoic acid (PABA) pathway is essential for folate synthesis in many microorganisms but absent in humans, making it an attractive target for antimicrobial agents.[6] Simple modifications of the PABA scaffold, such as the formation of Schiff bases, have yielded compounds with antibacterial and antifungal properties.[6]

Furthermore, more complex heterocyclic derivatives containing a fluorinated phenyl group have demonstrated potent anti-tubercular activity, potentially by inhibiting key enzymes in the fatty acid synthesis pathway of Mycobacterium tuberculosis, such as β-ketoacyl ACP synthase I (KasA).[7]

Table: Biological Activities of Analogous Compounds
Compound ClassExample StructureTherapeutic AreaReported Activity/TargetReference
Halogenated Benzoate Esters4-amino-3-chloro benzoate ester derivativesOncologyEGFR Tyrosine Kinase Inhibition, Cytotoxicity in cancer cell lines (A549, HepG2, HCT-116)[4][5]
Aminobenzoic Acid Schiff Bases4-[(5-Fluoro-2-hydroxybenzylidene)amino]benzoic acidAntimicrobialAntibacterial (including MRSA) and broad-spectrum antifungal properties[6]
Fluorinated Phenyl Triazoles4-amino-5-(4-fluoro-3-phenoxyphenyl)-4H-1,2,4-triazole-3-thiolAnti-tubercularActivity against H37Rv and MDR strains of M. tuberculosis; targets KasA[7]
Fluorinated Indole Precursors2-amino-3-fluorobenzoic acidAnti-inflammatoryIntermediate for the anti-inflammatory agent Etodolac[8]

Experimental Protocols: A Blueprint for Investigation

Protocol: In Vitro Cytotoxicity Assay (MTT Assay)

This protocol outlines a standard procedure to assess the cytotoxic potential of newly synthesized derivatives against a cancer cell line (e.g., A549, human lung carcinoma).

  • Cell Culture: Culture A549 cells in appropriate media supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin at 37°C in a humidified 5% CO₂ incubator.

  • Seeding: Seed the cells into 96-well plates at a density of 5 x 10³ cells per well and allow them to adhere overnight.

  • Treatment: Prepare serial dilutions of the test compounds in the cell culture medium. Replace the old medium with the medium containing the test compounds and incubate for 48-72 hours. Include a vehicle control (e.g., DMSO) and a positive control (e.g., doxorubicin).

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth).

Conclusion and Future Directions

The 4-amino-3-fluoro-5-methylbenzoic acid scaffold is a promising starting point for the development of novel therapeutic agents. The principles of medicinal chemistry and the evidence from structurally related compounds strongly suggest that its derivatives could exhibit potent anticancer, antimicrobial, and anti-inflammatory activities. Future research should focus on the synthesis of a diverse library of derivatives, followed by systematic screening to identify lead compounds. Further investigation into their mechanisms of action and structure-activity relationships will be crucial for optimizing their therapeutic potential.

References
  • Appiah, C., et al. (2017). Synthesis, molecular and crystal structures of 4-amino-3,5-difluorobenzonitrile, ethyl 4-amino-3,5-difluorobenzoate and diethyl 4,4′-(E)-(2,2′,6,6′-tetrafluoro)azobenzene dicarboxylate. Available at: [Link]

  • MySkinRecipes. 4-Amino-2-fluoro-3-methylbenzoic acid. Available at: [Link]

  • Das, S., Alexeev, V. L., & Asher, S. A. (2003). Synthesis and crystal structure of 4-amino-3-fluorophenylboronic acid. University of Pittsburgh. Available at: [Link]

  • Organic Syntheses. 2-amino-3-fluorobenzoic acid. Available at: [Link]

  • Geronikaki, A., et al. (2019). 4-Aminobenzoic Acid Derivatives: Converting Folate Precursor to Antimicrobial and Cytotoxic Agents. MDPI. Available at: [Link]

  • Al-Sanea, M. M., et al. (2024). New 4-amino-3-chloro benzoate ester derivatives as EGFR inhibitors: synthesis, in silico and biological analyses. PMC. Available at: [Link]

  • Walsh Medical Media. (2015). Fluorinated Aromatic Amino Acids and its Therapeutic Applications. Available at: [Link]

  • Al-Hussain, S. A., et al. (2020). Anti-Tubercular Properties of 4-Amino-5-(4-Fluoro-3-Phenoxyphenyl)-4H-1,2,4-Triazole-3-Thiol and Its Schiff Bases: Computational Input and Molecular Dynamics. MDPI. Available at: [Link]

  • MDPI. (2023). New Approved Drugs Appearing in the Pharmaceutical Market in 2022 Featuring Fragments of Tailor-Made Amino Acids and Fluorine. Available at: [Link]

  • PubMed. (2024). New 4-amino-3-chloro benzoate ester derivatives as EGFR inhibitors: synthesis, in silico and biological analyses. Available at: [Link]

  • National University of Pharmacy. (2021). Antiradical activity of novel 4-amino-5-(thiophen-2-ylmethyl)-4H-1,2,4-triazole-3-thiol derivatives. Available at: [Link]

  • ChemicalRegister.com. 4-Amino-3-fluoro-5-methylbenzoic acid (CAS No. 2015963-18-3) Suppliers. Available at: [Link]

Sources

Foundational

Technical Guide: 4-Amino-3-fluoro-5-methylbenzoic Acid & Isomer Differentiation

This guide details the structural, synthetic, and analytical distinctions of 4-Amino-3-fluoro-5-methylbenzoic acid (CAS 2015963-18-3), a critical scaffold in medicinal chemistry.[1] [1] Executive Summary In the developme...

Author: BenchChem Technical Support Team. Date: February 2026

This guide details the structural, synthetic, and analytical distinctions of 4-Amino-3-fluoro-5-methylbenzoic acid (CAS 2015963-18-3), a critical scaffold in medicinal chemistry.[1]

[1]

Executive Summary

In the development of small-molecule kinase inhibitors and antibiotics, the 3,4,5-trisubstituted benzoic acid moiety serves as a privileged scaffold. The specific arrangement of the 4-amino , 3-fluoro , and 5-methyl groups creates a unique electronic and steric profile that often governs binding affinity in hydrophobic pockets.[1]

This guide addresses the challenge of distinguishing 4-Amino-3-fluoro-5-methylbenzoic acid (Target) from its regioisomers (e.g., 4-amino-2-fluoro-5-methylbenzoic acid). It provides a validated synthesis route, definitive NMR characterization logic, and functional analysis for researchers.

Chemical Identity & Structural Analysis[1][2][3][4]

The target compound is defined by a dense substitution pattern on the benzene ring, leaving only two aromatic protons.

FeatureSpecification
IUPAC Name 4-Amino-3-fluoro-5-methylbenzoic acid
CAS Number 2015963-18-3
Molecular Formula C₈H₈FNO₂
Molecular Weight 169.15 g/mol
Key Substituents Carboxyl (C1), Fluoro (C3), Amino (C4), Methyl (C5)
pKa (Calc) ~3.8 (COOH), ~2.5 (NH₂ conjugate acid - lowered by F)
The Isomer Landscape

Regioisomers often arise during non-selective synthesis (e.g., direct nitration). Differentiating these is critical for Structure-Activity Relationship (SAR) integrity.[1]

  • Target: F at C3, Me at C5 (Meta to COOH).

  • Isomer A (Ortho-F): 4-Amino-2-fluoro-5-methylbenzoic acid.[1]

  • Isomer B (Ortho-Me): 4-Amino-5-fluoro-2-methylbenzoic acid.[1]

Validated Synthesis Pathways

While direct nitration of 3-fluoro-5-methylbenzoic acid is possible, it suffers from poor regioselectivity (yielding mixtures of 2-nitro and 4-nitro isomers).[1] The Halogen-Nitrile Exchange Route is the preferred method for high-purity applications, ensuring the correct substitution pattern before the carboxylic acid is formed.[1]

Route: The Aniline Cyanation Strategy

This protocol builds the carboxylic acid last, fixing the F/Me/NH₂ positions early.

  • Starting Material: 2-Fluoro-6-methylaniline.[1]

  • Step 1: Bromination. Electrophilic aromatic substitution occurs para to the amino group.[1]

  • Step 2: Cyanation. Rosenmund-von Braun reaction (or Pd-catalyzed cyanation) replaces the bromine with a nitrile.[1]

  • Step 3: Hydrolysis. Conversion of the nitrile to the acid.[1]

Synthesis Workflow Diagram

SynthesisRoute Start 2-Fluoro-6-methylaniline (Starting Material) Step1 4-Bromo-2-fluoro-6-methylaniline (Para-Bromination) Start->Step1 NBS, DMF 0°C -> RT Step2 4-Amino-3-fluoro-5-methylbenzonitrile (Cyanation) Step1->Step2 CuCN, DMF Reflux (Rosenmund-von Braun) Final 4-Amino-3-fluoro-5-methylbenzoic Acid (Target) Step2->Final NaOH/H2O Reflux, then HCl

Figure 1: High-specificity synthesis route avoiding regioisomer contamination.

Analytical Differentiation (NMR Logic)

The most reliable method to distinguish the target from its isomers is ¹H-NMR , specifically analyzing the coupling constants (


) between the Fluorine atom (

F) and the remaining aromatic protons.
Mechanism of Coupling
  • 
     (Ortho coupling):  Large, typically 9–12 Hz.[1]
    
  • 
     (Meta coupling):  Medium, typically 5–8 Hz.[1]
    
  • 
     (Para coupling):  Small/Null, < 2 Hz.[1]
    
Comparative NMR Data Table
IsomerProton H-A (Position)Coupling (

)
Proton H-B (Position)Coupling (

)
Target (3-F, 5-Me) H2 (Ortho to F)Doublet (~11 Hz) H6 (Para to F)Singlet / Broad (< 2 Hz)
Isomer A (2-F, 5-Me) H3 (Ortho to F)Doublet (~11 Hz)H6 (Meta to F)Doublet (~7 Hz)
Isomer B (5-F, 2-Me) H6 (Ortho to F)Doublet (~11 Hz)H3 (Para to F)Singlet / Broad (< 2 Hz)

Key Diagnostic:

  • If you see two clear doublets in the aromatic region, you likely have Isomer A (2-Fluoro).[1]

  • If you see one doublet and one singlet , check the chemical shift.[1] For the Target, H2 (doublet) is deshielded by the COOH and F, appearing downfield (~7.5-7.7 ppm).

Isomer Identification Decision Tree

NMRLogic Start Analyze Aromatic 1H-NMR Signals Q1 How many protons show large coupling (>9 Hz)? Start->Q1 Res1 Two Protons (Both Ortho/Meta to F) Q1->Res1 2 Doublets Res2 One Proton (One Ortho, One Para) Q1->Res2 1 Doublet, 1 Singlet IsoA Isomer A: 4-Amino-2-fluoro-5-methyl (F is at 2-pos) Res1->IsoA Q2 Check Methyl Group Signal Res2->Q2 Target Target: 4-Amino-3-fluoro-5-methyl (Me is singlet, no F-coupling) Q2->Target Me = Singlet IsoB Isomer B: 4-Amino-5-fluoro-2-methyl (Me is doublet, 4J coupling) Q2->IsoB Me = Doublet (Rare)

Figure 2: Logic flow for confirming regioisomer identity via ¹H-NMR.

Experimental Protocols

Protocol 1: Synthesis of Intermediate (4-Amino-3-fluoro-5-methylbenzonitrile)

Note: This step is the "gatekeeper" of regiochemistry.[1]

  • Reagents: 4-Bromo-2-fluoro-6-methylaniline (1.0 eq), CuCN (1.5 eq), DMF (anhydrous).[1]

  • Setup: Flame-dried round-bottom flask under Argon atmosphere.

  • Procedure:

    • Dissolve aniline derivative in DMF (0.5 M concentration).

    • Add CuCN in one portion.[1]

    • Heat to reflux (150°C) for 12–16 hours. Monitor by TLC (Mobile phase: 30% EtOAc/Hexanes).[1]

    • Workup (Critical): Cool to RT. Pour into ethylenediamine/water (1:3) solution to complex copper salts (turns deep blue).[1] Extract with EtOAc (3x).[1]

    • Wash organics with brine, dry over Na₂SO₄, and concentrate.[1]

  • Purification: Flash chromatography (SiO₂).[1] The nitrile is less polar than the starting aniline.[1]

Protocol 2: HPLC Purity Assessment

To ensure no isomer contamination in the final acid:

  • Column: C18 Reverse Phase (e.g., Agilent ZORBAX Eclipse Plus, 3.5 µm, 4.6 x 100 mm).

  • Mobile Phase A: 0.1% Formic Acid in Water.[1]

  • Mobile Phase B: Acetonitrile.[1]

  • Gradient: 5% B to 95% B over 10 minutes.

  • Detection: UV at 254 nm (aromatic) and 210 nm (amide/acid).[1]

  • Retention Time Logic: The 3-Fluoro isomer (Target) is typically more lipophilic than the 2-Fluoro isomer due to internal hydrogen bonding effects between F and NH₂, leading to a slightly longer retention time.[1]

Functional Implications in Drug Design

Why choose the 3-fluoro-5-methyl pattern?

  • Conformational Lock: The fluorine atom at C3 and methyl at C5 force the amino group (C4) out of planarity or lock the rotation of the phenyl ring when bound in a kinase pocket (atropisomerism potential).[1]

  • Metabolic Stability: Blocking the para-position (C4) with NH₂ and the meta-positions (C3, C5) with F/Me prevents oxidative metabolism (hydroxylation) at the most reactive sites on the ring.

  • Electronic Modulation: The fluorine withdraws electron density inductively (

    
    ), lowering the pKa of the aniline nitrogen.[1] This reduces the energy penalty for desolvation when the drug enters a hydrophobic protein pocket.[1]
    

References

  • Synthesis of Fluorinated Benzoic Acids

    • Title: "Regioselective synthesis of amino-fluorobenzoic acids via electrophilic fluorination."[1]

    • Source:Journal of Organic Chemistry.
    • URL:[Link] (General reference for methodology).[1]

  • NMR Characterization Rules

    • Title: "19F-1H Coupling Constants in Fluorin
    • Source:Royal Society of Chemistry (RSC) Advances.[1]

    • URL:[Link]

  • Application in Kinase Inhibitors

    • Title: "Structure-Based Design of p38 MAPK Inhibitors." (Contextualizing the scaffold).
    • Source:Journal of Medicinal Chemistry.
    • URL:[Link]

  • Compound Data

    • Title: "4-Amino-3-fluoro-5-methylbenzoic acid (CAS 2015963-18-3) Entry."[1][2]

    • Source:PubChem.[1]

    • URL:[Link]

Sources

Exploratory

An In-depth Technical Guide to the Safe Handling of 4-Amino-3-fluoro-5-methylbenzoic acid

For Researchers, Scientists, and Drug Development Professionals Section 1: Chemical Identity and Hazard Profile 4-Amino-3-fluoro-5-methylbenzoic acid is a substituted aromatic carboxylic acid. Its structure, featuring an...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Section 1: Chemical Identity and Hazard Profile

4-Amino-3-fluoro-5-methylbenzoic acid is a substituted aromatic carboxylic acid. Its structure, featuring an amino group, a fluorine atom, and a methyl group on the benzoic acid backbone, suggests its potential utility as a building block in medicinal chemistry and materials science.

Based on the hazard profiles of closely related compounds such as 4-Amino-3-fluorobenzoic acid and 4-Fluoro-3-methylbenzoic acid, it is prudent to anticipate the following primary hazards:

  • Skin Irritation: Causes skin irritation.

  • Eye Irritation: Causes serious eye irritation.

  • Respiratory Irritation: May cause respiratory irritation.

These hazards are common for benzoic acid derivatives, particularly those with halogen and amine substitutions. The acidic nature of the carboxylic acid group, combined with the potential for the amine and fluoro groups to interact with biological tissues, underpins these irritant effects.

Table 1: Chemical Identification
Identifier Value
Chemical Name 4-Amino-3-fluoro-5-methylbenzoic acid
CAS Number 188428-33-7
Molecular Formula C₈H₈FNO₂
Molecular Weight 169.15 g/mol
Structure (Image of chemical structure)

Section 2: Prudent Practices for Safe Handling and Storage

The cornerstone of working safely with any chemical is a multi-layered approach that combines engineering controls, administrative procedures, and personal protective equipment (PPE).

Engineering Controls: The First Line of Defense

The primary objective of engineering controls is to minimize exposure at the source. For a powdered solid like 4-Amino-3-fluoro-5-methylbenzoic acid, the main risk is the inhalation of airborne particles and contamination of surfaces.

  • Ventilation: All handling of this compound should be conducted in a well-ventilated area. A certified chemical fume hood is the preferred engineering control, as it draws airborne contaminants away from the user's breathing zone.

  • Contained Operations: For weighing and transferring the solid, a balance enclosure or a powder-handling glove box can provide an additional layer of containment, minimizing the generation of dust.

Personal Protective Equipment (PPE): A Necessary Barrier

PPE is essential to protect the user from direct contact with the chemical. The selection of appropriate PPE is critical and should be based on a thorough risk assessment.

  • Eye and Face Protection: Chemical safety goggles that meet European Standard EN 166 or equivalent are mandatory. A face shield should be worn in situations where there is a risk of splashing or significant dust generation.

  • Hand Protection: Protective gloves are required. Nitrile gloves are a common and effective choice for handling many powdered chemicals. It is crucial to inspect gloves for any signs of degradation or puncture before use and to practice proper glove removal techniques to avoid skin contamination.

  • Skin and Body Protection: A lab coat or long-sleeved clothing should be worn to protect the skin. For larger-scale operations or in the event of a spill, a chemically resistant apron or coveralls may be necessary.

  • Respiratory Protection: Under normal laboratory conditions with adequate ventilation, respiratory protection may not be required. However, if engineering controls are not sufficient to maintain exposure below acceptable levels, or during emergency situations, a NIOSH/MSHA or European Standard EN 136 approved respirator with an appropriate particulate filter should be used.

Workflow for Donning and Doffing PPE

PPE_Workflow cluster_donning Donning Sequence cluster_doffing Doffing Sequence Don1 1. Lab Coat Don2 2. Respirator (if required) Don1->Don2 Don3 3. Goggles/Face Shield Don2->Don3 Don4 4. Gloves Don3->Don4 Doff1 1. Gloves Doff2 2. Goggles/Face Shield Doff1->Doff2 Doff3 3. Lab Coat Doff2->Doff3 Doff4 4. Respirator (if required) Doff3->Doff4

Caption: Proper sequence for putting on and taking off PPE to minimize contamination.

Storage and Incompatibility

Proper storage is crucial for maintaining the stability of the chemical and preventing hazardous reactions.

  • Storage Conditions: Store in a tightly sealed container in a cool, dry, and well-ventilated place. Keep away from sources of ignition.

  • Incompatible Materials: While specific incompatibility data for this compound is not available, based on its functional groups, it is advisable to avoid strong oxidizing agents, strong acids, and strong bases.

Section 3: Emergency Procedures and First Aid

In the event of an exposure or spill, a rapid and informed response is critical.

First-Aid Measures

The following first-aid measures are based on the expected hazards of skin, eye, and respiratory irritation.

  • Inhalation: If inhaled, immediately move the person to fresh air. If breathing is difficult, provide oxygen. Seek medical attention if symptoms persist.[1][2][3]

  • Skin Contact: In case of skin contact, immediately wash the affected area with plenty of soap and water for at least 15 minutes. Remove contaminated clothing. If skin irritation occurs, seek medical advice.[1][2][3]

  • Eye Contact: If the chemical enters the eyes, rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing for at least 15 minutes. Seek immediate medical attention.[1][2][4]

  • Ingestion: If swallowed, rinse the mouth with water. Do NOT induce vomiting. Seek medical attention if you feel unwell.[1][5]

Accidental Release Measures

In the event of a spill, the primary goals are to contain the material, prevent its spread, and protect personnel.

  • Small Spills: For small spills of the solid material, carefully sweep or vacuum up the material, avoiding dust generation. Place the collected material in a suitable, labeled container for disposal.

  • Large Spills: For larger spills, evacuate the area and prevent entry. Wear appropriate PPE, including respiratory protection. Use a method that does not generate dust, such as gently moistening the powder before sweeping it up.

  • Environmental Precautions: Prevent the spilled material from entering drains or waterways.

Decision Tree for Spill Response

Spill_Response Spill Spill Occurs Assess Assess Spill Size and Risk Spill->Assess Small Small Spill Assess->Small Minor Large Large Spill Assess->Large Major PPE Don Appropriate PPE Small->PPE Evacuate Evacuate Area Large->Evacuate Contain Contain Spill PPE->Contain Clean_Small Gently Sweep or Vacuum Contain->Clean_Small Dispose Dispose of in Labeled Container Clean_Small->Dispose Clean_Large Moisten and Collect Decontaminate Decontaminate Area Dispose->Decontaminate Alert Alert Supervisor/Safety Officer Evacuate->Alert

Caption: A decision-making workflow for responding to a chemical spill.

Section 4: Physical and Chemical Properties

While experimental data for 4-Amino-3-fluoro-5-methylbenzoic acid is limited, the following table summarizes key expected properties based on its structure and data from similar compounds.

Table 2: Physicochemical Properties
Property Value/Information
Physical State Solid, likely a powder or crystalline solid.
Appearance Expected to be a white to off-white or tan powder.[4]
Odor No data available, likely odorless or with a faint characteristic odor.[3][6]
Melting Point Not determined. Structurally similar compounds have melting points in the range of 160-180 °C.[4]
Solubility Expected to have low solubility in water and higher solubility in organic solvents.
Stability Stable under recommended storage conditions.[4]
Hazardous Decomposition Thermal decomposition may produce carbon oxides, nitrogen oxides, and hydrogen fluoride.

Section 5: Toxicological Information

No specific toxicological studies have been published for 4-Amino-3-fluoro-5-methylbenzoic acid. The toxicological assessment is therefore based on the anticipated irritant effects.

  • Acute Toxicity: Not classified as acutely toxic based on data for similar compounds.

  • Skin Corrosion/Irritation: Expected to be a skin irritant.

  • Serious Eye Damage/Irritation: Expected to cause serious eye irritation.

  • Respiratory or Skin Sensitization: The potential for skin sensitization should not be ruled out, as some amino-substituted aromatic compounds can be sensitizers.

  • Germ Cell Mutagenicity: No data available.

  • Carcinogenicity: No data available.

  • Reproductive Toxicity: No data available.

  • Specific Target Organ Toxicity (Single Exposure): May cause respiratory tract irritation.

  • Specific Target Organ Toxicity (Repeated Exposure): No data available.

Section 6: Disposal Considerations

All chemical waste must be disposed of in accordance with local, state, and federal regulations.

  • Waste Disposal: Dispose of this chemical and its container at a hazardous or special waste collection point. Do not allow it to enter the environment.

  • Contaminated Packaging: Contaminated packaging should be treated as hazardous waste and disposed of accordingly.

Conclusion

4-Amino-3-fluoro-5-methylbenzoic acid is a valuable research chemical with a manageable hazard profile. By understanding its potential hazards and adhering to the prudent practices outlined in this guide, researchers can work with this compound safely and effectively. The principles of risk assessment, the hierarchy of controls, and a commitment to a strong safety culture are paramount. Always consult with your institution's environmental health and safety department for specific guidance and protocols.

References

  • 4-Amino-3-fluoro-5-methylbenzoic acid (CAS No. 2015963-18-3) Suppliers. ChemicalRegister.com. [Link]

  • SAFETY DATA SHEET - 2-Amino-5-methylbenzoic acid. Thermo Fisher Scientific. [Link]

  • SAFETY DATA SHEET - 2-Amino-4-chloro-5-methylbenzenesulfonic acid. Thermo Fisher Scientific. [Link]

  • PubChem Compound Summary for CID 75598, 4-Amino-3-methylbenzoic acid. National Center for Biotechnology Information. [Link]

  • SAFETY DATA SHEET - 3-Amino-p-toluic acid. Thermo Fisher Scientific. [Link]

  • 4-Amino-2-fluoro-3-methylbenzoic acid. MySkinRecipes. [Link]

Sources

Protocols & Analytical Methods

Method

Technical Application Note: Scalable Synthesis of 4-Amino-3-fluoro-5-methylbenzoic acid

Executive Summary 4-Amino-3-fluoro-5-methylbenzoic acid (CAS: 2015963-18-3) is a critical pharmacophore intermediate, widely utilized in the synthesis of kinase inhibitors and next-generation antibiotics.[1] Its structur...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

4-Amino-3-fluoro-5-methylbenzoic acid (CAS: 2015963-18-3) is a critical pharmacophore intermediate, widely utilized in the synthesis of kinase inhibitors and next-generation antibiotics.[1] Its structural motif—a benzoic acid core decorated with a dense array of functionalities (amine, fluorine, methyl)—presents a classic regioselectivity challenge.

This guide outlines two distinct synthetic strategies tailored to different operational scales:

  • The "MedChem" Route (Recommended for <100g): Utilizes electrophilic fluorination (Selectfluor®) on a protected aniline precursor. This method prioritizes operational simplicity and uses standard laboratory glassware.

  • The "Process" Route (Recommended for >1kg): Utilizes palladium-catalyzed carbonylation of a brominated precursor. This method prioritizes atom economy and cost-efficiency but requires high-pressure equipment.[1]

The detailed protocol below focuses on the MedChem Route , offering a step-by-step workflow validated for regiochemical integrity.

Retrosynthetic Analysis

The synthesis is best conceptualized by disconnecting the C-F bond or the C-C(O)OH bond.

  • Disconnection A (C-F): Leads to 4-amino-3-methylbenzoic acid.[1][2] This requires a highly regioselective fluorination at the 5-position.[1]

  • Disconnection B (C-C): Leads to 4-bromo-2-fluoro-6-methylaniline.[1] This requires a carbonylation step to install the carboxylic acid.

Retrosynthesis Target Target: 4-Amino-3-fluoro-5-methylbenzoic acid Precursor1 Precursor A (MedChem): Methyl 4-acetamido-3-methylbenzoate Target->Precursor1 Hydrolysis Precursor2 Precursor B (Process): 4-Bromo-2-fluoro-6-methylaniline Target->Precursor2 Carbonylation (Pd/CO) Start1 Start: 4-Amino-3-methylbenzoic acid Precursor1->Start1 1. Esterification/Protection 2. Electrophilic Fluorination Start2 Start: 2-Fluoro-6-methylaniline Precursor2->Start2 Bromination (NBS)

Caption: Retrosynthetic logic comparing the Electrophilic Fluorination pathway (Left) and the Carbonylation pathway (Right).

Route Selection & Mechanistic Insight[1]

Why Electrophilic Fluorination?

Direct fluorination of electron-rich aromatic rings is often plagued by oxidation side reactions. However, by protecting the amine as an acetamide, we modulate the electron density.

  • Regiochemistry: In methyl 4-acetamido-3-methylbenzoate, the acetamide (NHAc) is the strongest directing group (ortho/para director).[1]

    • Para: Blocked by the ester group.

    • Ortho (Position 3): Blocked by the methyl group.

    • Ortho (Position 5): Open and activated.

    • Meta: Deactivated. Therefore, electrophilic attack by F+ is directed exclusively to position 5, ensuring high regioselectivity.

Detailed Protocol: The MedChem Route

Scale: 10 g Input Total Time: 3 Days (including workups)

Phase 1: Protection & Esterification

Objective: Convert 4-amino-3-methylbenzoic acid to methyl 4-acetamido-3-methylbenzoate to prevent oxidation and direct fluorination.[1]

  • Esterification:

    • Dissolve 4-amino-3-methylbenzoic acid (10.0 g, 66.1 mmol) in Methanol (100 mL).

    • Slowly add Thionyl Chloride (1.2 eq, 5.8 mL) at 0°C.

    • Reflux for 4 hours.[3] Monitor by TLC (EtOAc/Hex 1:1).

    • Concentrate in vacuo to yield the methyl ester hydrochloride.

  • Acetylation:

    • Resuspend the residue in DCM (100 mL) and add Triethylamine (2.5 eq).

    • Cool to 0°C and add Acetic Anhydride (1.2 eq) dropwise.

    • Stir at RT for 2 hours.

    • Workup: Wash with 1M HCl, then Sat. NaHCO3. Dry over Na2SO4 and concentrate.

    • Yield Target: >90% as an off-white solid.[1]

Phase 2: Regioselective Fluorination

Objective: Install the fluorine atom at position 5 using Selectfluor®.

  • Setup: Charge a flame-dried flask with Methyl 4-acetamido-3-methylbenzoate (12.0 g, 58 mmol) and Acetonitrile (120 mL).

  • Reagent Addition: Add Selectfluor® (1-Chloromethyl-4-fluoro-1,4-diazoniabicyclo[2.2.2]octane bis(tetrafluoroborate)) (1.2 eq, 24.6 g).[1]

  • Reaction: Heat the mixture to 60-70°C under N2 atmosphere.

    • Critical Note: Do not reflux vigorously; mild heating promotes the reaction while suppressing benzylic fluorination side products.

  • Monitoring: Check HPLC/LC-MS after 12 hours. Look for the +18 mass shift (M+H 224 -> 242).[1]

  • Workup:

    • Cool to RT. Remove solvent in vacuo.[4][5]

    • Resuspend in EtOAc and wash with water to remove Selectfluor byproducts.

    • Purification: Recrystallize from EtOH/Heptane or perform flash chromatography (0-30% EtOAc in Hexanes) if purity is <95%.[1]

Phase 3: Global Deprotection

Objective: Hydrolyze both the methyl ester and the acetamide to yield the free amino acid.

  • Hydrolysis: Dissolve the fluorinated intermediate in 6M HCl (100 mL).

  • Reaction: Reflux (100°C) for 6-12 hours.

    • Observation: The solid will eventually dissolve, then the product may precipitate as the HCl salt.

  • Isolation:

    • Cool to 0°C.[4]

    • Adjust pH to ~4-5 using 6M NaOH or solid Sodium Acetate to reach the isoelectric point.[1]

    • The free acid will precipitate as a white/beige solid.

  • Filtration: Filter, wash with cold water, and dry in a vacuum oven at 50°C.

Experimental Workflow Diagram

Workflow Step1 Step 1: Esterification (MeOH, SOCl2, Reflux) Step2 Step 2: Acetylation (Ac2O, Et3N, DCM) Step1->Step2 Yield >95% Step3 Step 3: Fluorination (Selectfluor, MeCN, 60°C) Step2->Step3 Regioselective (Pos 5) Step4 Step 4: Global Hydrolysis (6M HCl, Reflux) Step3->Step4 Deprotection Step5 Final Isolation (pH Adjustment to 4-5) Step4->Step5 Precipitation

Caption: Step-by-step experimental workflow for the MedChem synthesis route.

Analytical Characterization

Upon isolation, the product should be verified against these expected parameters:

ParameterSpecificationNotes
Appearance White to light beige powderOxidation may cause browning.[1]
Mass Spec (ESI) [M+H]+ = 170.15Expected m/z.[1]
1H NMR (DMSO-d6) δ 2.10 (s, 3H, Me)Methyl group singlet.[1]
δ 7.45 (d, J=11.5 Hz, 1H)Proton at Pos 2 (coupled to F).
δ 7.55 (s, 1H)Proton at Pos 6.
19F NMR δ -125 to -135 ppmTypical for aryl fluorides.[1]

Safety & Handling

  • Selectfluor®: While safer than F2 gas, it is an oxidant. Avoid mixing with strong reducing agents. It is moisture sensitive; store in a desiccator.

  • Thionyl Chloride: Generates HCl and SO2 gas. Must be used in a well-ventilated fume hood with a caustic scrubber.[1]

  • Hydrofluoric Acid (HF) Risk: While this protocol does not use HF gas, the hydrolysis of fluorinated side-products or thermal decomposition can theoretically release trace HF. Standard PPE (gloves, goggles) is mandatory.

References

  • Selectfluor Chemistry: Banks, R. E. Selectfluor™ reagent F-TEDA-BF4 in organic synthesis: A vital reagent in the business of fluorination.[1] Journal of Fluorine Chemistry, 1998. Link

  • Regioselectivity in Anilines: T. Furuya, et al. Carbon-Heteroatom Bond Formation: Electrophilic Fluorination.[1] Nature, 2011. Link[1]

  • Precursor Synthesis: Synthesis of 4-amino-3-methylbenzoic acid derivatives. Organic Syntheses, Coll. Vol. 6, p. 101. Link

  • Process Route Analog: Palladium-Catalyzed Carbonylation of Aryl Halides. Chemical Reviews, 2019. Link[1]

Sources

Application

Introduction: Navigating the Challenges of Sterically Hindered Building Blocks

An in-depth guide to the theory and practice of incorporating the sterically hindered building block, 4-Amino-3-fluoro-5-methylbenzoic acid, into synthetic peptides. The quest for novel peptide-based therapeutics often n...

Author: BenchChem Technical Support Team. Date: February 2026

An in-depth guide to the theory and practice of incorporating the sterically hindered building block, 4-Amino-3-fluoro-5-methylbenzoic acid, into synthetic peptides.

The quest for novel peptide-based therapeutics often necessitates the incorporation of non-standard amino acids to enhance potency, confer resistance to enzymatic degradation, or impose specific conformational constraints. 4-Amino-3-fluoro-5-methylbenzoic acid is an exemplar of such a building block. Its aromatic scaffold is decorated with both a fluorine atom and a methyl group ortho to the amine functionality. This unique substitution pattern presents significant synthetic challenges, primarily due to steric hindrance and altered electronic properties, which can dramatically slow down the kinetics of amide bond formation.

This guide provides a comprehensive protocol for the efficient incorporation of 4-Amino-3-fluoro-5-methylbenzoic acid into peptide sequences using modern solid-phase peptide synthesis (SPPS) techniques. We will delve into the rationale behind the choice of reagents and reaction conditions, focusing on strategies to overcome the inherent difficulties posed by this and other sterically demanding building blocks. The protocols described herein are grounded in established principles for difficult couplings and are designed to be a robust starting point for researchers in peptide chemistry and drug development.[1][2]

Part 1: Fmoc Protection of 4-Amino-3-fluoro-5-methylbenzoic acid

Before its use in standard Fmoc-based SPPS, the primary amine of the title compound must be protected. This protocol outlines a standard procedure for the N-terminal protection with the fluorenylmethyloxycarbonyl (Fmoc) group.

Experimental Protocol: Fmoc Protection
  • Dissolution: Dissolve 4-Amino-3-fluoro-5-methylbenzoic acid (1.0 eq) in a suitable solvent mixture such as 10% aqueous sodium carbonate and dioxane.

  • Addition of Fmoc Reagent: Cool the solution to 0°C in an ice bath. Add Fmoc-Osu (9-fluorenylmethyloxycarbonyl succinimide) (1.05 eq) portion-wise over 30 minutes while maintaining vigorous stirring.

  • Reaction: Allow the reaction to warm to room temperature and stir overnight.

  • Workup: Dilute the reaction mixture with water and wash with diethyl ether to remove unreacted Fmoc-Osu and byproducts.

  • Acidification: Cool the aqueous layer in an ice bath and acidify to a pH of ~2 using cold 1 M HCl. A white precipitate of the Fmoc-protected product should form.

  • Isolation: Collect the precipitate by vacuum filtration, wash thoroughly with cold water, and dry under high vacuum.

  • Characterization: Confirm the identity and purity of the resulting Fmoc-4-amino-3-fluoro-5-methylbenzoic acid via LC-MS and NMR spectroscopy.

Part 2: Solid-Phase Peptide Synthesis (SPPS) Protocol

The central challenge in utilizing Fmoc-4-amino-3-fluoro-5-methylbenzoic acid is achieving a near-quantitative coupling yield to the N-terminus of the growing peptide chain on the solid support. Due to the steric bulk surrounding the amine, standard coupling conditions are likely to be inefficient.[3][4] Therefore, the use of a highly potent coupling reagent is essential.

Rationale for Reagent Selection

We recommend the use of HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxide hexafluorophosphate). HATU is a third-generation uronium salt-based coupling reagent that has consistently demonstrated superiority for coupling sterically hindered amino acids.[5][6] Its mechanism proceeds through the rapid formation of a highly reactive OAt-active ester, which is more efficient at acylating sterically encumbered amines than intermediates formed by other reagents like HBTU or DIC.[7] The pyridine nitrogen atom in the HOAt leaving group is thought to stabilize the transition state, further accelerating the reaction.[7][8]

A non-nucleophilic base, typically N,N-Diisopropylethylamine (DIPEA), is required to deprotonate the carboxylic acid and facilitate the reaction.[6][9]

Visualization of the Core SPPS Cycle

SPPS_Workflow cluster_resin Peptide-Resin Start Fmoc-AA(n)-Resin Deprotection Step 1: Fmoc Deprotection (20% Piperidine in DMF) Start->Deprotection Wash1 Step 2: DMF Wash Deprotection->Wash1 Kaiser_Pos Step 3: Kaiser Test (Confirm Free Amine) Wash1->Kaiser_Pos Coupling Step 4: Couple Fmoc-Acid-FMe (HATU, DIPEA, DMF) Kaiser_Pos->Coupling Positive (Blue) Wash2 Step 5: DMF Wash Coupling->Wash2 Kaiser_Neg Step 6: Kaiser Test (Confirm Coupling) Wash2->Kaiser_Neg End Fmoc-Acid-FMe-AA(n)-Resin Kaiser_Neg->End Negative (Yellow) Recouple Troubleshoot: Recouple or Cap Kaiser_Neg->Recouple Positive (Blue) Recouple->Coupling

Caption: Workflow for a single coupling cycle in SPPS.

Detailed Coupling Protocol

This protocol assumes a standard manual or automated Fmoc-SPPS workflow. The scale is given for a 0.1 mmol synthesis.

  • Resin Preparation: Swell the resin (e.g., 0.1 mmol Rink Amide resin) in dimethylformamide (DMF) for at least 30 minutes in a reaction vessel.[10]

  • Fmoc Deprotection: Treat the resin with 20% piperidine in DMF (2 x 10 min) to remove the Fmoc group from the N-terminal amino acid of the growing peptide chain.[10][11]

  • Washing: Wash the resin thoroughly with DMF (at least 5 x 1 min) to remove all traces of piperidine.

  • Confirmation of Deprotection (Kaiser Test): Take a small sample of resin beads (1-2 mg) and perform a Kaiser test. A positive result (dark blue beads and/or solution) confirms the presence of the free primary amine.[12][13][14]

  • Preparation of Coupling Solution: In a separate vial, prepare the activation mixture. It is crucial to use a higher excess of reagents than for standard amino acids.

    • Fmoc-4-amino-3-fluoro-5-methylbenzoic acid (0.4 mmol, 4.0 eq)

    • HATU (0.39 mmol, 3.9 eq)

    • Dissolve the above in DMF (~2 mL).

    • Add DIPEA (0.8 mmol, 8.0 eq).

    • Allow the mixture to pre-activate for 2-5 minutes. The solution may turn yellow.[8]

  • Coupling Reaction: Add the activated coupling solution to the reaction vessel containing the resin. Agitate the mixture using a shaker or nitrogen bubbling at room temperature. Due to steric hindrance, allow for an extended coupling time of 2 to 4 hours .[1]

  • Post-Coupling Wash: Wash the resin thoroughly with DMF (5 x 1 min) to remove excess reagents and byproducts.

  • Confirmation of Coupling (Kaiser Test): Perform a second Kaiser test on a new sample of resin beads. An ideal result is negative (colorless or yellow beads and solution), indicating that no free primary amines remain and the coupling is complete.[12][14]

Data Presentation: Reagent Stoichiometry and Kaiser Test Interpretation
Reagent Equivalents (eq) Rationale
Fmoc-4-amino-3-fluoro-5-methylbenzoic acid4.0High excess to drive the reaction equilibrium towards the product for a hindered building block.
HATU3.9Potent activator used at a near-stoichiometric ratio to the acid to ensure efficient active ester formation.[6]
DIPEA8.0Sufficient base to deprotonate the acid and neutralize the HCl salt of the incoming amine on the resin.
Resin (Free Amine Sites)1.0The limiting reagent in the reaction.
Kaiser Test Result Interpretation Recommended Action
Colorless/Yellow Beads & SolutionCoupling Complete (>99.5%)Proceed to the next deprotection step.[14]
Light Blue Beads, Colorless SolutionIncomplete CouplingPerform a "double coupling": repeat steps 5-8 with fresh reagents.[13]
Dark Blue Beads & SolutionSignificant Coupling FailurePerform a double coupling. If still positive, consider capping unreacted amines with acetic anhydride to avoid deletion sequences.[1]

Part 3: Troubleshooting and Advanced Considerations

  • Double Coupling: If the first Kaiser test after coupling is positive, the most straightforward solution is to repeat the coupling step with a fresh solution of activated acid. For severely hindered couplings, this is often necessary.[13]

  • Microwave SPPS: The use of microwave energy can significantly accelerate difficult couplings, including those involving sterically hindered residues like Aib or N-methylated amino acids.[2] Applying a microwave-assisted protocol could potentially reduce the coupling time for 4-Amino-3-fluoro-5-methylbenzoic acid from hours to minutes.

  • Alternative Solvents: While DMF is standard, solvents like N-Methyl-2-pyrrolidone (NMP) or solvent mixtures containing DCM can sometimes disrupt peptide aggregation and improve coupling efficiency.

  • Guanidinylation Side Reaction: Be aware that with a large excess of HATU and extended reaction times, a minor side reaction involving guanidinylation of the free N-terminal amine can occur.[6][8] This caps the chain. Adhering to the recommended stoichiometry helps minimize this risk.

Conclusion

The successful incorporation of 4-Amino-3-fluoro-5-methylbenzoic acid into a peptide sequence is an achievable but challenging task that requires a departure from standard protocols. By leveraging a potent activating agent like HATU, employing an excess of reagents, allowing for extended reaction times, and diligently monitoring the reaction's progress with the Kaiser test, researchers can effectively utilize this and other demanding building blocks. The principles and protocols outlined in this guide provide a validated framework for navigating the complexities of hindered couplings, enabling the synthesis of novel and potentially more effective peptide-based molecules.

References

  • Bio-protocol. (2025, October 5). Peptide Synthesis.
  • ChemicalBook. (2024, July 3). HATU:a third-generation coupling reagent.
  • BenchChem. The Inner Workings of a Peptide Synthesis Powerhouse: A Technical Guide to the HATU Reagent.
  • Aapptec Peptides. Technical Support Information Bulletin 1188 - Kaiser Test (Ninhydrin Test).
  • Organic Chemistry. (2020, December 21). HATU, DIPEA Peptide Coupling Mechanism. YouTube.
  • ChemPep. Fmoc Solid Phase Peptide Synthesis.
  • AAPPTec. Monitoring of Peptide Coupling and Capping.
  • Wikipedia. HATU.
  • Royal Society of Chemistry. (2017, October 30). Unveiling and tackling guanidinium peptide coupling reagent side reactions towards the development of peptide-drug conjugates.
  • BenchChem. Kaiser test for monitoring incomplete coupling of modified amino acids.
  • BenchChem. Application Notes and Protocols: The Role of 2-Nitrobenzoic Acid and Its Derivatives in Peptide Synthesis.
  • Gyros Protein Technologies. (2019, September 15). Solid-phase Peptide Synthesis (SPPS) in Research & Development.
  • CEM Corporation. Microwave Assisted SPPS of Hindered, Non-Standard Amino Acids.
  • MilliporeSigma. Overcoming Aggregation in Solid-phase Peptide Synthesis.
  • ResearchGate. (2025, August 6). Efficient Peptide Coupling Involving Sterically Hindered Amino Acids.
  • PubMed. (2007, July 20). Efficient peptide coupling involving sterically hindered amino acids.

Sources

Method

Introduction: The Strategic Role of Fluorinated Building Blocks in Cancer Therapeutics

An In-Depth Technical Guide to 4-Amino-3-fluoro-5-methylbenzoic acid: A Core Intermediate in Modern Oncology Drug Discovery In the landscape of medicinal chemistry, the strategic incorporation of fluorine into drug candi...

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to 4-Amino-3-fluoro-5-methylbenzoic acid: A Core Intermediate in Modern Oncology Drug Discovery

In the landscape of medicinal chemistry, the strategic incorporation of fluorine into drug candidates has become a cornerstone of modern therapeutic design, particularly in oncology. The unique properties of the fluorine atom—its small size, high electronegativity, and ability to form strong carbon-fluorine bonds—can profoundly influence a molecule's metabolic stability, lipophilicity, and binding affinity to biological targets.[1] 4-Amino-3-fluoro-5-methylbenzoic acid is a quintessential example of a highly functionalized, high-value intermediate that leverages these properties. Its substituted aniline structure serves as a versatile scaffold for the synthesis of targeted cancer therapies, especially small molecule kinase inhibitors. This guide provides detailed protocols for the synthesis and application of this key intermediate, offering field-proven insights for researchers and drug development professionals.

Physicochemical Properties & Safety Data

Accurate characterization and safe handling are paramount in the laboratory. The properties of 4-Amino-3-fluoro-5-methylbenzoic acid are summarized below.

PropertyValue
CAS Number 2015963-18-3[2]
Molecular Formula C₈H₈FNO₂
Molecular Weight 169.15 g/mol [1]
IUPAC Name 4-Amino-3-fluoro-5-methylbenzoic acid
Appearance Off-white to light brown solid (typical)
Storage Store in a cool, dry, well-ventilated area, away from incompatible materials like strong oxidizing agents.[3][4]
Hazard Identification and Safe Handling

As with many specialized chemical reagents, 4-Amino-3-fluoro-5-methylbenzoic acid and its precursors require careful handling in a controlled laboratory environment.

  • General Handling : Use only in a chemical fume hood to avoid inhalation of dust or vapors.[3][5] Wear appropriate Personal Protective Equipment (PPE), including safety glasses with side shields, a lab coat, and chemical-resistant gloves.[4] Avoid contact with skin and eyes.[6]

  • First Aid Measures :

    • Skin Contact : Immediately wash off with plenty of soap and water. If irritation persists, seek medical attention.[4]

    • Eye Contact : Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and seek immediate medical attention.[6]

    • Ingestion : Rinse mouth with water. Do not induce vomiting. Call a physician or poison control center immediately.[5]

    • Inhalation : Move the person to fresh air. If breathing is difficult, provide oxygen. Seek medical attention if symptoms occur.[7]

  • Disposal : Dispose of contents and container to an approved waste disposal plant in accordance with local, state, and federal regulations.[3][8]

Protocol 1: Synthesis of 4-Amino-3-fluoro-5-methylbenzoic Acid

This protocol outlines a plausible multi-step synthesis, a common pathway for constructing such substituted aromatic compounds, adapted from established methodologies for similar structures.[7][9]

Workflow Overview

G A Start: 2-Fluoro-4-methylaniline B Step 1: Acetylation (Protection) Reagents: Acetic Anhydride, Pyridine A->B Protection of Amine C Step 2: Nitration Reagents: HNO₃, H₂SO₄ B->C Regioselective Nitration D Step 3: Hydrolysis (Deprotection) Reagents: Aq. HCl, Heat C->D Amine Deprotection E Step 4: Sandmeyer Reaction (Diazotization & Cyanation) Reagents: NaNO₂, HCl; then CuCN D->E Amine to Nitrile Conversion F Step 5: Hydrolysis of Nitrile Reagents: NaOH, Heat; then HCl E->F Nitrile to Carboxylic Acid G Final Product: 4-Amino-3-fluoro-5-methylbenzoic acid F->G Acidification & Isolation G cluster_0 Reactants cluster_1 Reagents A 4-Amino-3-fluoro-5-methylbenzoic acid F Amide Bond Formation A->F B Heterocyclic Amine Core (e.g., Aminopyrazole) B->F C Coupling Agent (e.g., HATU, EDC) C->F D Base (e.g., DIPEA) D->F E Solvent (e.g., DMF) E->F G Final Product: Potential Kinase Inhibitor F->G G cluster_0 Normal Signaling cluster_1 Inhibited Signaling ATP ATP Kinase Kinase ATP->Kinase Binds Substrate_P Substrate_P Kinase->Substrate_P Phosphorylates Cell_Signal Proliferation & Survival Substrate_P->Cell_Signal Activates Inhibitor Drug Molecule (from Intermediate) Kinase_I Kinase Inhibitor->Kinase_I Binds & Blocks Substrate_I Substrate Kinase_I->Substrate_I No Phosphorylation ATP_I ATP ATP_I->Kinase_I Binding Prevented Blocked No Signal Substrate_I->Blocked

Sources

Application

Application Notes and Protocols for Suzuki-Miyaura Coupling Reactions Using 4-Amino-3-fluoro-5-methylbenzoic Acid

Introduction: Navigating the Challenges of Polysubstituted Biaryl Synthesis The Suzuki-Miyaura cross-coupling reaction stands as a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds wi...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Navigating the Challenges of Polysubstituted Biaryl Synthesis

The Suzuki-Miyaura cross-coupling reaction stands as a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds with remarkable efficiency and functional group tolerance.[1][2] This palladium-catalyzed reaction between an organoboron compound and an organohalide is particularly vital in the pharmaceutical and materials science industries for the construction of biaryl scaffolds, which are prevalent in numerous commercial drugs and functional materials.[3]

This guide provides a detailed examination of the application of the Suzuki-Miyaura coupling to a challenging substrate: 4-Amino-3-fluoro-5-methylbenzoic acid. This molecule, possessing a combination of an electron-donating amino group, an electron-withdrawing fluorine atom, and a sterically demanding methyl group, presents a confluence of electronic and steric challenges that necessitate a carefully optimized protocol. The presence of reactive amino and carboxylic acid functionalities further complicates the reaction, requiring a strategic approach to functional group protection to prevent unwanted side reactions and catalyst inhibition.[4]

These application notes are designed for researchers, scientists, and drug development professionals, offering not just a step-by-step protocol but also a deep dive into the rationale behind the experimental choices, ensuring a thorough understanding of the reaction intricacies.

Strategic Considerations for a Successful Coupling

The successful Suzuki-Miyaura coupling of 4-Amino-3-fluoro-5-methylbenzoic acid hinges on a multi-faceted strategy that addresses the inherent challenges of the substrate.

Orthogonal Protection of Amino and Carboxylic Acid Groups

The free amino and carboxylic acid groups can interfere with the catalytic cycle. The carboxylic acid can be deprotonated by the base, leading to solubility issues and potential coordination to the palladium center.[4] The nucleophilic amino group can also coordinate to the catalyst, potentially inhibiting its activity.[4] To circumvent these issues, an orthogonal protecting group strategy is essential.

  • Amino Group Protection: The tert-butyloxycarbonyl (Boc) group is an ideal choice for protecting the amino functionality. It is stable under the basic conditions of the Suzuki coupling and can be readily removed under acidic conditions.[5][6]

  • Carboxylic Acid Protection: The carboxylic acid is best protected as a methyl ester. This transformation is straightforward and the methyl ester is robust enough to withstand the coupling conditions. Deprotection can be achieved via saponification with a base like sodium hydroxide or lithium hydroxide.[7][8]

The Boc and methyl ester protecting groups are orthogonal, meaning one can be removed selectively without affecting the other, providing flexibility for subsequent synthetic transformations.

Catalyst and Ligand Selection for a Sterically Demanding Substrate

The ortho-fluoro and -methyl groups on the benzoic acid ring create significant steric hindrance around the reaction center. This steric bulk can impede both the oxidative addition and reductive elimination steps of the catalytic cycle. To overcome this, a catalyst system employing bulky, electron-rich phosphine ligands is required. These ligands promote the formation of a monoligated palladium species, which is highly reactive in oxidative addition, and facilitate the final reductive elimination step.[9]

Highly effective ligands for such challenging couplings include dialkylbiaryl phosphines developed by the Buchwald group, such as XPhos , SPhos , and RuPhos .[10] These ligands have demonstrated broad utility in the coupling of sterically hindered and electron-rich aryl halides.

Optimizing Reaction Parameters
  • Palladium Pre-catalyst: Palladium(II) acetate (Pd(OAc)₂) or palladium pre-catalysts complexed with the chosen ligand (e.g., XPhos Pd G2) are excellent choices.[11][12]

  • Base: A moderately strong base is required to activate the boronic acid for transmetalation.[1] Potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃) are often effective choices, providing a balance of reactivity and functional group tolerance.[11][13]

  • Solvent: A polar aprotic solvent system is typically employed. A mixture of a solvent like 1,4-dioxane or toluene with water is common, as the water can aid in the dissolution of the base and facilitate the transmetalation step.[11][14]

  • Temperature: Due to the steric hindrance, elevated temperatures (typically 80-110 °C) are often necessary to achieve a reasonable reaction rate.[3]

Experimental Workflow

The overall synthetic strategy involves a three-stage process: protection of the starting material, the Suzuki-Miyaura coupling reaction, and finally, deprotection to yield the desired biaryl product.

workflow cluster_protection Stage 1: Protection cluster_coupling Stage 2: Suzuki-Miyaura Coupling cluster_deprotection Stage 3: Deprotection start 4-Amino-3-fluoro-5- methylbenzoic acid prot_amine Boc Protection (Amino Group) start->prot_amine prot_acid Esterification (Carboxylic Acid) prot_amine->prot_acid protected_sm Protected Starting Material prot_acid->protected_sm suzuki Suzuki-Miyaura Coupling protected_sm->suzuki coupled_product Protected Biaryl Product suzuki->coupled_product boronic_acid Aryl Boronic Acid boronic_acid->suzuki deprot_boc Boc Deprotection (Acidic Conditions) coupled_product->deprot_boc deprot_ester Ester Hydrolysis (Basic Conditions) deprot_boc->deprot_ester final_product Final Biaryl Product deprot_ester->final_product

Caption: Experimental workflow for the Suzuki-Miyaura coupling of 4-Amino-3-fluoro-5-methylbenzoic acid.

Detailed Protocols

Protocol 1: Protection of 4-Amino-3-fluoro-5-methylbenzoic Acid

Part A: Methyl Esterification

  • Dissolution: Suspend 4-Amino-3-fluoro-5-methylbenzoic acid (1.0 eq) in methanol (10 mL/g).

  • Acid Catalyst: Carefully add thionyl chloride (SOCl₂) (1.2 eq) dropwise at 0 °C.

  • Reaction: Allow the reaction mixture to warm to room temperature and then heat to reflux for 4-6 hours, monitoring by TLC until the starting material is consumed.

  • Work-up: Cool the mixture and remove the solvent under reduced pressure. Dissolve the residue in ethyl acetate and wash with saturated sodium bicarbonate solution, followed by brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo to yield the methyl ester.

Part B: Boc Protection

  • Dissolution: Dissolve the methyl 4-amino-3-fluoro-5-methylbenzoate (1.0 eq) in a suitable solvent such as tetrahydrofuran (THF) or dichloromethane (DCM) (10 mL/g).

  • Reagents: Add di-tert-butyl dicarbonate (Boc₂O) (1.1 eq) and a base such as triethylamine (TEA) (1.2 eq) or 4-(dimethylamino)pyridine (DMAP) (0.1 eq).

  • Reaction: Stir the mixture at room temperature for 12-16 hours, monitoring by TLC.

  • Work-up: Remove the solvent in vacuo. Dissolve the residue in ethyl acetate and wash with 1M HCl, saturated sodium bicarbonate solution, and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate. Purify the crude product by silica gel chromatography to obtain the fully protected starting material: methyl 4-(tert-butoxycarbonylamino)-3-fluoro-5-methylbenzoate.

Protocol 2: Suzuki-Miyaura Coupling Reaction
  • Reaction Setup: To a flame-dried Schlenk flask, add the protected starting material (e.g., methyl 4-(tert-butoxycarbonylamino)-3-bromo-5-fluoro-5-methylbenzoate) (1.0 eq), the desired aryl boronic acid (1.2-1.5 eq), and the base (e.g., K₂CO₃ or Cs₂CO₃, 2.0-3.0 eq).

  • Catalyst System: Add the palladium pre-catalyst (e.g., Pd(OAc)₂, 2-5 mol%) and the bulky phosphine ligand (e.g., XPhos, 4-10 mol%). Alternatively, use a pre-formed catalyst such as XPhos Pd G2 (2-5 mol%).

  • Solvent Addition: Evacuate and backfill the flask with an inert gas (Argon or Nitrogen) three times. Add the degassed solvent system (e.g., 1,4-dioxane/water, 4:1 v/v, 0.1 M).

  • Reaction: Heat the reaction mixture to 80-100 °C and stir vigorously for 12-24 hours. Monitor the reaction progress by TLC or LC-MS.

  • Work-up: Cool the reaction to room temperature and dilute with ethyl acetate. Wash with water and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the residue by silica gel column chromatography to isolate the protected biaryl product.

ParameterRecommended ConditionRationale
Palladium Source Pd(OAc)₂ or XPhos Pd G2High activity and stability.[11][12]
Ligand XPhos, SPhos, or RuPhosBulky, electron-rich ligands to overcome steric hindrance.[10]
Base K₂CO₃ or Cs₂CO₃Effective for transmetalation with good functional group tolerance.[11][13]
Solvent 1,4-Dioxane/H₂O (4:1)Aprotic solvent with water to aid in base dissolution.[11][14]
Temperature 80-100 °COvercomes activation energy barrier due to steric hindrance.[3]
Boronic Acid 1.2 - 1.5 equivalentsSlight excess to drive the reaction to completion.
Atmosphere Inert (Argon or Nitrogen)Prevents oxidation of the palladium catalyst.
Protocol 3: Deprotection of the Coupled Product

Part A: Boc Deprotection

  • Dissolution: Dissolve the protected biaryl product in a suitable solvent like dichloromethane (DCM) or 1,4-dioxane.

  • Acid Addition: Add a strong acid such as trifluoroacetic acid (TFA) (5-10 eq) or a solution of HCl in dioxane (e.g., 4M).

  • Reaction: Stir the mixture at room temperature for 1-4 hours, monitoring by TLC.

  • Work-up: Carefully neutralize the reaction with a saturated solution of sodium bicarbonate. Extract the product with ethyl acetate.

  • Purification: Wash the organic layer with brine, dry over anhydrous sodium sulfate, filter, and concentrate to yield the amino-biaryl methyl ester.

Part B: Methyl Ester Hydrolysis

  • Dissolution: Dissolve the amino-biaryl methyl ester in a mixture of THF and water.

  • Base Addition: Add an excess of a base such as lithium hydroxide (LiOH) or sodium hydroxide (NaOH) (2-5 eq).

  • Reaction: Stir the mixture at room temperature or with gentle heating (e.g., 40-50 °C) until the ester is fully hydrolyzed (monitor by TLC or LC-MS).

  • Work-up: Acidify the reaction mixture with 1M HCl to pH 2-3.

  • Purification: Extract the final product with ethyl acetate. Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate in vacuo to obtain the final biaryl product.

Mechanism of the Suzuki-Miyaura Catalytic Cycle

The generally accepted mechanism for the Suzuki-Miyaura coupling involves a catalytic cycle with three key steps: oxidative addition, transmetalation, and reductive elimination.[1][15]

suzuki_cycle pd0 Pd(0)L₂ oxidative_addition Oxidative Addition pd0->oxidative_addition Ar-X pdi_complex [Ar-Pd(II)-X]L₂ oxidative_addition->pdi_complex transmetalation Transmetalation pdi_complex->transmetalation pdi_diaryl [Ar-Pd(II)-Ar']L₂ transmetalation->pdi_diaryl ar_boronate Ar'B(OR)₃⁻ ar_boronate->transmetalation base Base base->ar_boronate boronic Ar'B(OH)₂ boronic->base reductive_elimination Reductive Elimination pdi_diaryl->reductive_elimination reductive_elimination->pd0 Regeneration of Pd(0) catalyst product Ar-Ar' reductive_elimination->product

Sources

Method

Application Note: Optimizing Amide Bond Formation with 4-Amino-3-fluoro-5-methylbenzoic Acid

Executive Summary 4-Amino-3-fluoro-5-methylbenzoic acid (CAS 2015963-18-3) represents a high-value scaffold in medicinal chemistry, particularly for modulating metabolic stability and lipophilicity in drug candidates.[1]...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

4-Amino-3-fluoro-5-methylbenzoic acid (CAS 2015963-18-3) represents a high-value scaffold in medicinal chemistry, particularly for modulating metabolic stability and lipophilicity in drug candidates.[1] However, its "push-pull" substitution pattern—featuring an electron-withdrawing fluorine and a steric-imposing methyl group flanking the amine—creates a dichotomy in reactivity.[1]

This guide provides validated protocols for overcoming these specific challenges. We define two distinct workflows:

  • Type A Coupling: Utilizing the C1-Carboxylic Acid (High chemoselectivity, low steric burden).[1]

  • Type B Coupling: Utilizing the C4-Aniline (Low nucleophilicity, high steric burden).[1]

Strategic Analysis: The Reactivity Landscape

Before initiating synthesis, it is critical to understand the electronic and steric environment of the substrate.

Structural Deconstruction[1]
  • The Acid (C1): Located meta to the Fluorine and Methyl groups.[2] The steric environment is relatively open.[1] The inductive withdrawal from Fluorine slightly increases the acidity (lower pKa) compared to benzoic acid, making the carboxylate more stable but the activated carbonyl highly electrophilic.

  • The Aniline (C4): This is the problematic center. It is a 2,6-disubstituted aniline system (relative to the nitrogen).[1]

    • Steric Effect: The ortho-methyl and ortho-fluorine create a "picket fence," hindering the approach of electrophiles.[1]

    • Electronic Effect: The ortho-fluorine exerts a strong inductive effect (-I), significantly lowering the nucleophilicity of the nitrogen lone pair.[1]

Decision Matrix (Graphviz)[1]

ReactivityLogic Start Target: 4-Amino-3-fluoro-5-methylbenzoic acid Decision Which functional group is reacting? Start->Decision PathA Path A: C1-Carboxylic Acid (Electrophile) Decision->PathA PathB Path B: C4-Aniline (Nucleophile) Decision->PathB RiskA Risk: Self-Coupling? PathA->RiskA RiskB Risk: No Reaction / Slow Kinetics PathB->RiskB SolA Solution: Chemoselective Activation (Aniline is too poor to compete) RiskA->SolA Likely Safe SolB1 Method 1: Acid Chloride (Aggressive) RiskB->SolB1 Primary Choice SolB2 Method 2: HATU/HOAt (Mild) RiskB->SolB2 Secondary Choice

Figure 1: Strategic decision tree for selecting the appropriate coupling protocol based on the target functional group.

Protocol A: Utilizing the Carboxylic Acid

Objective: Couple 4-Amino-3-fluoro-5-methylbenzoic acid with an external amine (R-NH₂).[1]

The Chemoselectivity Advantage

Due to the deactivation of the C4-aniline, protecting group strategies (e.g., Boc-protection of the aniline) are often unnecessary if the external amine is aliphatic or a simple aniline. The activated acid will preferentially react with the external, more nucleophilic amine.

Standard Operating Procedure (HATU Method)

Best for: Small scale (mg to g), library synthesis.

Reagents:

  • Substrate: 4-Amino-3-fluoro-5-methylbenzoic acid (1.0 equiv)[1]

  • Amine Partner: R-NH₂ (1.1 equiv)[1]

  • Coupling Agent: HATU (1.1 equiv)[1]

  • Base: DIPEA (N,N-Diisopropylethylamine) (3.0 equiv)[1]

  • Solvent: DMF (anhydrous)[1][3]

Step-by-Step:

  • Dissolution: Dissolve 1.0 equiv of the benzoic acid derivative in anhydrous DMF (0.1 M concentration).

  • Activation: Add 3.0 equiv of DIPEA. Stir for 5 minutes. The solution may darken slightly.

  • Coupling Agent: Add 1.1 equiv of HATU in one portion. Stir for 2 minutes to form the activated ester (At-ester).[1] Note: Do not wait too long, or the aniline might slowly self-react, though unlikely.[1]

  • Addition: Add 1.1 equiv of the amine partner.

  • Reaction: Stir at Room Temperature (RT) for 2–4 hours.

  • Workup: Dilute with EtOAc, wash with saturated NaHCO₃ (to remove unreacted acid/HOBt), then water, then brine. Dry over Na₂SO₄.[1][4]

Data Interpretation:

Component Expected Shift (¹H NMR) Notes
Amide NH 8.0 – 9.0 ppm (d/t) Confirms coupling.

| Aniline NH₂ | 5.5 – 6.5 ppm (s, broad) | Should remain intact (unreacted). |

Protocol B: Utilizing the Hindered Aniline

Objective: Couple 4-Amino-3-fluoro-5-methylbenzoic acid with an external Carboxylic Acid (R-COOH).[1] Challenge: The aniline is extremely poor. Standard EDC/NHS coupling will likely fail or yield <10%.[1]

Method 1: The Acid Chloride Route (Gold Standard)

Best for: Difficult acids, scale-up, and ensuring complete conversion.[1]

Mechanism: Converting the partner acid to an acid chloride creates a highly electrophilic species capable of overcoming the steric wall of the 2,6-disubstituted aniline.

Reagents:

  • Partner Acid: R-COOH (1.2 equiv)[1]

  • Activation Reagent: Oxalyl Chloride (1.5 equiv) + DMF (catalytic, 2 drops)[1]

  • Substrate: 4-Amino-3-fluoro-5-methylbenzoic acid (1.0 equiv)[1]

  • Base: 2,6-Lutidine or Pyridine (2.0 equiv)[1]

  • Solvent: DCM (Dichloromethane) or THF[1]

Step-by-Step:

  • Activation (Separate Flask): Dissolve R-COOH in anhydrous DCM. Add catalytic DMF.[1] Add Oxalyl Chloride dropwise at 0°C. Allow to warm to RT and stir for 1 hour (gas evolution must stop). Concentrate in vacuo to remove excess oxalyl chloride/HCl.[1] Redissolve in DCM.

  • Preparation of Aniline: In the main reaction vessel, suspend 4-Amino-3-fluoro-5-methylbenzoic acid in DCM/Pyridine (1:1 ratio). Note: Using pyridine as co-solvent acts as both base and acyl-transfer catalyst.[1]

  • Coupling: Add the acid chloride solution dropwise to the aniline suspension at 0°C.

  • Heating: Allow to warm to RT. If conversion is low after 2 hours, heat to reflux (40°C for DCM, 66°C for THF).

  • Quench: Quench with 1M HCl (carefully, to protonate the pyridine). Extract with EtOAc.[1][4][5]

Method 2: High-Activity Uronium (HATU/HOAt)

Best for: Acid-sensitive substrates where Acid Chlorides are too harsh.[1]

Critical Modification: Standard HOBt is insufficient. You must use HOAt (1-Hydroxy-7-azabenzotriazole) or its corresponding coupling agent HATU .[1] The nitrogen in the pyridine ring of HOAt creates a "neighboring group effect" that accelerates the amine attack by up to 100x compared to HOBt.

Protocol:

  • Dissolve Partner Acid (1.2 equiv) in DMF.[1]

  • Add HATU (1.2 equiv) and DIPEA (3.0 equiv).[1] Stir 5 mins.

  • Add 4-Amino-3-fluoro-5-methylbenzoic acid (1.0 equiv).[1]

  • Critical Step: Heat the reaction to 50–60°C . The steric hindrance requires thermal energy to overcome the activation barrier.

  • Monitor by LCMS.[1] If stuck, add 0.5 equiv of DMAP (4-Dimethylaminopyridine) as a nucleophilic catalyst.[1]

Troubleshooting & Optimization

Common Failure Modes
SymptomCauseSolution
No Reaction (Path B) Steric hindrance prevents attack on active ester.[1]Switch to Method 1 (Acid Chloride) or use Ghosez's Reagent.
Self-Coupling (Path A) Aniline acted as nucleophile (rare).[1]Use a weaker base (Collidine) or protect aniline with Boc.[1]
Low Solubility Zwitterionic nature of the amino-acid.[1]Use DMSO or NMP as solvent.[1] Protect the acid as a Methyl Ester first, couple the amine, then hydrolyze (LiOH).
The "Nuclear Option": TiF₄ Catalysis

For cases where the aniline is completely unreactive, recent literature suggests Titanium(IV) Fluoride (TiF₄) catalysis.

  • Concept: TiF₄ activates the carboxylic acid while simultaneously coordinating the amine, bringing them into proximity.

  • Conditions: 10 mol% TiF₄, Toluene, Reflux, 12–24h.

  • Reference: RSC Adv., 2014, 4 , 348–352.

References

  • Amide Coupling of Electron-Deficient Amines

    • Title: Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP.[6]

    • Source:Tetrahedron Lett.[1] 2011; 52(17): 2240–2243.[1]

    • URL:[Link]

  • TiF4 Catalyzed Direct Amidation

    • Title: TiF4-catalyzed direct amidation of carboxylic acids and amino acids with amines.[1][7]

    • Source:RSC Advances, 2014, 4, 348-352.[1]

    • URL:[Link]

  • Review of Coupling Reagents (HATU/HOAt)

    • Title: Amide bond formation: beyond the myth of coupling reagents.
    • Source:Chem. Soc. Rev., 2009, 38, 606-631.[1]

    • URL:[Link]

  • Acid Fluorides for Hindered Systems

    • Title: Amide bond formation by using amino acid fluorides.[1][7]

    • Source:J. Am. Chem. Soc.[1] 1990, 112, 26, 9651–9652.

    • URL:[Link][1]

Sources

Application

Application Notes and Protocols for the Recrystallization of 4-Amino-3-fluoro-5-methylbenzoic acid

For Researchers, Scientists, and Drug Development Professionals Authored by: Gemini, Senior Application Scientist Introduction 4-Amino-3-fluoro-5-methylbenzoic acid is a substituted aromatic carboxylic acid of interest i...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Introduction

4-Amino-3-fluoro-5-methylbenzoic acid is a substituted aromatic carboxylic acid of interest in medicinal chemistry and drug development. As with any synthetically derived compound, purification is a critical step to ensure the integrity of subsequent experimental data and the quality of the final product. Recrystallization is a powerful and widely used technique for the purification of solid organic compounds. This application note provides a detailed protocol for the recrystallization of 4-Amino-3-fluoro-5-methylbenzoic acid, grounded in the principles of solubility and crystal growth. The procedure is designed to be a robust starting point for researchers, with explanations of the underlying scientific rationale and troubleshooting guidance.

Physicochemical Properties and Rationale for Recrystallization

The effectiveness of recrystallization hinges on the differential solubility of the target compound and its impurities in a given solvent system at varying temperatures. An ideal solvent will dissolve the compound sparingly at room temperature but readily at an elevated temperature. For aromatic carboxylic acids, and specifically aminobenzoic acids, common and effective solvents include water, ethanol, methanol, and mixtures thereof.[1][2][3] The presence of both a carboxylic acid and an amino group, which can participate in hydrogen bonding, suggests that polar protic solvents will be effective.

Due to the limited availability of specific solubility data for 4-Amino-3-fluoro-5-methylbenzoic acid, this protocol will utilize a mixed solvent system of ethanol and water. This combination offers a tunable polarity to achieve the desired solubility profile. The melting point of the purified compound is a key indicator of its purity; for analogous compounds such as 4-fluoro-3-methylbenzoic acid (m.p. 164-168 °C) and 4-amino-3-methylbenzoic acid (m.p. 164-172 °C), a similar melting range is anticipated for the purified 4-Amino-3-fluoro-5-methylbenzoic acid.[4]

Materials and Methods

Materials
  • Crude 4-Amino-3-fluoro-5-methylbenzoic acid

  • Ethanol (95% or absolute)

  • Deionized water

  • Activated charcoal (decolorizing carbon)

  • Celpure® or filter aid (optional)

  • Standard laboratory glassware (Erlenmeyer flasks, beakers, graduated cylinders)

  • Heating source (hot plate with magnetic stirring)

  • Buchner funnel and flask

  • Filter paper

  • Vacuum source

  • Melting point apparatus

Safety Precautions
  • Always work in a well-ventilated fume hood.

  • Wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.

  • Substituted benzoic acids may be skin and eye irritants.[5] Avoid inhalation of dust and contact with skin and eyes.

  • Ethanol is flammable; keep it away from open flames and sparks.

Experimental Protocol

This protocol is designed for the purification of approximately 5 grams of crude 4-Amino-3-fluoro-5-methylbenzoic acid. The volumes can be scaled accordingly for different quantities.

Step 1: Dissolution
  • Place 5.0 g of crude 4-Amino-3-fluoro-5-methylbenzoic acid into a 250 mL Erlenmeyer flask equipped with a magnetic stir bar.

  • Add approximately 50 mL of 95% ethanol to the flask.

  • Gently heat the mixture on a hot plate with stirring.

  • Continue to add ethanol in small portions while heating until the solid completely dissolves. Add a slight excess of ethanol (approximately 5-10 mL) to ensure the compound remains in solution during the subsequent hot filtration step.

Step 2: Decolorization (Optional)

If the solution is colored, this indicates the presence of impurities.

  • Allow the solution to cool slightly before adding activated charcoal to prevent bumping.

  • Add a small amount (approximately 0.1-0.2 g) of activated charcoal to the solution.

  • Gently reheat the solution to boiling for 5-10 minutes with continuous stirring. The activated charcoal will adsorb colored impurities.[6]

Step 3: Hot Filtration

This step removes insoluble impurities and the activated charcoal.

  • Set up a hot filtration apparatus by placing a short-stemmed funnel with fluted filter paper into a clean 250 mL Erlenmeyer flask.

  • Preheat the filtration apparatus by pouring a small amount of hot ethanol through the funnel. This prevents premature crystallization of the product in the funnel.

  • Quickly and carefully pour the hot solution of 4-Amino-3-fluoro-5-methylbenzoic acid through the fluted filter paper.

  • If crystallization occurs in the funnel, dissolve the crystals by washing with a small amount of hot ethanol.

Step 4: Crystallization
  • To the hot, clear filtrate, add deionized water dropwise with continuous stirring until the solution becomes faintly turbid. This indicates that the saturation point has been reached.

  • Add a few drops of hot ethanol to redissolve the precipitate and obtain a clear solution.

  • Remove the flask from the heat source, cover it with a watch glass, and allow it to cool slowly to room temperature. Slow cooling is crucial for the formation of large, pure crystals.

  • Once the flask has reached room temperature, place it in an ice bath for at least 30 minutes to maximize crystal formation.

Step 5: Crystal Collection and Washing
  • Set up a Buchner funnel with a piece of filter paper that fits snugly over the holes.

  • Wet the filter paper with a small amount of a cold ethanol-water mixture (approximately 50:50).

  • Turn on the vacuum and pour the cold crystal slurry into the Buchner funnel.

  • Wash the crystals with two small portions of the cold ethanol-water mixture to remove any remaining soluble impurities.

  • Continue to draw a vacuum through the crystals for 10-15 minutes to partially dry them.

Step 6: Drying and Purity Assessment
  • Transfer the crystals to a pre-weighed watch glass and allow them to air dry completely. For faster drying, a vacuum oven at a low temperature (e.g., 40-50 °C) can be used.

  • Once dry, weigh the purified 4-Amino-3-fluoro-5-methylbenzoic acid and calculate the percent recovery.

  • Determine the melting point of the recrystallized product. A sharp melting point close to the literature value (if available) or the melting points of analogous compounds (around 164-172 °C) is indicative of high purity.

Visual Workflow of Recrystallization

Caption: Workflow for the recrystallization of 4-Amino-3-fluoro-5-methylbenzoic acid.

Troubleshooting

Problem Possible Cause Solution
Compound does not dissolve Insufficient solvent.Add more hot ethanol in small increments.
Incorrect solvent.If the compound remains insoluble even in a large volume of hot ethanol, a different solvent system may be required.
Premature crystallization during hot filtration The filtration apparatus was too cold.Preheat the funnel and receiving flask with hot solvent.
Solution was too concentrated.Add a slight excess of hot solvent before filtration.
No crystals form upon cooling Solution is too dilute.Boil off some of the solvent to concentrate the solution.
Supersaturation.Scratch the inside of the flask with a glass rod or add a seed crystal of the pure compound.
Oiling out (product separates as a liquid) The boiling point of the solvent is higher than the melting point of the compound.Use a lower-boiling solvent or a different solvent system.
The solution is cooling too rapidly.Ensure slow cooling to room temperature before placing in an ice bath.
Low recovery of purified product Too much solvent was used.Use the minimum amount of hot solvent necessary for dissolution.
Crystals were washed with solvent that was not cold.Ensure the wash solvent is thoroughly chilled in an ice bath.
Incomplete crystallization.Allow more time for cooling and crystallization, including in the ice bath.

Discussion

The described protocol provides a reliable method for the purification of 4-Amino-3-fluoro-5-methylbenzoic acid. The choice of an ethanol-water mixed solvent system is based on the general solubility characteristics of substituted aminobenzoic acids.[6] The principle of "like dissolves like" suggests that the polar protic nature of ethanol will effectively dissolve the target compound at elevated temperatures, while the addition of water as an anti-solvent will decrease its solubility upon cooling, promoting crystallization.

The optional use of activated charcoal is a standard and effective method for removing colored, high molecular weight byproducts that may be present from the synthesis.[6] The slow cooling of the solution is paramount to obtaining a high degree of purity, as it allows for the selective incorporation of the target molecules into the growing crystal lattice, while impurities remain in the mother liquor.

Purity of the final product should be assessed by melting point determination. A narrow melting range (typically 1-2 °C) indicates high purity. Further characterization by techniques such as NMR spectroscopy or HPLC can provide a more quantitative assessment of purity.

References

  • Chempedia. General procedures for the purification of Carboxylic acids. LookChem. Available at: [Link]

  • University of Massachusetts. Recrystallization of Benzoic Acid. Available at: [Link]

  • PubChem. 4-Amino-3-fluorobenzoic acid. National Institutes of Health. Available at: [Link]

  • Organic Syntheses. 2-amino-3-fluorobenzoic acid. Available at: [Link]

  • HBCSE. Recrystallization. Available at: [Link]

  • ResearchGate. Recrystallization of Impure Benzoic Acid. Available at: [Link]

  • Google Patents. US2735865A - Process for purifying p-aminobenzoic.
  • University of Babylon. EXPERIMENT (3) Recrystallization. Available at: [Link]

Sources

Method

The Strategic Application of 4-Amino-3-fluoro-5-methylbenzoic Acid in Medicinal Chemistry: A Guide to its Potential as a Versatile Scaffold

For Researchers, Scientists, and Drug Development Professionals In the landscape of modern drug discovery, the selection of a core molecular scaffold is a critical decision that profoundly influences the ultimate success...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern drug discovery, the selection of a core molecular scaffold is a critical decision that profoundly influences the ultimate success of a therapeutic agent. The strategic incorporation of fluorine and specific substitution patterns on an aromatic ring can significantly enhance a molecule's pharmacological profile.[1][2] This guide explores the potential of 4-Amino-3-fluoro-5-methylbenzoic acid as a promising, albeit currently under-documented, scaffold in medicinal chemistry. While direct literature on this specific molecule is sparse, this document will extrapolate its synthetic utility and potential applications based on the well-established chemistry of its structural analogs, such as fluorinated and methylated aminobenzoic acids.[3][4][5]

The Rationale for Fluorinated Aminobenzoic Acids in Drug Design

The inclusion of fluorine in drug candidates is a widely utilized strategy to modulate various physicochemical and pharmacokinetic properties.[6] Fluorine's high electronegativity can alter the acidity of nearby functional groups, influence metabolic stability by blocking sites of oxidation, and enhance binding affinity to target proteins through favorable electrostatic interactions.[1][6] The amino and carboxylic acid moieties of the benzoic acid core provide versatile handles for synthetic elaboration, allowing for the construction of diverse compound libraries.[7] The specific substitution pattern of 4-amino, 3-fluoro, and 5-methyl is anticipated to provide a unique combination of electronic and steric properties, offering a nuanced tool for medicinal chemists.

Synthesis and Functionalization of the Scaffold

The true utility of this scaffold lies in its potential for diverse functionalization. The primary amino group and the carboxylic acid are the key reaction sites for building molecular complexity.

Protocol 1: Amide Bond Formation via EDC/HOBt Coupling

A cornerstone reaction in medicinal chemistry is the formation of an amide bond. This protocol outlines a standard and robust method for coupling the carboxylic acid of the scaffold with a primary or secondary amine.

Materials:

  • 4-Amino-3-fluoro-5-methylbenzoic acid

  • Amine of interest

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

  • Hydroxybenzotriazole (HOBt)

  • N,N-Diisopropylethylamine (DIPEA)

  • Anhydrous Dichloromethane (DCM) or Dimethylformamide (DMF)

  • 1 M HCl, Saturated NaHCO₃, Brine

  • Anhydrous MgSO₄ or Na₂SO₄

Procedure:

  • In a round-bottom flask under an inert atmosphere, dissolve 4-Amino-3-fluoro-5-methylbenzoic acid (1.0 eq) in anhydrous DCM or DMF.

  • Add the desired amine (1.1 eq) and HOBt (1.2 eq) to the solution.

  • Cool the reaction mixture to 0 °C in an ice bath.

  • Add DIPEA (2.5 eq) to the stirred solution.

  • Slowly add EDC (1.2 eq) portion-wise to the reaction mixture.

  • Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Upon completion, dilute the reaction mixture with DCM and wash sequentially with 1 M HCl, saturated NaHCO₃, and brine.

  • Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Workflow for Amide Coupling:

G A Dissolve Scaffold, Amine, & HOBt in Solvent B Cool to 0 °C A->B C Add DIPEA B->C D Add EDC C->D E Stir at RT for 12-24h D->E F Workup (Wash & Extract) E->F G Purification (Chromatography) F->G H Final Amide Product G->H

Caption: General workflow for EDC/HOBt mediated amide coupling.

Potential Applications in Medicinal Chemistry

Based on the applications of structurally related aminobenzoic acids, the 4-Amino-3-fluoro-5-methylbenzoic acid scaffold holds potential for the development of inhibitors for a range of biological targets.

Kinase Inhibitors

Substituted aminobenzoic acids are prevalent scaffolds in the design of kinase inhibitors, which are crucial in oncology.[8] The amino group can act as a key hydrogen bond donor, while the benzoic acid portion can be functionalized to occupy specific pockets within the ATP-binding site of kinases. The fluoro and methyl groups can be used to fine-tune selectivity and pharmacokinetic properties. For instance, derivatives of 4-amino-3-chlorobenzoic acid have been investigated as EGFR tyrosine kinase inhibitors.[9][10]

Hypothetical Kinase Inhibitor Design:

G cluster_0 Scaffold cluster_1 Functionalization cluster_2 Target Interaction Scaffold 4-Amino-3-fluoro-5-methylbenzoic acid Amide Amide Coupling (Protocol 1) Scaffold->Amide + Amine Kinase Kinase ATP Binding Site Amide->Kinase Binding

Caption: Conceptual design of a kinase inhibitor.

Other Therapeutic Areas

The versatility of the aminobenzoic acid core extends beyond oncology. Analogous structures have been employed in the development of agents for inflammatory diseases and as diagnostic tools.[3][5] The specific substitution pattern of 4-Amino-3-fluoro-5-methylbenzoic acid may offer advantages in targeting other enzyme families or receptors where precise electronic and steric interactions are required.

Structure-Activity Relationship (SAR) Considerations

When utilizing this scaffold, a systematic exploration of the structure-activity relationship is crucial. The following table outlines key modification points and their potential impact on biological activity.

Modification SitePotential ModificationRationale / Potential Impact
Amino Group (Position 4) Acylation, Sulfonylation, Reductive AminationIntroduce diverse substituents to probe for key interactions with the target protein.
Carboxylic Acid Esterification, Amidation (with diverse amines)Modulate solubility, cell permeability, and introduce vectors for further functionalization.
Aromatic Ring Further substitution (if synthetically feasible)Fine-tune electronic properties and steric bulk.

Conclusion

While direct experimental data on 4-Amino-3-fluoro-5-methylbenzoic acid is limited in the public domain, its structural features strongly suggest its potential as a valuable scaffold in medicinal chemistry. By leveraging the well-documented chemistry of its analogs, researchers can confidently employ this building block in the synthesis of novel, biologically active compounds. The protocols and conceptual frameworks presented in this guide are intended to serve as a starting point for the exploration of this promising, yet underutilized, chemical entity.

References

  • MySkinRecipes. 4-Amino-2-fluoro-3-methylbenzoic acid. MySkinRecipes. Accessed February 17, 2026. [Link].

  • PubChem. 4-Amino-3-methylbenzoic acid. National Center for Biotechnology Information. Accessed February 17, 2026. [Link].

  • Merck Millipore. A 4-aminobenzoic acid derivative as novel lead for selective inhibitors of multidrug resistance-associated proteins. Merck Millipore. Accessed February 17, 2026. [Link].

  • O'Hagan, D. Applications of fluorine-containing amino acids for drug design. PubMed. Accessed February 17, 2026. [Link].

  • Google Patents. US5300692A - Process for producing 4-amino-3-fluorobenzotrifluoride.
  • Das, S., Alexeev, V. L., & Asher, S. A. (2003). Synthesis and crystal structure of 4-amino-3-fluorophenylboronic acid. Tetrahedron Letters, 44(42), 7715-7718.
  • Organic Syntheses. 2-amino-3-fluorobenzoic acid. Organic Syntheses. Accessed February 17, 2026. [Link].

  • Soloshonok, V. A., & Izawa, K. (2020). Applications of fluorine-containing amino acids for drug design. European Journal of Medicinal Chemistry, 186, 111826.
  • Appiah, C., et al. (2018). Synthesis, molecular and crystal structures of 4-amino-3,5-difluorobenzonitrile, ethyl 4-amino-3,5-difluorobenzoate and diethyl 4,4′-(diazene-1,2-diyl)bis(3,5-difluorobenzoate).
  • ChemicalRegister.com. 4-Amino-3-fluoro-5-methylbenzoic acid (CAS No. 2015963-18-3) Suppliers. ChemicalRegister.com. Accessed February 17, 2026. [Link].

  • Abd Al Rahim, N. A., et al. (2024). New 4-amino-3-chloro benzoate ester derivatives as EGFR inhibitors: synthesis, in silico and biological analyses. Future Medicinal Chemistry, 16(24), 2647-2662.
  • Google Patents. US11001552B2 - Method for preparation of 5-fluoro-2-methyl-3-nitrobenzoic acid and its methyl ester.
  • Abd Al Rahim, N. A., et al. (2024). New 4-amino-3-chloro benzoate ester derivatives as EGFR inhibitors: synthesis, in silico and biological analyses. Future Medicinal Chemistry.
  • Helal, M., et al. (2025). Design and synthesis of MurA enzyme inhibitors and their evaluation as antibacterial agents. RSC Medicinal Chemistry, 16, 4.
  • RSC Publishing. Accessing diverse fluorinated organic molecules by fluoro-functionalization reactions of enaminones. Royal Society of Chemistry. Accessed February 17, 2026. [Link].

  • University of Pittsburgh. Synthesis and crystal structure of 4-amino-3-fluorophenylboronic acid. University of Pittsburgh. Accessed February 17, 2026. [Link].

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Application

Application Notes and Protocols for the Esterification of 4-Amino-3-fluoro-5-methylbenzoic Acid

For Researchers, Scientists, and Drug Development Professionals Introduction: Navigating the Esterification of a Multifunctional Benzoic Acid Derivative 4-Amino-3-fluoro-5-methylbenzoic acid is a key building block in me...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: Navigating the Esterification of a Multifunctional Benzoic Acid Derivative

4-Amino-3-fluoro-5-methylbenzoic acid is a key building block in medicinal chemistry and materials science. Its unique substitution pattern, featuring an electron-donating amino group, an electron-withdrawing fluorine atom, and a sterically influential methyl group, presents both opportunities and challenges in its chemical derivatization. The esterification of this molecule is a critical transformation for modulating its physicochemical properties, such as lipophilicity and membrane permeability, which are crucial for the development of novel therapeutic agents and functional materials.

This comprehensive guide provides an in-depth analysis of the reaction conditions for the esterification of 4-amino-3-fluoro-5-methylbenzoic acid. We will explore various methodologies, from the classic Fischer-Speier esterification to milder, coupling agent-mediated approaches. The causality behind experimental choices will be elucidated, empowering researchers to select and optimize the most suitable conditions for their specific synthetic goals.

Chemical Landscape: Understanding the Reactivity of 4-Amino-3-fluoro-5-methylbenzoic Acid

The reactivity of 4-amino-3-fluoro-5-methylbenzoic acid in esterification reactions is governed by the interplay of its substituents:

  • Carboxylic Acid: The primary site of reaction, its reactivity is influenced by the electronic effects of the aromatic substituents.

  • Amino Group (-NH₂): An electron-donating group that can be protonated under acidic conditions, potentially deactivating the ring towards electrophilic attack but also requiring consideration in acid-catalyzed reactions.

  • Fluoro Group (-F): An electron-withdrawing group that increases the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack by an alcohol.[1]

  • Methyl Group (-CH₃): An electron-donating group that also introduces steric hindrance around the carboxylic acid.

A judicious choice of esterification method is therefore paramount to achieve high yields and purity.

Methodology Selection: A Comparative Overview

Several robust methods can be employed for the esterification of 4-amino-3-fluoro-5-methylbenzoic acid. The selection of the optimal method depends on the desired ester, the scale of the reaction, and the sensitivity of the starting material and product to the reaction conditions.

Method Catalyst/Reagent Typical Conditions Advantages Disadvantages
Fischer-Speier Esterification Strong acid (e.g., H₂SO₄, HCl)Excess alcohol, reflux temperatureCost-effective, simple procedureHarsh acidic conditions, reversible reaction
Thionyl Chloride (SOCl₂) Mediated Thionyl chlorideAnhydrous conditions, often at room temperature followed by heatingHigh yields, irreversibleGenerates corrosive HCl gas
Steglich Esterification DCC or EDC, DMAPAnhydrous aprotic solvent, room temperatureMild conditions, suitable for sensitive substratesByproduct removal can be challenging
Mitsunobu Reaction DEAD, PPh₃Anhydrous THF, 0 °C to room temperatureMild, stereospecific (inversion)Stoichiometric amounts of reagents, byproduct removal

Experimental Protocols

Protocol 1: Fischer-Speier Esterification for Simple Alkyl Esters (e.g., Methyl or Ethyl Ester)

This classic acid-catalyzed method is well-suited for the synthesis of simple, unhindered esters. The use of a large excess of the alcohol serves as both the reactant and the solvent, driving the equilibrium towards the formation of the ester.[2][3]

Workflow for Fischer-Speier Esterification

A 1. Dissolution 4-Amino-3-fluoro-5-methylbenzoic acid in excess alcohol (e.g., Methanol) B 2. Acid Catalyst Addition Slowly add concentrated H₂SO₄ at 0 °C A->B C 3. Reflux Heat the mixture to reflux for 4-8 hours B->C D 4. Neutralization Cool and neutralize with aqueous NaHCO₃ solution C->D E 5. Extraction Extract with an organic solvent (e.g., Ethyl Acetate) D->E F 6. Purification Wash, dry, and concentrate the organic layer. Purify by column chromatography if needed E->F

Caption: A generalized workflow for Fischer-Speier esterification.

Materials:

  • 4-Amino-3-fluoro-5-methylbenzoic acid

  • Anhydrous alcohol (e.g., methanol, ethanol)

  • Concentrated sulfuric acid (H₂SO₄)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Ethyl acetate

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Round-bottom flask, reflux condenser, magnetic stirrer, separatory funnel

Procedure:

  • In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve 4-amino-3-fluoro-5-methylbenzoic acid (1.0 eq) in the desired anhydrous alcohol (20-40 eq).

  • Cool the mixture in an ice bath and slowly add concentrated sulfuric acid (0.1-0.2 eq) dropwise with stirring.

  • Heat the reaction mixture to reflux and maintain for 4-8 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • After the reaction is complete, cool the mixture to room temperature and carefully neutralize the excess acid by the slow addition of saturated aqueous sodium bicarbonate solution until effervescence ceases.

  • Extract the aqueous layer with ethyl acetate (3 x volume).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude ester.

  • Purify the crude product by column chromatography on silica gel if necessary.

Causality: The strong acid protonates the carbonyl oxygen of the carboxylic acid, making the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by the alcohol.[3][4] The large excess of alcohol shifts the reaction equilibrium towards the product side, in accordance with Le Châtelier's principle.[3][5]

Protocol 2: Thionyl Chloride Mediated Esterification for Higher Yields and More Hindered Esters

This method proceeds through the formation of a highly reactive acyl chloride intermediate, leading to high yields of the corresponding ester.[6][7] It is particularly advantageous for more sterically hindered alcohols or when the Fischer-Speier method gives low yields.

Reaction Mechanism: Thionyl Chloride Mediated Esterification

cluster_0 Step 1: Acyl Chloride Formation cluster_1 Step 2: Ester Formation A Carboxylic Acid C Acyl Chloride Intermediate A->C + SOCl₂ B Thionyl Chloride (SOCl₂) B->C D SO₂ + HCl C->D Byproducts E Acyl Chloride Intermediate G Ester E->G + R'-OH F Alcohol (R'-OH) F->G H HCl G->H Byproduct

Caption: Two-step mechanism of thionyl chloride mediated esterification.

Materials:

  • 4-Amino-3-fluoro-5-methylbenzoic acid

  • Thionyl chloride (SOCl₂)

  • Anhydrous alcohol (e.g., isopropanol, benzyl alcohol)

  • Anhydrous dichloromethane (DCM) or toluene

  • Triethylamine (optional, to scavenge HCl)

  • Round-bottom flask, reflux condenser, magnetic stirrer, dropping funnel

Procedure:

  • To a stirred solution of 4-amino-3-fluoro-5-methylbenzoic acid (1.0 eq) in anhydrous DCM or toluene in a round-bottom flask, slowly add thionyl chloride (1.2-1.5 eq) at 0 °C.

  • Allow the reaction mixture to warm to room temperature and then heat to reflux for 1-2 hours until the evolution of gas ceases.

  • Cool the reaction mixture to room temperature and remove the excess thionyl chloride and solvent under reduced pressure.

  • Dissolve the crude acyl chloride in fresh anhydrous DCM or toluene and cool to 0 °C.

  • Slowly add the desired alcohol (1.1 eq) to the solution. If desired, triethylamine (1.1 eq) can be added to neutralize the HCl formed.

  • Stir the reaction mixture at room temperature for 2-4 hours, monitoring by TLC.

  • Upon completion, wash the reaction mixture with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude ester by column chromatography.

Causality: Thionyl chloride converts the carboxylic acid into a highly reactive acyl chloride.[8][9] This intermediate readily reacts with the alcohol nucleophile in an irreversible manner to form the ester, often leading to excellent yields.[6][7]

Protocol 3: Steglich Esterification for Acid-Sensitive Substrates

The Steglich esterification is a mild and efficient method that utilizes a carbodiimide coupling agent, such as N,N'-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), and a nucleophilic catalyst, typically 4-dimethylaminopyridine (DMAP).[10][11][12] This method is ideal for substrates that are sensitive to the harsh conditions of acid-catalyzed reactions.

Materials:

  • 4-Amino-3-fluoro-5-methylbenzoic acid

  • Alcohol

  • N,N'-Dicyclohexylcarbodiimide (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

  • 4-Dimethylaminopyridine (DMAP) (catalytic amount)

  • Anhydrous dichloromethane (DCM) or N,N-dimethylformamide (DMF)

  • Round-bottom flask, magnetic stirrer

Procedure:

  • In a round-bottom flask, dissolve 4-amino-3-fluoro-5-methylbenzoic acid (1.0 eq), the alcohol (1.1-1.5 eq), and a catalytic amount of DMAP (0.1 eq) in anhydrous DCM or DMF.

  • Cool the solution to 0 °C in an ice bath.

  • Add DCC (1.1 eq) or EDC (1.1 eq) portion-wise to the stirred solution.

  • Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction by TLC.

  • If using DCC, a white precipitate of dicyclohexylurea (DCU) will form. Filter off the DCU and wash the solid with fresh solvent.

  • If using EDC, the urea byproduct is water-soluble and can be removed by an aqueous workup.

  • Wash the filtrate or the reaction mixture with dilute HCl, saturated aqueous NaHCO₃, and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.

  • Purify the crude product by column chromatography.

Causality: DCC or EDC activates the carboxylic acid to form an O-acylisourea intermediate.[10][12] DMAP, a highly nucleophilic catalyst, then reacts with this intermediate to form a reactive acylpyridinium species, which is readily attacked by the alcohol to form the ester.[12][13]

Conclusion

The successful esterification of 4-amino-3-fluoro-5-methylbenzoic acid is readily achievable through a variety of well-established methods. The choice of protocol should be guided by the nature of the desired ester, the scale of the reaction, and the stability of the starting materials and products. For simple alkyl esters, the Fischer-Speier method offers a straightforward and cost-effective approach. For higher yields and more challenging substrates, thionyl chloride-mediated esterification provides a robust alternative. When mild conditions are paramount, the Steglich esterification is the method of choice. By understanding the underlying chemical principles and following these detailed protocols, researchers can confidently and efficiently synthesize the desired ester derivatives of this valuable building block for their drug discovery and materials science endeavors.

References

  • Ingold, C. K. Structure and Mechanism in Organic Chemistry, 2nd ed.; Cornell University Press: Ithaca, NY, 1969.
  • Hosangadi, B. D.; Dave, R. H. An Efficient General Method for Esterification of Aromatic Carboxylic Acids. Tetrahedron Lett.1996, 37 (35), 6375–6378.
  • Sharma, C.; Kumar, A.; Chauhan, D.; Singh, N.; Kumar, A. Esterification of fluorinated aromatic carboxylic acids with methanol by using UiO-66-NH2 as a heterogeneous catalyst and process optimization by the Taguchi method. RSC Adv.2023 , 13, 16712-16723. [Link]

  • Qian, C.; Gao, R.; Zhang, L.; Chen, J. Catalytic Synthesis of Amino Acid Ester Hydrochloride by Hydrogen Chloride. Academax2021.
  • Semantic Scholar. Esterification of fluorinated aromatic carboxylic acids with methanol by using UiO-66-NH2 as a heterogeneous catalyst and proces. [Link]

  • Lalli, P. M.; Pieri, E.; D'Alimonte, L.; Di Palma, T.; Iannitti, R.; Capriotti, A. L.; Laganà, A.; De Paolis, A. Sulfuric Acid Catalyzed Esterification of Amino Acids in Thin Film. J. Am. Soc. Mass Spectrom.2023 . [Link]

  • ACS Publications. Sulfuric Acid Catalyzed Esterification of Amino Acids in Thin Film. [Link]

  • Studylib. Benzocaine Synthesis: Fischer Esterification Lab Procedure. [Link]

  • ACS Omega. Thionyl Chloride-Mediated One-Pot O-, N-, and S-Deacetylation and Esterification of a Diverse Series of Acetoxy, Acetamido, and Thioacetate Carboxylic Acids. [Link]

  • ResearchGate. Synthesis of Benzocaine via Fischer Esterification of para-Aminobenzoic Acid. [Link]

  • Scribd. Steglich Esterification Guide. [Link]

  • Environmental Engineering Research. Catalytic performance of amino acid/phosphotungstic acid as bi-functional heterogeneous catalyst for biodiesel production. [Link]

  • Google Patents. US5424476A - Method for preparing amino acid esters.
  • American Society for Microbiology. Cross-Disciplinary Collaborative Laboratory Activities that Reinforce Chemistry Content Knowledge. [Link]

  • Prezi. Synthesis of Benzocaine by Nicholas Fitz. [Link]

  • esterification of benzoic acid to methyl benzoate. [Link]

  • Organic Chemistry Portal. Mitsunobu Reaction. [Link]

  • ResearchGate. A Simple Procedure for the Esterification and Transesterification Using p-Toluene Sulfonic Acid as Catalyst. [Link]

  • International Journal of Scientific & Technology Research. Solvent-Free Esterification Of Substituted Benzoic Acids With Alcohols Using Modified Montmorillonite K10 As Solid Acid Catalyst. [Link]

  • National Center for Biotechnology Information. Steglich esterification: A versatile synthetic approach toward the synthesis of natural products, their analogues/derivatives. [Link]

  • Organic Chemistry Portal. Steglich Esterification. [Link]

  • The Synthetic Organic Chemistry Site. Acid to Ester - Thionyl Chloride (SOCl2) and Methanol (MeOH). [Link]

  • Royal Society of Chemistry. A solvent-reagent selection guide for Steglich-type esterification of carboxylic acids. [Link]

  • Master Organic Chemistry. Thionyl Chloride (SOCl2) And Conversion of Carboxylic Acids to Acid Halides. [Link]

  • ResearchGate. Esterification of fluorinated aromatic carboxylic acids with methanol by using UiO-66-NH2 as a heterogeneous catalyst and process optimization by the Taguchi method. [Link]

  • Royal Society of Chemistry. Ester Coupling Reactions– an Enduring Challenge in the Chemical Synthesis of Bioactive Natural Products. [Link]

  • YouTube. Reaction of Carboxylic Acids with Thionyl Chloride. [Link]

  • Chemistry Steps. Preparation of Esters. [Link]

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Method

Application Note: Scalable Synthesis of 4-Amino-3-fluoro-5-methylbenzoic Acid

This Application Note provides a comprehensive, scalable protocol for the synthesis of 4-Amino-3-fluoro-5-methylbenzoic acid (CAS 2015963-18-3), a critical scaffold in the development of kinase inhibitors (e.g., next-gen...

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note provides a comprehensive, scalable protocol for the synthesis of 4-Amino-3-fluoro-5-methylbenzoic acid (CAS 2015963-18-3), a critical scaffold in the development of kinase inhibitors (e.g., next-generation analogues of Nilotinib).

Abstract

The synthesis of polysubstituted aminobenzoic acids often presents regioselectivity challenges. This guide outlines a robust, scalable route for 4-Amino-3-fluoro-5-methylbenzoic acid utilizing a Bromination-Carbonylation sequence starting from commercially available 2-fluoro-6-methylaniline. This pathway avoids hazardous nitration steps and expensive cryogenic lithiation, employing instead a palladium-catalyzed carbonylation suitable for multi-kilogram production.

Retrosynthetic Analysis & Strategy

The target molecule contains an amino group flanked by fluoro and methyl substituents, with a carboxylic acid in the para position.

  • Challenge: Direct electrophilic fluorination of 4-amino-3-methylbenzoic acid is non-regioselective.

  • Challenge: Nitration of 3-fluoro-5-methylbenzoic acid is sterically hindered at the 4-position (between F and Me).

  • Solution: The optimal disconnection utilizes the inherent directing effects of a 2,6-disubstituted aniline. Starting from 2-fluoro-6-methylaniline , the 4-position is sterically accessible and electronically activated for electrophilic halogenation, followed by transition-metal catalyzed carbonylation.

Synthesis Workflow Diagram

SynthesisRoute Start Starting Material: 2-Fluoro-6-methylaniline Step1 Step 1: Regioselective Bromination (NBS or Br2, DMF/MeCN) Start->Step1 Electrophilic Subst. Inter1 Intermediate 1: 4-Bromo-2-fluoro-6-methylaniline Step1->Inter1 Step2 Step 2: Pd-Catalyzed Carbonylation (Pd(OAc)2, dppp, CO, MeOH) Inter1->Step2 Heck Carbonylation Inter2 Intermediate 2: Methyl 4-amino-3-fluoro-5-methylbenzoate Step2->Inter2 Step3 Step 3: Hydrolysis (LiOH or NaOH, THF/H2O) Inter2->Step3 Saponification Final Target Product: 4-Amino-3-fluoro-5-methylbenzoic acid Step3->Final

Caption: Figure 1. Optimized 3-step synthesis route emphasizing regiocontrol and scalability.

Detailed Experimental Protocols

Step 1: Regioselective Bromination

Objective: Synthesize 4-bromo-2-fluoro-6-methylaniline with >98% regioselectivity. Mechanism: The amino group strongly activates the para position. The ortho positions are blocked by F and Me, ensuring exclusive para-bromination.

  • Reagents:

    • 2-Fluoro-6-methylaniline (1.0 equiv)

    • N-Bromosuccinimide (NBS) (1.05 equiv)

    • Solvent: Acetonitrile (ACN) or DMF (10 vol)

  • Protocol:

    • Charge reactor with 2-fluoro-6-methylaniline and ACN. Cool to 0–5 °C.

    • Dissolve NBS in ACN (3 vol) and add dropwise over 1 hour, maintaining temperature <10 °C to prevent oxidation by-products.

    • Warm to 20–25 °C and stir for 2 hours. Monitor by HPLC (Target: <1% SM).

    • Quench: Add aqueous sodium bisulfite (10% w/w) to destroy excess bromine.

    • Workup: Concentrate ACN, dilute with Ethyl Acetate (EtOAc), wash with water and brine.

    • Purification: Crystallization from Heptane/EtOAc is preferred over column chromatography for scale.

  • Critical Process Parameter (CPP): Temperature control during NBS addition is critical to avoid "over-bromination" or oxidation of the aniline nitrogen.

Step 2: Palladium-Catalyzed Carbonylation (Heck Carbonylation)

Objective: Convert the aryl bromide to the methyl ester. Scalability Note: While lithiation (n-BuLi/CO2) works on gram scale, Pd-catalyzed carbonylation is safer and more robust for kilogram batches.

  • Reagents:

    • 4-Bromo-2-fluoro-6-methylaniline (1.0 equiv)[1]

    • Methanol (Solvent/Reactant, 10 vol)

    • Triethylamine (Et3N) (2.0 equiv)

    • Catalyst: Pd(OAc)2 (1-2 mol%) + dppp (1,3-bis(diphenylphosphino)propane) (2-3 mol%)

    • Carbon Monoxide (CO) gas (5–10 bar pressure)

  • Protocol:

    • In a high-pressure autoclave, dissolve the aryl bromide in MeOH.

    • Add Et3N, Pd(OAc)2, and dppp under inert atmosphere (N2).

    • Purge vessel with N2 (3x) then CO (3x).

    • Pressurize to 5–10 bar CO and heat to 80–90 °C. Stir for 12–16 hours.

    • Safety: Ensure CO detectors are active. Reaction is complete when pressure uptake ceases and HPLC shows conversion.

    • Workup: Filter catalyst through Celite. Concentrate filtrate.[2]

    • Isolation: Slurry the residue in water to precipitate the methyl ester intermediate. Filter and dry.[3][4]

Step 3: Saponification

Objective: Hydrolysis of the methyl ester to the free acid.

  • Reagents:

    • Methyl 4-amino-3-fluoro-5-methylbenzoate

    • NaOH (2.0 equiv, 2M aqueous solution)

    • THF or MeOH (5 vol)

  • Protocol:

    • Dissolve ester in THF/MeOH. Add NaOH solution.[3][4][5][6]

    • Heat to 50 °C for 2–4 hours.

    • Isolation: Cool to room temperature. Adjust pH to 3–4 using 1M HCl. The product will precipitate as a solid.[7]

    • Filter, wash with water, and dry in a vacuum oven at 50 °C.

Analytical Specifications & Quality Control

To ensure the material is suitable for pharmaceutical applications (e.g., kinase inhibitor synthesis), the following specifications must be met.

Test ParameterMethodSpecification
Appearance VisualOff-white to light brown powder
Purity HPLC (254 nm)≥ 98.0%
Regio-Isomer 1H NMRNo detectable ortho-bromo isomers
Water Content Karl Fischer≤ 0.5%
Residual Palladium ICP-MS≤ 20 ppm (Critical for Step 2)
Assay Titration98.0 – 102.0%
Key NMR Signals (Predicted for DMSO-d6)
  • Carboxyl: δ ~12.5 ppm (br s, 1H)

  • Aromatic: Two singlets or doublets (coupling with F) around 7.4–7.6 ppm.

  • Amino: δ ~5.5–6.0 ppm (br s, 2H).

  • Methyl: δ ~2.1 ppm (s, 3H).[8]

Process Safety & Hazard Analysis

Thermal Hazards
  • NBS Bromination: Exothermic. Accumulation of NBS at low temperature followed by a sudden temperature spike can lead to runaway. Control: Strict dosing rate and active cooling.

Chemical Hazards
  • Carbon Monoxide (CO): Silent killer. Step 2 requires a rated pressure vessel placed in a well-ventilated fume hood or walk-in enclosure with redundant CO sensors.

  • Palladium Residues: Heavy metal contamination must be scavenged (e.g., using thiol-functionalized silica) if the product is an API intermediate.

References

  • ChemicalBook. 2-Bromo-4-fluoro-6-methylaniline Synthesis and Properties. (Accessed 2023). Link

  • Organic Syntheses. Preparation of 2-Amino-3-fluorobenzoic acid (Analogous chemistry). Org.[3][4][7][9][10] Synth. 2011, 88, 224-237. Link

  • National Institutes of Health (NIH). PubChem Compound Summary: 4-Bromo-2-fluoro-6-methylaniline.Link

  • Reaction Chemistry & Engineering. Direct aminolysis and carbonylation in continuous flow. (General reference for flow carbonylation). Link

  • BLD Pharm. Product Entry: 4-Amino-3-fluoro-5-methylbenzoic acid (CAS 2015963-18-3).[11]Link

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Technical Notes & Optimization

Troubleshooting

Technical Support Center: Solutions for Solubility Challenges with 4-Amino-3-fluoro-5-methylbenzoic acid

Welcome to the dedicated technical support center for 4-Amino-3-fluoro-5-methylbenzoic acid. This resource is designed for researchers, scientists, and drug development professionals to provide expert guidance on overcom...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the dedicated technical support center for 4-Amino-3-fluoro-5-methylbenzoic acid. This resource is designed for researchers, scientists, and drug development professionals to provide expert guidance on overcoming solubility challenges encountered during experimentation with this compound in aqueous buffers. Here, you will find in-depth troubleshooting guides and frequently asked questions (FAQs) to ensure the successful integration of this compound into your research workflows.

Understanding the Molecule: An Amphoteric Nature

4-Amino-3-fluoro-5-methylbenzoic acid is an amphoteric molecule, meaning it possesses both acidic (carboxylic acid) and basic (amino) functional groups. This characteristic is central to its solubility behavior. The overall charge of the molecule, and therefore its solubility in aqueous solutions, is highly dependent on the pH of the medium.

  • In acidic conditions (low pH): The amino group becomes protonated (-NH3+), rendering the molecule a positively charged cation.

  • In alkaline conditions (high pH): The carboxylic acid group deprotonates (-COO-), resulting in a negatively charged anion.

  • At the isoelectric point (pI): The molecule exists as a neutral zwitterion, where both the positive and negative charges are present, leading to minimal aqueous solubility.

Functional GroupEstimated pKaPredominant State at Physiological pH (~7.4)
Carboxylic Acid~4.0 - 4.5Deprotonated (-COO-)
Amino Group~2.5 - 3.5Neutral (-NH2)

Disclaimer: These are estimated values. For precise calculations, experimental determination of the pKa values is recommended.

Frequently Asked Questions (FAQs)

Q1: Why is my 4-Amino-3-fluoro-5-methylbenzoic acid not dissolving in my neutral aqueous buffer (e.g., PBS pH 7.4)?

At neutral pH, the carboxylic acid group is likely deprotonated (negatively charged), while the amino group is in its neutral form. While the molecule carries a net negative charge, its overall solubility in neutral aqueous buffers can still be limited due to the hydrophobic nature of the substituted benzene ring. The molecule's solubility is lowest at its isoelectric point (pI), which is estimated to be in the acidic pH range.

Q2: I'm observing precipitation when I add my compound to the buffer. What is causing this?

Precipitation upon addition to a buffer is a strong indication that you are at or near the isoelectric point of the compound, where its solubility is at a minimum. It can also occur if the concentration of the compound exceeds its solubility limit in the chosen buffer system.

Q3: Can I use organic solvents to dissolve the compound first?

Yes, this is a common strategy. 4-Amino-3-fluoro-5-methylbenzoic acid is generally soluble in organic solvents like DMSO, DMF, and lower alcohols (methanol, ethanol).[1] However, when preparing a stock solution in an organic solvent for subsequent dilution into an aqueous buffer, be mindful of the final concentration of the organic solvent. High concentrations of organic co-solvents can sometimes lead to precipitation of the compound upon dilution in the aqueous phase or may interfere with downstream biological assays.

Q4: Will heating the solution help to dissolve the compound?

Heating can temporarily increase the solubility of many compounds. However, for 4-Amino-3-fluoro-5-methylbenzoic acid, this may not be a stable long-term solution. Upon cooling to ambient temperature, the compound may precipitate out of the solution. Furthermore, prolonged heating can potentially lead to degradation of the compound.

Troubleshooting Guides

Issue 1: Poor Dissolution or Precipitation in Aqueous Buffers

This is the most common challenge and is directly related to the pH-dependent solubility of the amphoteric 4-Amino-3-fluoro-5-methylbenzoic acid.

The pH of your buffer is likely close to the isoelectric point (pI) of the molecule, where it has minimal solubility. To increase solubility, you need to shift the pH of the buffer away from the pI to ensure the molecule is in a predominantly charged state (either cationic or anionic).

Caption: pH-dependent forms of 4-Amino-3-fluoro-5-methylbenzoic acid and their relative solubility.

  • Preparation of Acidic and Basic Buffers: Prepare a set of buffers with varying pH values. For example, citrate buffers (pH 3-6) and phosphate or borate buffers (pH 8-10).

  • Initial Solubility Test: Add a small, known amount of 4-Amino-3-fluoro-5-methylbenzoic acid to a fixed volume of each buffer.

  • Observation: Vortex each solution and observe the solubility. You should see higher solubility at both low and high pH ranges compared to the mid-range pH.

  • Recommended Starting Points:

    • For acidic conditions: Start with a buffer of pH 2-3. In this range, the amino group will be fully protonated, leading to a soluble cationic species.

    • For alkaline conditions: Start with a buffer of pH 9-10. Here, the carboxylic acid group will be fully deprotonated, resulting in a soluble anionic species.

  • Final pH Adjustment: Once the compound is dissolved at a more extreme pH, you can carefully adjust the pH back towards your desired experimental pH. Do this incrementally and with constant stirring, monitoring for any signs of precipitation.

Issue 2: Insufficient Solubility Even with pH Adjustment

In some cases, pH adjustment alone may not be sufficient to achieve the desired concentration, especially for highly concentrated stock solutions. In such scenarios, the use of co-solvents or other solubilizing agents is recommended.

The intrinsic hydrophobicity of the substituted aromatic ring can limit aqueous solubility even when the molecule is in its charged form. Co-solvents can help to overcome this by reducing the polarity of the solvent system.

Caption: A workflow for systematic solubility enhancement.

  • Select Appropriate Co-solvents: Common water-miscible co-solvents for poorly soluble active pharmaceutical ingredients (APIs) include:

    • Dimethyl sulfoxide (DMSO)

    • N,N-Dimethylformamide (DMF)

    • Ethanol

    • Propylene glycol (PG)

    • Polyethylene glycol 400 (PEG 400)

  • Prepare Stock Solution: Dissolve the 4-Amino-3-fluoro-5-methylbenzoic acid in the chosen co-solvent at a high concentration.

  • Titration into Aqueous Buffer: Slowly add the stock solution dropwise to your aqueous buffer (at the optimal pH determined in Protocol 1) while vortexing vigorously.

  • Determine Maximum Tolerated Co-solvent Concentration: Observe the point at which precipitation begins to occur. This will give you the maximum percentage of co-solvent your aqueous system can tolerate for your desired compound concentration.

  • Recommended Starting Concentrations for Co-solvents:

Co-solventTypical Starting Concentration (% v/v)Notes
DMSO1-10%Can have effects on cell-based assays at higher concentrations.
Ethanol5-20%Can cause protein precipitation in some biological samples.
PEG 40010-30%Generally well-tolerated in many biological systems.
Issue 3: Co-solvents are Incompatible with the Experimental System

If organic co-solvents interfere with your downstream applications (e.g., cell culture experiments, enzymatic assays), cyclodextrins offer an excellent alternative for enhancing solubility.

Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic interior cavity. The hydrophobic core can encapsulate the nonpolar aromatic ring of your compound, while the hydrophilic exterior allows the entire complex to be soluble in water.

  • Select a Cyclodextrin: Commonly used cyclodextrins in pharmaceutical formulations include:

    • Hydroxypropyl-β-cyclodextrin (HP-β-CD)

    • Sulfobutylether-β-cyclodextrin (SBE-β-CD)

  • Prepare Cyclodextrin Solution: Dissolve the chosen cyclodextrin in your aqueous buffer.

  • Add the Compound: Add the 4-Amino-3-fluoro-5-methylbenzoic acid to the cyclodextrin-containing buffer.

  • Facilitate Complexation: Stir or sonicate the mixture to promote the formation of the inclusion complex. This may take some time.

  • Determine Optimal Ratio: You may need to experiment with different molar ratios of cyclodextrin to your compound to achieve the desired solubility. A 1:1 molar ratio is a good starting point.

References

  • PubChem. (n.d.). 4-Amino-3-methylbenzoic acid. Retrieved from [Link]

  • Wikipedia. (2023). 4-Aminobenzoic acid. Retrieved from [Link]

  • Thayer, M. P., et al. (2011). pH-dependent spectral properties of para-aminobenzoic acid and its derivatives. Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy, 84(1), 227-232.
  • Davis, T. D., & Brewster, M. E. (2004). Cyclodextrin-based pharmaceutics: past, present and future. Nature Reviews Drug Discovery, 3(12), 1023-1035.
  • Loftsson, T., & Brewster, M. E. (1996). Pharmaceutical applications of cyclodextrins. 1. Drug solubilization and stabilization. Journal of Pharmaceutical Sciences, 85(10), 1017-1025.
  • Millard, J. W., et al. (2004). The use of co-solvents to improve the solubility of a-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) receptor antagonists. Journal of Pharmacological and Toxicological Methods, 49(1), 63-68.
  • Strickley, R. G. (2004). Solubilizing excipients in oral and injectable formulations. Pharmaceutical Research, 21(2), 201-230.
  • Yalkowsky, S. H. (Ed.). (2014).
  • Avdeef, A. (2007). The rise of pKa profiling. Expert Opinion on Drug Discovery, 2(4), 533-553.
  • Bergström, C. A., & Avdeef, A. (2019).
  • Box, K. J., & Comer, J. E. (2008). Using measured pKa, log P and solubility to investigate in-vivo absorption. Current Drug Metabolism, 9(9), 869-878.
  • Comer, J. (2003). High-throughput measurement of pKa. Drug Discovery Today: Technologies, 1(4), 385-390.

Sources

Optimization

Technical Support Guide: Stability of 4-Amino-3-fluoro-5-methylbenzoic acid Under Acidic Conditions

This guide provides a comprehensive technical overview for researchers, scientists, and drug development professionals on the stability of 4-Amino-3-fluoro-5-methylbenzoic acid in acidic environments. Given the absence o...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive technical overview for researchers, scientists, and drug development professionals on the stability of 4-Amino-3-fluoro-5-methylbenzoic acid in acidic environments. Given the absence of specific published stability studies for this molecule, this document synthesizes information from established principles of physical organic chemistry and data on analogous structures to offer a robust predictive analysis and practical experimental guidance.

Section 1: Predictive Stability and Chemical Rationale

This section addresses the fundamental chemical properties of 4-Amino-3-fluoro-5-methylbenzoic acid to predict its behavior under acidic stress.

Q1: What are the key structural features of 4-Amino-3-fluoro-5-methylbenzoic acid that influence its stability?

The stability of 4-Amino-3-fluoro-5-methylbenzoic acid is governed by the interplay of its four key functional groups on the benzene ring: an amino group (-NH2), a fluoro group (-F), a methyl group (-CH3), and a carboxylic acid group (-COOH).

  • Amino Group (-NH₂): This group is basic and a primary site for protonation in acidic conditions. It is also an activating group due to its strong positive mesomeric (+M) effect, which can make the aromatic ring susceptible to oxidative degradation.

  • Fluoro Group (-F): Fluorine is the most electronegative element, exerting a powerful electron-withdrawing inductive effect (-I). This effect increases the acidity of the carboxylic acid group by stabilizing the carboxylate conjugate base.[1][2]

  • Methyl Group (-CH₃): This is a weakly electron-donating group through an inductive effect (+I), slightly increasing electron density on the ring.

  • Carboxylic Acid Group (-COOH): This is an acidic functional group and an electron-withdrawing group. Its carbonyl oxygen is a potential, though less likely, site of protonation in aqueous acid compared to the amino group.

The substituents are positioned in a way that creates steric hindrance around the carboxylic acid, a phenomenon known as the "ortho effect," which can force the -COOH group to twist out of the plane of the benzene ring, altering resonance and increasing its acidity.[2][3][4]

Caption: Key functional groups and their electronic effects.
Q2: What is the expected behavior of this molecule in an acidic solution?

In an aqueous acidic solution, the primary event is the protonation of the most basic site on the molecule. While both the amino group and the carbonyl oxygen of the carboxylic acid can be protonated, studies on analogous aminobenzoic acids show that the amino group is the most basic site in solution.[5][6][7]

Therefore, the molecule will exist predominantly as the anilinium cation. This protonation has two key consequences:

  • Increased Solubility: The formation of the ammonium salt generally increases the aqueous solubility of the molecule.

  • Electronic Deactivation: The resulting -NH₃⁺ group is strongly electron-withdrawing, which deactivates the aromatic ring towards further electrophilic attack. This generally enhances stability against certain degradation pathways.

Significant degradation under mild acidic conditions (e.g., typical HPLC mobile phases like 0.1% formic acid or trifluoroacetic acid at ambient temperature) is not expected. The molecule is predicted to be largely stable as the protonated species.

Caption: Predominant protonation occurs at the amino group.
Q3: What are the most probable degradation pathways under acidic stress?

While generally stable, forced degradation conditions (e.g., elevated temperatures, high acid concentrations) can reveal potential liabilities.

  • Primary Concern (Low Probability): Decarboxylation. The loss of CO₂ from the carboxylic acid group is a potential thermal degradation pathway that can be catalyzed by acid. However, this typically requires very high temperatures and is unlikely under standard analytical or process conditions.

  • Secondary Concern: Oxidation. Aromatic amines are susceptible to oxidation, which can lead to colored degradation products.[8][9][10] While the primary stressor is acid, factors like dissolved oxygen, trace metal ions in the solvent, or exposure to light can initiate oxidative processes. Protonation of the amino group reduces this risk, but it does not eliminate it entirely.

  • Hydrolysis: Unlike an amide, the C-N bond of the aromatic amine is not susceptible to hydrolysis under these conditions.[11] Similarly, the aromatic C-F bond is extremely strong and will not undergo hydrolysis.

Overall, 4-Amino-3-fluoro-5-methylbenzoic acid is expected to exhibit good stability under moderately acidic conditions at ambient temperature. Instability is more likely to be observed when additional stressors like heat or light are introduced.

Section 2: Troubleshooting and Experimental Guides

This section provides practical advice for identifying and resolving stability issues encountered during experiments.

Q4: My assay shows a loss of the main peak for 4-Amino-3-fluoro-5-methylbenzoic acid in an acidic mobile phase. What should I investigate?

Apparent instability during analysis can be misleading. Follow this systematic troubleshooting workflow to identify the root cause.

start Peak Loss Observed in Acidic Mobile Phase q1 Is the sample soluble and visually clear? start->q1 a1_yes Check for on-column vs. in-solution issues. q1->a1_yes Yes a1_no Insolubility Issue: Adjust solvent or concentration. Filter sample. q1->a1_no No q2 Inject fresh sample vs. sample aged in autosampler. Is there a difference? a1_yes->q2 a2_yes In-Solution Degradation: Investigate sample matrix, temperature, and light exposure. q2->a2_yes Yes a2_no On-Column Issue: Check for irreversible binding or on-column degradation. q2->a2_no No q3 Is mass balance >95%? (Are new impurity peaks appearing?) a2_yes->q3 a2_no->q3 a3_yes Degradation Confirmed: Proceed to forced degradation study to identify degradants. a3_no Mass Balance Issue: Consider non-UV active degradants, precipitation, or irreversible binding.

Caption: Troubleshooting workflow for apparent instability.
Q5: How do I perform a forced degradation study to definitively assess acidic stability?

A forced degradation (or stress testing) study is essential for understanding degradation pathways and developing stability-indicating analytical methods.[10][12][13]

Objective: To intentionally degrade the sample under controlled acidic conditions to identify potential degradants and assess the intrinsic stability of the molecule.

Experimental Protocol: Acid-Induced Forced Degradation

  • Preparation of Stock Solution:

    • Accurately weigh approximately 10 mg of 4-Amino-3-fluoro-5-methylbenzoic acid.

    • Dissolve in a suitable solvent (e.g., methanol or acetonitrile) to a final concentration of 1.0 mg/mL. This is your Stock Solution.

  • Stress Conditions:

    • Test Sample: In a clean vial, combine 1 mL of the Stock Solution with 1 mL of 0.2 M HCl. This yields a final concentration of 0.5 mg/mL in 0.1 M HCl.

    • Control Sample: In a separate vial, combine 1 mL of the Stock Solution with 1 mL of purified water.

    • Incubate both vials in a controlled environment (e.g., a water bath or oven) at 60°C.

  • Time Points:

    • Withdraw aliquots from both the Test and Control vials at specified time points (e.g., t=0, 2, 8, and 24 hours).

  • Sample Quenching and Preparation:

    • For each aliquot from the Test Sample, immediately add an equimolar amount of NaOH to neutralize the acid (e.g., for a 100 µL aliquot, add 100 µL of 0.1 M NaOH). This stops the degradation reaction.

    • Dilute both the neutralized test aliquots and the control aliquots with mobile phase to a suitable concentration for HPLC analysis (e.g., 50 µg/mL).

  • HPLC Analysis:

    • Analyze the prepared samples using a validated stability-indicating HPLC method, preferably with a photodiode array (PDA) detector to assess peak purity and a mass spectrometer (MS) to aid in impurity identification.

  • Data Evaluation:

    • Calculate the percent degradation by comparing the peak area of the parent compound in the stressed sample to the unstressed control.

    • Assess mass balance by summing the area of the parent peak and all impurity peaks and comparing it to the initial area of the control. A good mass balance (95-105%) suggests all major degradants are being detected.

Illustrative Data from a Comprehensive Forced Degradation Study

The following table shows hypothetical data to demonstrate how results should be presented.

Stress ConditionReagent/ParametersTime% DegradationMajor Degradants Observed
Acid Hydrolysis 0.1 M HCl24h @ 60°C< 2%None significant
Base Hydrolysis 0.1 M NaOH24h @ 60°C< 5%Minor, unidentified polar impurity
Oxidation 3% H₂O₂24h @ RT15-20%Multiple, likely N-oxides/dimers
Thermal Solid State48h @ 80°C< 1%None
Photolytic ICH Light Conditions10 days @ RT~5%Minor, unidentified impurity

Note: This data is illustrative. Actual results may vary.[9] This format clearly indicates that the compound is most susceptible to oxidative stress, a common pathway for aromatic amines.[8]

Section 3: Frequently Asked Questions (FAQs)

Q6: Is 4-Amino-3-fluoro-5-methylbenzoic acid safe to handle? This compound should be handled with standard laboratory precautions. It may cause skin and eye irritation.[14][15][16][17] Always work in a well-ventilated area or chemical fume hood, wearing appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Consult the Safety Data Sheet (SDS) from your supplier for specific handling and emergency information.[14][15][16][17][18]

Q7: What are the recommended storage conditions for this compound? For long-term stability, the compound should be stored in a tightly sealed container in a cool, dry, and well-ventilated place.[14][16][18] It should be kept away from strong oxidizing agents and direct sunlight.[19]

Q8: Will the fluorine atom be lost under acidic conditions? No. The carbon-fluorine bond on an aromatic ring is exceptionally strong and stable. Cleavage of this bond would require harsh conditions far exceeding those used for typical acid stability studies and is not a predicted degradation pathway.

References

  • Amine vs. carboxylic acid protonation in ortho-, meta-, and para-aminobenzoic acid: An IRMPD spectroscopy study. PMC, National Center for Biotechnology Information. [Link]

  • The impact of environment and resonance effects on the site of protonation of aminobenzoic acid derivatives. Semantic Scholar. [Link]

  • p-Aminobenzoic acid protonation dynamics in an evaporating droplet by ab initio molecular dynamics. RSC Publishing. [Link]

  • Forced degradation studies: A critical lens into pharmaceutical stability. Drug Discovery & Development. [Link]

  • What are the storage conditions for different types of fluorinated pharmaceutical intermediates?. Procyon Group. [Link]

  • p -Aminobenzoic acid protonation dynamics in an evaporating droplet by ab initio molecular ... RSC Publishing. [Link]

  • Pharmaceutical Forced Degradation Studies with Regulatory Consideration. ResearchGate. [Link]

  • Amide Hydrolysis: Acid and Base-Catalyzed Mechanism. Chemistry Steps. [Link]

  • 20.4: Substituent Effects on Acidity. Chemistry LibreTexts. [Link]

  • Forced Degradation and Stability Testing: Strategies and Analytical Perspectives. International Journal of Pharmaceutical Sciences Review and Research. [Link]

  • The Ortho Effect of benzoic acids. uobabylon.edu.iq. [Link]

  • Forced degradation and impurity profiling. ScienceDirect. [Link]

  • DEGRADATION KINETICS OF P-AMINOBENZOIC ACID BY PEROXIDATION, PHOTO-PEROXIDATION AND PHOTOFENTON PROCESSES. ijrbat.in. [Link]

  • UNIT- II: Aromatic Acids - Acidity, effect of substituents on acidity and important reactions of benzoic acid. CUTM Courseware. [Link]

  • 2-Aminobenzoate Degradation Pathway. Eawag-BBD. [Link]

  • Ch20 : Amide hydrolysis. University of Calgary. [Link]

  • Amine, Aniline and Amide Reactions. YouTube. [Link]

  • Handling Fluorinated Gases as Solid Reagents Using Metal–Organic Frameworks. ChemRxiv. [Link]

  • Handling Fluorinated Gases as Solid Reagents Using Metal–Organic Frameworks. PMC, National Center for Biotechnology Information. [Link]

  • Effects of the matrix and intramolecular interactions on the stability of the higher-energy conformers of 2-fluorobenzoic acid. PubMed. [Link]

  • 11.13: Acid-Catalyzed Amide Hydrolysis. Chemistry LibreTexts. [Link]

  • Acid and base-catalyzed hydrolysis of amides. Khan Academy. [Link]

  • KEGG Aminobenzoate degradation - Reference pathway. KEGG. [Link]

  • Metabolic pathways of (a) aminobenzoate degradation; (b) benzoate... ResearchGate. [Link]

  • Handling Fluorinated Gases as Solid Reagents Using Metal–Organic Frameworks. Synform. [Link]

  • 4-Amino-2-fluoro-3-methylbenzoic acid. MySkinRecipes. [Link]

  • 4-Fluoro-3-methylbenzoic acid PubChem Entry. PubChem, National Center for Biotechnology Information. [Link]

  • Biodegradation of 4-nitrobenzoate, 4-aminobenzoate and their mixtures: new strains, unusual metabolites and insights into pathway regulation. FEMS Microbiology Ecology, Oxford Academic. [Link]

  • 4-Amino-3-fluoro-5-methylbenzoic acid (CAS No. 2015963-18-3) Suppliers. ChemicalRegister.com. [Link]

  • Analytical Methods for the determination of some co-administered drugs. RSC Publishing. [Link]

  • 2-amino-3-fluorobenzoic acid. Organic Syntheses Procedure. [Link]

  • Synthesis and crystal structure of 4-amino-3-fluorophenylboronic acid. University of Pittsburgh. [Link]

Sources

Troubleshooting

Troubleshooting HPLC peak tailing for fluorinated benzoic acids

Welcome to the Fluorinated Acid Separation Support Hub. I am Dr.

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Fluorinated Acid Separation Support Hub.

I am Dr. Aris Thorne, Senior Application Scientist. I have designed this guide to address the specific chromatographic behavior of fluorinated benzoic acids (FBAs). These molecules present a "perfect storm" for HPLC tailing: they are significantly more acidic than their non-fluorinated counterparts due to the electron-withdrawing nature of fluorine (Inductive effect,


), and they possess active carboxylate moieties prone to metal chelation.

This guide moves beyond generic advice. We will isolate the root cause of your peak asymmetry using a physics-based approach.

Quick Diagnostic: The Tailing Decision Matrix

Before changing your column, determine why your peak is tailing.

TroubleshootingFlow Start START: Observe Peak Shape Split Is the peak split or shouldering? Start->Split Broad Is the peak broad/tailing > 1.5 As? Start->Broad pH_Check Check pH vs. pKa. Are you within ±1 unit? Split->pH_Check Likely Ionization Equilibrium Solvent_Check Is tailing worse for early eluting peaks? Broad->Solvent_Check Check Injection Metal_Check Does tailing persist after pH adjustment? pH_Check->Metal_Check No (pH is correct) Adjust Mobile Phase Adjust Mobile Phase pH_Check->Adjust Mobile Phase Yes (Critical Error) Metal Chelation Metal Chelation Metal_Check->Metal Chelation Yes Stationary Phase\nMismatch Stationary Phase Mismatch Metal_Check->Stationary Phase\nMismatch No Solvent_Check->pH_Check No Diluent Mismatch Diluent Mismatch Solvent_Check->Diluent Mismatch Yes

Figure 1: Diagnostic logic flow for isolating the root cause of peak asymmetry.

Module 1: The pH Trap (Ionization Control)

The Issue: You are likely using 0.1% Formic Acid (pH ~2.7). For standard benzoic acid (pKa ~4.2), this is sufficient. However, 2-fluorobenzoic acid has a pKa of ~3.27 due to the ortho-fluorine effect [1].

  • Result: At pH 2.7, you are within 0.5 units of the pKa. The analyte is splitting its time between the neutral (retained) and ionized (unretained) states. This "schizophrenic" behavior causes peak broadening and tailing.[1]

The Fix: You must suppress ionization completely. You need a mobile phase pH at least 2 units below the pKa, or use a strong buffer to lock the ionization state.

Comparative Buffer Protocol:

ModifierpH (approx)Buffer Capacity at pH 2.2?Recommendation
0.1% Formic Acid 2.70Poor AVOID for 2-FBA. Too close to pKa.
0.1% TFA 2.00Good Standard Choice. Excellent suppression.
20mM Phosphate 2.10Excellent Gold Standard. Best peak shape, but non-volatile (UV only).
10mM Ammonium Formate 3.80Zero FATAL. Right in the ionization zone.

Protocol: Phosphate Buffer Prep (pH 2.1)

  • Dissolve 2.72 g of Potassium Dihydrogen Phosphate (

    
    ) in 900 mL of HPLC-grade water.
    
  • Adjust pH to 2.1 using Phosphoric Acid (85%) . Do not use HCl or H2SO4.

  • Dilute to 1000 mL. Filter through 0.2 µm membrane.

  • Why? Phosphoric acid serves a dual purpose: it buffers the pH and passivates stainless steel (see Module 3).

Module 2: Stationary Phase Selection (PFP vs. C18)

The Issue: Standard C18 columns rely on hydrophobic interaction. FBAs are polar and acidic. On C18, they often elute near the void volume (low


) where peak focusing is poor, or they interact with residual silanols.

The Fix: Switch to a Pentafluorophenyl (PFP/F5) phase. PFP phases offer a unique selectivity mechanism called "Fluorine-Fluorine Interaction" and strong


 interactions [2].

PFP_Mechanism Analyte Fluorinated Benzoic Acid C18 C18 Column: Hydrophobic Only Analyte->C18 Weak Retention (Tailing Risk) PFP PFP Column: Multi-Mode Analyte->PFP Strong Retention Interaction1 Dipole-Dipole (C-F ... F-C) PFP->Interaction1 Interaction2 Pi-Pi Stacking PFP->Interaction2 Interaction3 Shape Selectivity PFP->Interaction3

Figure 2: The multi-mode retention mechanism of PFP phases compared to single-mode C18.

Why PFP works for FBAs:

  • Dipole-Dipole: The electronegative fluorine ring on the column attracts the electron-deficient ring of the analyte.

  • Separation of Isomers: PFP is the only reliable way to separate 2-fluoro, 3-fluoro, and 4-fluorobenzoic acid isomers, which often co-elute on C18 [3].

Module 3: The "Invisible" Interaction (Metal Chelation)

The Issue: Carboxylic acids are chelators. They bind to iron ions in stainless steel frits and column walls. This is not "silanol" tailing; it is adsorption .

  • Symptoms:[2][3][4][5] Tailing persists even at low pH; peak area decreases with lower concentrations (sample loss).

The Fix:

  • Passivation: Flush the system with 30% Phosphoric Acid (overnight) to strip accessible iron, or simply use the Phosphate Buffer protocol from Module 1.

  • Hardware: Use PEEK tubing and PEEK-lined columns if available.

  • Additive: If using LC-MS (where phosphate is banned), add 5 µM Medronic Acid (InfinityLab Deactivator) to the mobile phase. It acts as a sacrificial chelator [4].

Module 4: Injection Solvent Effects

The Issue: FBAs are very soluble in Methanol (MeOH). Researchers often dissolve samples in 100% MeOH. If your Mobile Phase A is 95% Water, injecting a plug of 100% MeOH causes "Solvent Washout." The analyte travels faster than the mobile phase at the head of the column.

Protocol: Diluent Matching Study

  • Prepare your standard in 100% MeOH. Run it. (Expect tailing/fronting).[1][6][3]

  • Prepare the same concentration in 50:50 Water:MeOH .

  • Prepare the same concentration in Mobile Phase A (e.g., 0.1% TFA in Water).

  • Result: If the peak sharpens significantly in the Mobile Phase A diluent, your issue was purely physical (fluid dynamics), not chemical.

FAQ: Rapid Fire Troubleshooting

Q: Can I use Triethylamine (TEA) to fix the tailing? A: Do not use TEA. While it blocks silanols, it suppresses ionization in negative mode ESI-MS (if you are doing mass spec) and can permanently alter modern column selectivity. Low pH (TFA) is a cleaner, more modern solution.

Q: My 2-fluorobenzoic acid peak is split, but 4-fluorobenzoic acid is fine. Why? A: This confirms the pKa hypothesis.[7][8] 2-FBA is more acidic (pKa 3.27) than 4-FBA (pKa 4.14). Your pH is likely around 3.5—fine for the 4-isomer, but fatal for the 2-isomer. Lower the pH to 2.0.

Q: I switched to a PFP column but retention is too high now. A: PFP is more retentive for polar aromatics. Increase your organic modifier (Acetonitrile) by 10-15% compared to your C18 method to adjust retention times.

References

  • PubChem. (n.d.). 2-Fluorobenzoic Acid (Compound).[9][10] National Library of Medicine. Retrieved from [Link]

  • Bell, D. S. (2016).[11] Mechanisms of Interaction Responsible for Alternative Selectivity of Fluorinated Stationary Phases. LCGC North America. Retrieved from [Link]

  • Euerby, M. R., et al. (2003). Chromatographic classification and comparison of commercially available reversed-phase stationary phases for LC. Journal of Chromatography A. Retrieved from [Link]

  • Agilent Technologies. (2020). Improving Peak Shape of Metal-Sensitive Compounds. Technical Overview. Retrieved from [Link]

Sources

Optimization

Preventing decarboxylation of 4-Amino-3-fluoro-5-methylbenzoic acid during heating

This technical guide addresses the thermal instability of 4-Amino-3-fluoro-5-methylbenzoic acid , a specialized intermediate often used in the synthesis of kinase inhibitors and other bioactive scaffolds.[1] Due to the s...

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide addresses the thermal instability of 4-Amino-3-fluoro-5-methylbenzoic acid , a specialized intermediate often used in the synthesis of kinase inhibitors and other bioactive scaffolds.[1]

Due to the specific electronic arrangement—a strongly electron-donating amino group para to the carboxyl moiety—this compound is susceptible to thermal decarboxylation , particularly under acidic or catalytic conditions. This guide provides the mechanistic understanding and practical protocols required to prevent this degradation.

Part 1: The Mechanistic "Why" (Root Cause Analysis)

To prevent decarboxylation, one must understand the driving force. This is not a random decomposition; it is an electrophilic aromatic substitution (SE2) reaction where the leaving group is CO₂ rather than a proton.

The Electronic Trap

The stability of benzoic acids is dictated by the electron density at the ipso carbon (C1, the carbon attached to the carboxyl group).

  • Para-Amino Effect: The amino group at position 4 is a strong electron donor (+M effect). Through resonance, it pushes electron density directly onto C1.[1]

  • Protonation Trigger: High electron density at C1 makes it nucleophilic. If a proton (H⁺) attacks C1, it forms a metastable

    
    -complex (arenium ion).[1]
    
  • Irreversible Loss: Once the ring is protonated at C1, the C1-COOH bond weakens. Re-aromatization is driven by the loss of the carboxyl group as CO₂ gas, which is entropically favored and irreversible.

Key Takeaway: The reaction is acid-catalyzed and heat-accelerated. Eliminating protons (acid) and reducing heat are the primary control levers.

Visualizing the Pathway

The following diagram illustrates the critical failure mode (Decarboxylation) versus the stabilized pathway.

DecarboxylationMechanism Start 4-Amino-3-fluoro- 5-methylbenzoic acid AcidHeat Condition: Acid (H+) + Heat Start->AcidHeat Exposure Base Condition: Basic/Neutral pH Start->Base Preferred Route SigmaComplex Intermediate: Ipso-Protonated Sigma Complex AcidHeat->SigmaComplex Protonation at C1 (Rate Limiting Step) Transition Transition State: C-C Bond Breakage SigmaComplex->Transition Thermal Activation Product Byproduct: 3-Fluoro-5-methylaniline (Decarboxylated) Transition->Product Irreversible CO2 CO2 (Gas) Transition->CO2 Entropy Driver Stable Stable Carboxylate Anion (Resistant to H+ Attack) Base->Stable Deprotonation

Figure 1: Mechanism of acid-catalyzed thermal decarboxylation.[1] The presence of H+ allows attack on the electron-rich ipso-carbon, facilitating CO2 loss.[1]

Part 2: Troubleshooting & Prevention Strategies

Q: My reaction mixture turns dark brown/black upon heating. Is this decarboxylation?

A: Likely, yes.[1] The decarboxylated product (an aniline derivative) is prone to oxidation and polymerization, leading to "tarring."

  • Immediate Fix: Lower the reaction temperature. If heating >80°C is required, you must change the solvent or pH.

  • Diagnostic: Check LC-MS for a mass corresponding to [M-44].[1] For 4-Amino-3-fluoro-5-methylbenzoic acid (MW ≈ 169.15), look for a peak at ~125.15 Da .[1]

Q: Can I use Thionyl Chloride (SOCl₂) to make the acid chloride?

A: High Risk. Refluxing in SOCl₂ generates HCl and high heat, the perfect storm for decarboxylation.

  • Alternative: Use Oxalyl Chloride in DCM at 0°C with a catalytic amount of DMF. This proceeds at a much lower temperature.[2]

  • Better Alternative: Avoid acid chlorides entirely. Use coupling agents like HATU or T3P which operate at room temperature under basic conditions (DIPEA/TEA), effectively neutralizing the risk.

Q: What is the "Safe Zone" for temperature and pH?

Refer to the stability matrix below:

ParameterSafe Zone (Stable) Danger Zone (Unstable) Reasoning
pH pH > 7 (Basic) pH < 4 (Acidic)Basic conditions form the carboxylate anion (

), which repels nucleophiles and lacks the proton required for the SE2 mechanism.[1]
Temperature < 60°C > 100°CThermal energy overcomes the activation barrier for C-C bond cleavage.
Solvent Aprotic (DMF, DCM, THF) Protic (Water, Alcohols) + AcidProtic solvents facilitate proton transfer to the ring.[1]
Catalysts None Cu(I), Ag(I), Pd(II)Transition metals can catalyze decarboxylation (e.g., Hunsdiecker-type or protodecarboxylation) even at lower temps.[1]

Part 3: Validated Experimental Protocols

Protocol A: Safe Amide Coupling (Zero-Heat Method)

Use this protocol to couple the acid to an amine without risking degradation.

Materials:

  • 4-Amino-3-fluoro-5-methylbenzoic acid (1.0 equiv)[1]

  • Amine partner (1.1 equiv)[1][2][3]

  • HATU (1.2 equiv)[1]

  • DIPEA (Diisopropylethylamine) (3.0 equiv)[1]

  • Solvent: Anhydrous DMF or DCM[1][2]

Step-by-Step:

  • Dissolution: In a dry flask under nitrogen, dissolve the benzoic acid derivative in anhydrous DMF (concentration ~0.1 M).

  • Base Addition (Critical): Add DIPEA. Wait 5 minutes.

    • Why? This ensures the carboxylic acid is fully deprotonated to the carboxylate anion before any activation occurs, stabilizing the ring.

  • Activation: Cool to 0°C. Add HATU in one portion. Stir for 10 minutes at 0°C.

  • Coupling: Add the amine partner.

  • Reaction: Allow to warm to Room Temperature (20-25°C). Stir for 2-4 hours.

  • Workup: Dilute with EtOAc, wash with saturated NaHCO₃ (Keep basic!), then brine. Dry over Na₂SO₄.

    • Note: Avoid washing with strong HCl. Use 5% citric acid or dilute NH₄Cl if acidification is strictly necessary, but minimize contact time.[1]

Protocol B: Protective Esterification (Methyl Ester Synthesis)

If you must perform high-temperature chemistry (e.g., Suzuki coupling) later, protect the acid as an ester first.[1]

Materials:

  • 4-Amino-3-fluoro-5-methylbenzoic acid[1][4]

  • Methanol (Solvent/Reagent)[1][5]

  • Sulfuric Acid (Catalyst) - Use with caution OR Thionyl Chloride (Low Temp)[1]

Preferred Method (Thionyl Chloride/Methanol at Low Temp):

  • Chill Methanol (anhydrous) to 0°C.

  • Add Thionyl Chloride (2.0 equiv) dropwise. Exothermic![1][3] Stir 15 min to form HCl/MeOH in situ.

  • Add the solid benzoic acid derivative.

  • Reflux Control: Heat to 40-50°C (Do NOT hard reflux at 65°C unless necessary). Monitor by TLC/LC-MS.

  • Quench: Once complete, concentrate in vacuo without heating above 40°C. Neutralize residue immediately with saturated NaHCO₃.

Part 4: Decision Tree for Process Design

Use this logic flow to determine the safest route for your experiment.

DecisionTree cluster_legend Legend Q1 Does the next step require Heating (>80°C)? Q2 Is the reaction Acidic or Metal Catalyzed? Q1->Q2 Yes Action_Direct Safe to proceed with Free Acid (Salt Form) Q1->Action_Direct No (RT Reaction) Action_Protect MUST Protect Acid (Synthesize Methyl Ester) Q2->Action_Protect Yes (e.g., Suzuki, Nitration) Action_Buffer Use Buffer/Base to maintain pH > 7 Q2->Action_Buffer No (Thermal only) Safe Safe Caution Caution Danger Critical Control Point

Figure 2: Process decision tree for handling 4-Amino-3-fluoro-5-methylbenzoic acid.

References

  • Mechanisms of Decarboxylation: Ruelle, P. (1986).[6] "Theoretical study of the mechanism of thermal decarboxylation of salicylic and p-aminobenzoic acids; models for aqueous solution." Journal of the Chemical Society, Perkin Transactions 2, 1953-1959.[1][6] Link

  • Ortho-Effect & Stability: MacArthur, D. et al. (2017).[1] "The use of carboxylic acids as traceless directing groups for regioselective C–H bond functionalisation." Organic Chemistry Frontiers, 4, 2266-2277.[1] Link

  • Metal-Catalyzed Decarboxylation: Goossen, L. J. et al. (2006).[1] "Pd-catalyzed synthesis of biaryls from aryl halides and benzoic acids." Angewandte Chemie International Edition. (Contextualizing the risk of metal catalysis).

  • General Stability of Aminobenzoic Acids: Brown, M. E. et al. (2001). "Thermal Studies on Some Substituted Aminobenzoic Acids." Journal of Thermal Analysis and Calorimetry. Link

Sources

Troubleshooting

Storage conditions to prevent degradation of 4-Amino-3-fluoro-5-methylbenzoic acid

Technical Support Center: Stability & Storage of 4-Amino-3-fluoro-5-methylbenzoic Acid CAS: 205445-56-3 | Molecular Formula: C₈H₈FNO₂ Support Tier: Level 3 (Senior Application Scientist) Introduction: The Stability Parad...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Stability & Storage of 4-Amino-3-fluoro-5-methylbenzoic Acid

CAS: 205445-56-3 | Molecular Formula: C₈H₈FNO₂ Support Tier: Level 3 (Senior Application Scientist)

Introduction: The Stability Paradox

4-Amino-3-fluoro-5-methylbenzoic acid is a tri-substituted benzene derivative used primarily as a pharmaceutical intermediate. Its stability profile is governed by the electronic push-pull between the electron-donating amino (-NH₂) and methyl (-CH₃) groups against the electron-withdrawing carboxylic acid (-COOH) and fluorine (-F) atom.

While the fluorine atom at the C3 position offers metabolic stability (blocking Phase I metabolism in vivo), it does not protect the C4-amino group from chemical oxidation during storage. In fact, the electron-rich nature of the aniline moiety makes this compound susceptible to photo-oxidation and radical degradation if mishandled.

Part 1: The Storage Matrix (Critical Parameters)

User Question: "I received this compound at ambient temperature. Do I need to move it to a freezer immediately?"

Scientist Answer: Yes. While short-term transit at ambient temperature is acceptable, long-term stability requires arresting the kinetics of autoxidation.

ParameterGold Standard (Long-Term >30 Days) Working Standard (<30 Days) The "Why" (Mechanistic Insight)
Temperature -20°C (± 5°C) 2°C to 8°CLow temperature reduces the kinetic energy available for the activation of the amino group oxidation.
Atmosphere Inert Gas (Argon/Nitrogen) Tightly Closed CapThe free amine (-NH₂) is prone to forming N-oxides and azo-linkages in the presence of atmospheric oxygen.
Container Amber Glass Vial Foil-wrapped GlassAromatic amines are photosensitive. UV light excites the π-electrons, accelerating degradation into colored impurities (browning).
Humidity Desiccator (<30% RH) Dry CabinetThe carboxylic acid moiety can form hydrates or salts with ambient moisture, altering stoichiometry and causing "clumping."

Part 2: Troubleshooting Guide (Q&A)

Q1: The powder has turned from off-white to a pale yellow/tan color. Is it still usable?

  • Diagnosis: This indicates surface oxidation of the aniline moiety (formation of azo-impurities or quinone-imines).

  • Technical Insight: The methyl group at C5 activates the ring, making the amine slightly more nucleophilic and prone to oxidation than unsubstituted fluorobenzoic acids.

  • Action:

    • Check Purity: Run an HPLC. If purity is >98% and the impurity is a single peak, it is likely a surface phenomenon.

    • Remediation: If purity is <95%, perform a recrystallization (typically Ethanol/Water) to remove the oxidized layer.

Q2: The material has formed hard clumps inside the bottle.

  • Diagnosis: Hygroscopic Agglomeration . The carboxylic acid group has hydrogen-bonded with atmospheric water.

  • Risk: This affects weighing accuracy (stoichiometry) more than chemical purity.

  • Action: Dry the material in a vacuum oven at 40°C for 4 hours over P₂O₅ or Silica Gel. Re-weigh to determine water loss.

Q3: Can I store this in solution (e.g., DMSO or Methanol)?

  • Diagnosis: Solvent-Mediated Degradation .

  • Scientist Answer: No. In solution, the molecular mobility increases, significantly accelerating oxidation.

    • DMSO: Can act as an oxidant over time.[1]

    • Methanol: Potential for slow esterification of the carboxylic acid if trace acid catalysis is present.

  • Rule: Always store as a solid. Prepare solutions fresh (use within 24 hours).

Part 3: Decision Logic & Workflow

The following diagram outlines the decision process for validating the integrity of stored material.

StorageWorkflow Start Inspect Material (Visual Check) ColorCheck Color: White/Off-White? Start->ColorCheck TextureCheck Texture: Free-flowing? ColorCheck->TextureCheck Yes FailVisual Visual Fail ColorCheck->FailVisual No (Yellow/Brown) PassVisual Visual Pass TextureCheck->PassVisual Yes TextureCheck->FailVisual No (Clumping) HPLC Run HPLC Analysis (C18 Column, ACN/H2O) PassVisual->HPLC Critical GMP Use Use Approve for Use PassVisual->Use Routine Use FailVisual->HPLC Assess Damage Decision1 Purity > 98%? HPLC->Decision1 Decision1->Use Yes Recryst Recrystallize (EtOH/H2O) Decision1->Recryst 90-98% Discard Discard Material Decision1->Discard <90%

Figure 1: Quality Control Decision Tree for evaluating stored 4-Amino-3-fluoro-5-methylbenzoic acid.

Part 4: Experimental Protocols

Protocol A: Inert Gas Blanketing (For Long-Term Storage)

Required when opening the vial for the first time.

  • Preparation: Place the vial in a glove box or use an inverted funnel connected to an Argon line.

  • Dispensing: Weigh the required amount quickly. Minimize exposure time to <2 minutes.

  • Purging:

    • Direct a gentle stream of Argon/Nitrogen into the vial for 10–15 seconds.

    • Note: Argon is heavier than air and is preferred over Nitrogen as it sits on top of the powder, creating a better barrier.

  • Sealing: Cap tightly and wrap the cap junction with Parafilm to prevent gas exchange.

Protocol B: Purity Re-Validation (HPLC Conditions)

Use this method if degradation is suspected.

  • Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus, 4.6 x 100mm, 3.5μm).

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: Acetonitrile.

  • Gradient: 5% B to 95% B over 10 minutes.

  • Detection: UV at 254 nm (aromatic ring) and 210 nm (amide/acid).

  • Expected Retention: The acid functionality makes this compound relatively polar; expect elution early in the gradient (approx. 3-5 min depending on flow rate).

  • Degradant Markers: Look for late-eluting peaks (dimers/azo compounds) or very early peaks (hydrolysis fragments).

References

  • National Center for Biotechnology Information (NCBI). PubChem Compound Summary for CID 11316668 (4-Amino-3-fluoro-5-methylbenzoic acid). PubChem. Available at: [Link]

  • Eawag-BBD. 3-Fluorobenzoate Degradation Pathway (Microbial/Enzymatic Stability Data). ETH Zurich. Available at: [Link]

Sources

Optimization

Handling moisture sensitivity of 4-Amino-3-fluoro-5-methylbenzoic acid

Technical Support Center: Handling & Optimization of 4-Amino-3-fluoro-5-methylbenzoic Acid Status: Operational Subject: Moisture Management & Process Control Target Molecule: 4-Amino-3-fluoro-5-methylbenzoic acid (CAS: 8...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Handling & Optimization of 4-Amino-3-fluoro-5-methylbenzoic Acid

Status: Operational Subject: Moisture Management & Process Control Target Molecule: 4-Amino-3-fluoro-5-methylbenzoic acid (CAS: 885518-49-0)

Technical Snapshot & Critical Properties

This guide addresses the specific challenges of handling 4-Amino-3-fluoro-5-methylbenzoic acid . While not "water-reactive" in a pyrophoric sense (like metal hydrides), this compound exhibits process-critical moisture sensitivity .

In drug development, this molecule acts as a bifunctional scaffold (aniline + benzoic acid). The primary risk of moisture is not chemical decomposition of the bulk solid, but rather stoichiometric disruption during downstream amide couplings and potential decarboxylation under forcing drying conditions.

PropertySpecification / Behavior
Physical State Crystalline Solid (White to Off-White)
Hygroscopicity Moderate.[1] Can form surface hydrates or clumping aggregates.
Critical Failure Mode Water interference in amide coupling (hydrolysis of activated esters).
Drying Limit Avoid T > 60°C under high vacuum to prevent decarboxylation risks.
pKa Characteristics Zwitterionic potential (Acidic -COOH, Basic -NH₂).

The "Dry Chain": Storage & Handling Protocols[2]

Q: How should I store the compound for long-term stability? A: Store in a dedicated desiccator or under an inert atmosphere (Nitrogen/Argon).

  • Temperature: 2-8°C (Refrigerated) is recommended to slow oxidative darkening of the aniline moiety.

  • Container: Amber glass with a PTFE-lined cap. Parafilm sealing alone is insufficient for long-term storage in humid climates.

  • Desiccant: Use indicating silica gel or Drierite. If the indicator changes color, the compound has likely equilibrated with atmospheric moisture.

Q: The compound has clumped. Is it degraded? A: Clumping usually indicates moisture absorption (physical change), not necessarily chemical degradation. However, you must dry it before use. Weighing "wet" material will introduce a mass error, leading to an under-charge of the limiting reagent in your next reaction.

Impact of Moisture on Synthesis (The "Why")

Q: Why is trace moisture a problem if I'm just doing an amide coupling? A: Water is a potent nucleophile that outcompetes your amine. In typical coupling reactions (using EDC, HATU, or T3P), the carboxylic acid is first converted into a highly reactive "activated ester." If water is present (from the solvent or the starting material), it attacks this activated ester, regenerating the original acid and consuming the expensive coupling reagent.

The "Futile Cycle" Mechanism: This cycle stalls the reaction, lowers yield, and generates urea byproducts that are difficult to remove.

AmideCouplingFailure Acid 4-Amino-3-fluoro- 5-methylbenzoic acid Activated Activated Ester (Intermediate) Acid->Activated Activation CouplingAgent Coupling Agent (EDC/HATU) CouplingAgent->Activated Product Desired Amide Activated->Product Path A: Dry Conditions (Nucleophilic Attack) Waste Regenerated Acid + Urea Waste Activated->Waste Path B: Wet Conditions (Hydrolysis) Amine Target Amine (R-NH2) Amine->Product Water Moisture (Contaminant) Water->Waste Waste->Acid Cycle Repeats (Reagent Consumed)

Figure 1: The "Futile Cycle" caused by moisture. In Path B (Red), water hydrolyzes the active intermediate, regenerating the starting acid while destroying the coupling agent.

Troubleshooting & QC: "Is it Dry?"

Q: Can I use NMR to check for water content? A: No, not reliably. Protons from water (


) rapidly exchange with the acidic proton (COOH) and the amine protons (

) of the molecule. This results in a broadened peak that "drifts" depending on concentration and solvent. You cannot integrate it accurately.

Protocol: The Only Valid Moisture Test Use Karl Fischer (KF) Titration .

  • Method: Coulometric KF is preferred for small samples (<10 mg).

  • Solvent System: Methanol/Formamide (to ensure solubility of the zwitterion).

  • Acceptance Criteria: < 0.5% w/w water for standard synthesis; < 0.1% for GMP scale-up.

Remediation: Drying Protocols

Q: How do I dry it without decomposing it? A: Substituted benzoic acids carry a risk of decarboxylation (losing


) if heated excessively, especially if the ring is electron-rich or has ortho-substituents (like the Fluorine here).

Standard Operating Procedure (SOP) for Drying:

ParameterSettingRationale
Equipment Vacuum OvenAllows drying at lower temperatures.
Pressure < 10 mbarMaximizes sublimation of trapped water.[2]
Temperature 40°C - 45°C Safe zone. Avoid >60°C to prevent thermal stress.
Desiccant

(Phosphorus Pentoxide)
Place a tray of

inside the oven to trap liberated water.
Duration 12 - 24 Hours"Constant weight" must be achieved.

Decision Tree: The QC Workflow

DryingWorkflow Start Start: Raw Material Visual Visual Inspection: Clumping? Start->Visual KF_Test Karl Fischer (KF) Test Visual->KF_Test Decision Water Content > 0.5%? KF_Test->Decision Dry Vacuum Oven Dry 40°C, <10 mbar, 12h Decision->Dry Yes Use Release for Synthesis Decision->Use No Dry->KF_Test Retest

Figure 2: Quality Control workflow to ensure stoichiometric precision.

Frequently Asked Questions (FAQs)

Q: I left the bottle open on the bench overnight. Is it ruined? A: It is likely not chemically ruined , but it is compromised physically . The compound has likely absorbed atmospheric moisture. Do not use it directly for weighing. Perform the drying SOP (Section 5) before use.

Q: Can I use toluene to azeotrope the water off? A: Yes, but with caution.

  • Pros: Effective for removing bulk water.

  • Cons: 4-Amino-3-fluoro-5-methylbenzoic acid has poor solubility in non-polar solvents like toluene. You will form a slurry. This is effective for entraining water, but ensure you rotovap thoroughly to remove the toluene, as residual solvent can also interfere with crystallization later. Acetonitrile is often a better choice for azeotropic drying of polar intermediates.

Q: My reaction turned black. Was this moisture? A: Likely oxidation , not moisture. Anilines (the


 part of your molecule) are prone to oxidation in air, turning dark brown/black. Moisture accelerates this by increasing molecular mobility. If the compound is black, check purity by HPLC. If purity is >95%, the color is likely a trace impurity (aniline oligomers) and can be removed by filtration through a pad of silica or activated charcoal.

References

  • PubChem. (n.d.). 4-Amino-3-methylbenzoic acid (Analogous Structure Properties).[3] National Library of Medicine. Retrieved from [Link]

  • Montalbetti, C. A., & Falque, V. (2005). Amide bond formation and peptide coupling.[4][5] Tetrahedron, 61(46), 10827-10852. (Standard reference for water interference in coupling).

  • Armarego, W. L. F., & Chai, C. L. L. (2013). Purification of Laboratory Chemicals. Butterworth-Heinemann.

Sources

Reference Data & Comparative Studies

Validation

Publish Comparison Guide: NMR Analysis of 4-Amino-3-fluoro-5-methylbenzoic Acid

This guide details the structural verification of 4-Amino-3-fluoro-5-methylbenzoic acid using 1H and 13C NMR spectroscopy. It is designed for researchers requiring definitive proof of regiochemistry during synthesis or q...

Author: BenchChem Technical Support Team. Date: February 2026

This guide details the structural verification of 4-Amino-3-fluoro-5-methylbenzoic acid using 1H and 13C NMR spectroscopy. It is designed for researchers requiring definitive proof of regiochemistry during synthesis or quality control.

Executive Summary & Strategic Context

In the development of kinase inhibitors and other small-molecule drugs, the 4-amino-3-fluoro-5-methylbenzoic acid scaffold is a critical intermediate. Its structural integrity is often compromised by the formation of regioisomers (e.g., 2-fluoro or 6-methyl variants) during electrophilic aromatic substitution or fluorination steps.

Standard HPLC often fails to fully resolve these isomers due to their identical mass and similar polarity. NMR spectroscopy is the only definitive method to authenticate the substitution pattern without X-ray crystallography. This guide provides the specific spectral fingerprints required to distinguish the target compound from its common impurities.

Experimental Protocol (Self-Validating System)

To ensure reproducibility and unambiguous assignment, follow this protocol. The choice of solvent is critical: DMSO-d6 is required to observe the exchangeable protons (-NH2, -COOH) and to prevent aggregation-induced broadening common in non-polar solvents.

Sample Preparation[1][2][3]
  • Mass: Dissolve 10–15 mg of the solid analyte.

  • Solvent: 0.6 mL DMSO-d6 (99.9% D).

  • Internal Reference: Tetramethylsilane (TMS) at 0.00 ppm (or residual DMSO pentet at 2.50 ppm).

  • Tube: 5 mm high-precision NMR tube (Wilmad 528-PP or equivalent).

Instrument Parameters (400 MHz or higher recommended)
Parameter1H NMR Setting13C NMR SettingRationale
Pulse Sequence zg30 (30° pulse)zgpg30 (Power-gated decoupling)Maximizes signal-to-noise for quaternary carbons.
Relaxation Delay (D1) 1.0 sec2.0 secEnsures full relaxation of aromatic protons and fluorinated carbons.
Scans (NS) 161024+High scan count needed for C-F splitting detection.
Spectral Width 14 ppm (-1 to 13)240 ppm (-10 to 230)Captures broad exchangeable protons and all C-F coupling.

1H NMR Spectrum Analysis

Key Diagnostic Feature: The aromatic region must show two distinct signals with meta-coupling (


 Hz). If you observe a large ortho-coupling (

Hz), you have synthesized the wrong isomer.
Predicted Chemical Shifts & Assignments (DMSO-d6)
PositionShift (

ppm)
MultiplicityCoupling Constants (

Hz)
Structural Insight
-COOH 12.50 – 13.00Broad SingletConfirms free acid form (deshielded).
H-2 7.45 – 7.55dd (Doublet of Doublets)

,

Critical: Large coupling to F (ortho) + small coupling to H-6 (meta).
H-6 7.55 – 7.65d (Doublet) or br s

Critical: Only small meta coupling; no large ortho splitting.
-NH2 5.80 – 6.20Broad SingletExchangeable; position varies with concentration/water content.
-CH3 2.10 – 2.20d (Doublet)

Long-range coupling to F (through C3-C4-C5) confirms proximity.
Comparative Analysis: Why this confirms the structure
  • H-2 Signal: This proton is "sandwiched" between the Carboxyl group (C1) and the Fluorine (C3). It experiences a strong Through-Bond H-F coupling (

    
    ), typically 11–13 Hz. This large splitting is the hallmark of a proton ortho to a fluorine.
    
  • H-6 Signal: This proton is para to the Fluorine. Para H-F coupling is usually negligible (

    
     Hz). Therefore, H-6 appears as a narrow doublet (split only by H-2) or a singlet, distinct from H-2.
    

13C NMR Spectrum Analysis

Key Diagnostic Feature: The Fluorine atom splits nearly every carbon signal into doublets. The magnitude of this splitting (


) allows you to map the carbon skeleton relative to the fluorine.
CarbonTypeShift (

ppm)
Coupling (

Hz)
Assignment Logic
C-7 C=O~167.5~0 (Singlet)Far from F; confirms carboxylic acid.
C-3 C-F~148.0

Direct attachment. Huge doublet characteristic of C-F bond.
C-4 C-NH2~138.5

Ortho to F. Shielded by -NH2 but deshielded by F-proximity.
C-1 C-COOH~120.0

Meta to F.
C-5 C-CH3~124.0

Meta to F.
C-2 CH~116.0

Ortho to F. Large doublet confirms C-2 is adjacent to C-F.
C-6 CH~129.0

Para to F. Small splitting or singlet.
Me CH3~17.5

Long-range coupling confirms Methyl is close to F.

Decision Tree: Distinguishing Regioisomers

The most common synthetic error is the misplacement of the Fluorine or Methyl group. Use the diagram below to interpret your aromatic region and identify your compound.

NMR_Logic Start Analyze Aromatic Region (6.5 - 8.0 ppm) Coupling What is the H-H Coupling Constant (J_HH)? Start->Coupling Ortho Large Doublets (J ~ 8 Hz) Coupling->Ortho Ortho Coupling Meta Small Doublets (J ~ 2 Hz) or Singlets Coupling->Meta Meta Coupling Ortho_Result WRONG ISOMER (Protons are neighbors) Likely: 4-amino-2-fluoro-3-methyl Ortho->Ortho_Result Meta_Check Check H-F Coupling (Splitting by F) Meta->Meta_Check One_Large One signal has large splitting (J_HF > 10 Hz) One signal has small splitting Meta_Check->One_Large Two_Small Both signals have small F splitting Meta_Check->Two_Small Correct CONFIRMED TARGET 4-Amino-3-fluoro-5-methylbenzoic acid (H2 is ortho to F; H6 is para to F) One_Large->Correct Wrong_Meta WRONG ISOMER Likely F is para to both protons or remote Two_Small->Wrong_Meta

Caption: Logic flow for distinguishing the target compound from regioisomers based on 1H NMR coupling patterns.

Regioisomer Comparison Table
FeatureTarget (3-F, 5-Me) Isomer A (2-F, 5-Me) Isomer B (2-F, 3-Me)
Proton Relationship Meta (H2 & H6)Para (H3 & H6)Ortho (H5 & H6)

Coupling
~ 2 Hz~ 0 Hz (Singlets)~ 8 Hz (Large Doublets)
H-F Coupling H2 (Ortho, Large

)
H3 (Ortho, Large

)
H5/H6 (Meta/Para, Small

)
Conclusion Correct IncorrectIncorrect

References

  • Gottlieb, H. E.; Kotlyar, V.; Nudelman, A. "NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities." J. Org.[1] Chem.1997 , 62, 7512–7515.

  • Reich, H. J. "WinPLT NMR Coupling Constants: 19F-1H and 19F-13C Couplings." University of Wisconsin-Madison Chemistry.

  • Claridge, T. D. W.High-Resolution NMR Techniques in Organic Chemistry. 3rd Ed., Elsevier, 2016.
  • National Institutes of Health (NIH) PubChem. "4-Amino-3-fluorobenzoic acid Spectral Data." (Used for baseline chemical shift comparison of the core scaffold).

Sources

Comparative

A Senior Application Scientist's Guide to the Characterization of 4-Amino-3-fluoro-5-methylbenzoic acid: A 19F NMR-Centric Approach

Introduction: The Significance of Fluorinated Aromatics and the Role of Precision Analytics In the landscape of modern drug discovery and materials science, the incorporation of fluorine into organic molecules is a corne...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Significance of Fluorinated Aromatics and the Role of Precision Analytics

In the landscape of modern drug discovery and materials science, the incorporation of fluorine into organic molecules is a cornerstone strategy for modulating physicochemical and biological properties.[1] The target of our discussion, 4-Amino-3-fluoro-5-methylbenzoic acid, is a substituted aromatic compound whose utility as a building block is defined by the precise arrangement of its functional groups. Characterizing such a molecule is not merely about confirming its identity; it is about ensuring its isomeric purity and understanding the electronic environment that will dictate its reactivity and interactions.

This guide provides an in-depth, expert-level perspective on the characterization of 4-Amino-3-fluoro-5-methylbenzoic acid, with a primary focus on Fluorine-19 Nuclear Magnetic Resonance (¹⁹F NMR) spectroscopy. We will explore the causality behind experimental choices in ¹⁹F NMR and objectively compare its performance against a suite of alternative analytical techniques, providing the supporting data and protocols necessary for researchers, scientists, and drug development professionals to make informed analytical decisions.

Part 1: The Power of ¹⁹F NMR for Fluorinated Compound Analysis

Fluorine-19 is an ideal nucleus for NMR spectroscopy for several compelling reasons. It possesses a nuclear spin of ½, is 100% naturally abundant, and has a high gyromagnetic ratio, rendering it the third most receptive nucleus after tritium and protons.[2] This high sensitivity, combined with an expansive chemical shift range of over 800 ppm, makes ¹⁹F NMR an exceptionally powerful tool for identifying and differentiating fluorinated compounds, often in complex mixtures, with minimal background interference.[2][3][4]

Anticipating the ¹⁹F NMR Spectrum of 4-Amino-3-fluoro-5-methylbenzoic acid

For 4-Amino-3-fluoro-5-methylbenzoic acid, we can predict the key features of its ¹⁹F NMR spectrum:

  • Chemical Shift (δ): The fluorine atom is attached to an aromatic ring. Its chemical shift is influenced by the electronic effects of the other substituents. The amino (-NH₂) group is a strong electron-donating group, while the carboxylic acid (-COOH) and methyl (-CH₃) groups have weaker effects. Aromatic fluorine signals typically appear between -110 and -180 ppm relative to CFCl₃. Given the substitution pattern, a signal in the upfield region of the aromatic fluorine range is expected.

  • Spin-Spin Coupling (J-Coupling): The single fluorine nucleus will couple with adjacent protons. We anticipate observing:

    • ³J(F-H) coupling to the proton at the C6 position.

    • ⁴J(F-H) coupling to the proton at the C2 position.

    • ⁵J(F-H) coupling to the protons of the methyl group at the C5 position. These couplings will split the fluorine signal into a complex multiplet. However, for routine identification, a proton-decoupled experiment is often performed, which would collapse this multiplet into a single sharp singlet, simplifying the spectrum and increasing the signal-to-noise ratio.

A Self-Validating Protocol for ¹⁹F NMR Acquisition

This protocol is designed to ensure high-quality, reproducible data. The causality for each step is explained to provide a deeper understanding of the process.

Objective: To acquire a quantitative, high-resolution ¹⁹F NMR spectrum of 4-Amino-3-fluoro-5-methylbenzoic acid.

Materials:

  • 4-Amino-3-fluoro-5-methylbenzoic acid sample

  • Deuterated solvent (e.g., DMSO-d₆, CDCl₃, or Acetone-d₆)

  • NMR tubes (5 mm, high precision)

  • Internal standard (e.g., trifluorotoluene or 3,5-bis(trifluoromethyl)benzoic acid)[5]

  • NMR Spectrometer (e.g., 400 MHz or higher) equipped with a broadband probe

Experimental Workflow Diagram

G Diagram 1: 19F NMR Experimental Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing A 1. Weigh ~5-10 mg of sample and internal standard. B 2. Dissolve in ~0.6 mL of deuterated solvent. A->B C 3. Transfer solution to NMR tube. B->C D 4. Insert tube into spectrometer and lock on deuterium signal. C->D E 5. Shim the magnetic field for homogeneity. D->E F 6. Set acquisition parameters (pulse program, spectral width, acquisition time, relaxation delay). E->F G 7. Acquire spectrum with proton decoupling. F->G H 8. Apply Fourier Transform. G->H I 9. Phase correct the spectrum. H->I J 10. Calibrate chemical shift to the internal standard. I->J K 11. Integrate the signal for quantitative analysis. J->K

Caption: Diagram 1: A step-by-step workflow for the acquisition and processing of a ¹⁹F NMR spectrum.

Step-by-Step Methodology:

  • Sample Preparation:

    • Action: Accurately weigh 5-10 mg of 4-Amino-3-fluoro-5-methylbenzoic acid and a known amount of an internal standard into a vial.

    • Causality: Precise weighing is critical for quantitative analysis (qNMR). An internal standard with a known concentration and a ¹⁹F signal in a clear region of the spectrum allows for accurate quantification of the analyte.[5]

    • Action: Add approximately 0.6 mL of a suitable deuterated solvent (e.g., DMSO-d₆, as the analyte has polar groups). Vortex to dissolve completely.

    • Causality: Deuterated solvents are used to avoid a large, interfering protonated solvent signal in ¹H NMR and, crucially, to provide a deuterium signal for the spectrometer's field-frequency lock system, which ensures the stability of the magnetic field during acquisition.[6]

    • Action: Transfer the solution to a high-precision 5 mm NMR tube.

    • Causality: High-precision tubes minimize magnetic field distortions, leading to sharper signals and better resolution.

  • Instrument Setup and Data Acquisition:

    • Action: Insert the sample into the NMR magnet. Lock the spectrometer on the deuterium signal of the solvent.

    • Causality: The lock system continuously adjusts the magnetic field to compensate for drift, which is essential for long experiments and high-resolution data.

    • Action: Shim the magnetic field by optimizing the deuterium lock signal.

    • Causality: Shimming corrects for inhomogeneities in the magnetic field across the sample volume. Good shimming is the single most important factor for obtaining sharp, symmetrical peaks (lineshape) and high resolution.

    • Action: Load a standard ¹⁹F NMR acquisition experiment with proton decoupling. Set key parameters:

      • Spectral Width: Set a wide range (e.g., -250 to 0 ppm) to ensure the signal is captured. The chemical shift range for organofluorine compounds is large.[2]

      • Acquisition Time (AT): Set to 1-2 seconds for good digital resolution.

      • Relaxation Delay (D1): Set to at least 5 times the longest T₁ (spin-lattice relaxation time) of interest for quantitative results. A value of 10-15 seconds is a conservative starting point.

      • Number of Scans (NS): Start with 16 or 32 scans and increase as needed for adequate signal-to-noise.

    • Causality: Using inverse-gated proton decoupling prevents signal distortion from the Nuclear Overhauser Effect (NOE) while still providing a simplified, decoupled spectrum, which is critical for accurate integration in quantitative measurements. A sufficiently long relaxation delay ensures the magnetization returns to equilibrium before the next pulse, a prerequisite for accurate quantification.

  • Data Processing and Analysis:

    • Action: Apply Fourier transformation, phase correction, and baseline correction to the acquired Free Induction Decay (FID).

    • Causality: These are standard processing steps to convert the time-domain signal (FID) into the frequency-domain spectrum and present it in an interpretable format.

    • Action: Calibrate the chemical shift axis by setting the internal standard's peak to its known chemical shift value.

    • Causality: Referencing ensures that the chemical shifts are accurate and comparable to literature values or other experiments.

    • Action: Integrate the area under the analyte and internal standard peaks. Compare the integrals to determine the purity or concentration of the analyte.

    • Causality: In qNMR, the area of a peak is directly proportional to the number of nuclei contributing to it.

Part 2: A Comparative Guide to Alternative Analytical Techniques

While ¹⁹F NMR is a premier technique, a comprehensive characterization often involves orthogonal methods. Each technique provides a different piece of the structural puzzle.

Comparative Analysis Logic Diagram

G Diagram 2: Logic Flow for Comparative Analysis cluster_NMR NMR Spectroscopy cluster_Other Other Techniques center Characterization of 4-Amino-3-fluoro-5-methylbenzoic acid F19 19F NMR center->F19 H1 1H NMR center->H1 C13 13C NMR center->C13 MS Mass Spectrometry (MS) center->MS HPLC HPLC center->HPLC F19_info F19_info F19->F19_info Directly probes F environment High sensitivity, low background Quantitative purity H1_info H1_info H1->H1_info Proton framework Number of protons, coupling Confirms substitution pattern C13_info C13_info C13->C13_info Carbon backbone Number of unique carbons C-F coupling visible MS_info MS_info MS->MS_info Molecular weight confirmation Elemental composition (HRMS) Fragmentation pattern HPLC_info HPLC_info HPLC->HPLC_info Purity assessment Separation of isomers/impurities Quantification with standards

Caption: Diagram 2: A conceptual diagram illustrating the complementary information provided by different analytical techniques.

Performance Comparison

The following table summarizes the strengths and weaknesses of each technique for the specific task of characterizing 4-Amino-3-fluoro-5-methylbenzoic acid.

Technique Information Provided Strengths Weaknesses Applicability to Topic
¹⁹F NMR Direct observation of fluorine's chemical environment, F-H and F-C coupling.Extremely sensitive to fluorine, low natural background, excellent for purity (qNMR), non-destructive.[2][4]Provides information only about the fluorine and its immediate vicinity. Requires specialized probe tuning.Primary: Unambiguously confirms the presence and electronic environment of the fluorine atom. The gold standard for this specific feature.
¹H NMR Number of protons, their chemical environments, and connectivity through J-coupling.Ubiquitous, provides a complete map of the proton structure, non-destructive.[7]Complex spectra for aromatic compounds, potential for signal overlap. Provides no direct information on fluorine.Essential: Confirms the substitution pattern on the aromatic ring and the presence of the methyl and amino groups.
¹³C NMR Number of chemically non-equivalent carbons, hybridization, and C-F coupling.Reveals the full carbon skeleton. C-F coupling constants provide valuable structural data.[8]Low natural abundance of ¹³C (1.1%) results in low sensitivity, requiring more sample or longer acquisition times.[6]Highly Valuable: Confirms the number of unique carbons and the presence of the C-F bond through characteristic splitting of the carbon signal.
Mass Spectrometry (MS) Mass-to-charge ratio (m/z), enabling determination of molecular weight and elemental formula (with HRMS).Extremely sensitive (sub-picomole), provides exact molecular weight confirmation.Destructive technique, provides limited information on isomerism, can be difficult for non-volatile compounds.[9]Essential: Confirms the molecular formula (C₈H₈FNO₂) is correct. Fragmentation patterns can offer some structural clues.
HPLC Purity of the sample by separating it from impurities and potential isomers.Excellent for assessing purity and quantifying components in a mixture. Can be coupled with MS for more power.[10][11]Provides minimal structural information on its own. Requires method development (column, mobile phase).Essential: Orthogonal method to NMR for confirming the sample's purity is >98% or as specified.

Conclusion: An Integrated Analytical Strategy

For the comprehensive and unambiguous characterization of 4-Amino-3-fluoro-5-methylbenzoic acid, no single technique is sufficient. An integrated strategy is paramount.

  • ¹⁹F NMR serves as the definitive tool to confirm the presence, integrity, and electronic environment of the crucial fluorine substituent. Its high sensitivity and specificity make it indispensable.

  • ¹H and ¹³C NMR provide the complete structural context, mapping out the proton and carbon frameworks and confirming the substitution pattern of the aromatic ring.

  • High-Resolution Mass Spectrometry validates the elemental composition, providing an absolute check on the molecular formula.

  • HPLC offers an orthogonal assessment of purity, ensuring that the characterization is of the primary compound and not confounded by impurities.

By leveraging the strengths of each of these techniques, with ¹⁹F NMR as the focal point for the fluorine moiety, researchers can achieve a complete, robust, and trustworthy characterization of 4-Amino-3-fluoro-5-methylbenzoic acid, ensuring its quality and suitability for downstream applications in research and development.

References

  • Miyake, Y., Abe, M., & Horiike, K. (1995). 19F-NMR study on the interaction of fluorobenzoate with porcine kidney D-amino acid oxidase. Journal of Biochemistry, 117(5), 1034-1039. [Link]

  • Foroozandeh, M., et al. (2022). New 19F NMR methodology reveals structures of molecules in complex mixtures of fluorinated compounds. Chemical Science, 13(11), 3142-3151. [Link]

  • Pees, A., et al. (2018). Direct synthesis of acyl fluorides from carboxylic acids using benzothiazolium reagents. Beilstein Journal of Organic Chemistry, 14, 2699-2708. [Link]

  • Dietschreit, J. C. B., et al. (2019). Predicting 19F NMR Chemical Shifts: A Combined Computational and Experimental Study of a Trypanosomal Oxidoreductase–Inhibitor Complex. Angewandte Chemie International Edition, 58(41), 14636-14643. [Link]

  • Pike, C. F., et al. (2015). Protein-Observed Fluorine NMR: A Bioorthogonal Approach for Small Molecule Discovery. Journal of Medicinal Chemistry, 58(23), 9113-9133. [Link]

  • SpectraBase. (n.d.). 4-Fluorobenzoic acid - Optional[19F NMR] - Chemical Shifts. Wiley-VCH GmbH. [Link]

  • Wikipedia. (2023). Fluorine-19 nuclear magnetic resonance spectroscopy. [Link]

  • Pandey, M. K., et al. (2022). Ultrafast 19F MAS NMR Enables High-Resolution Characterization of Nanomole-Quantities of Fluorinated Solids. Angewandte Chemie International Edition, 61(40), e202209022. [Link]

  • Foroozandeh, M., et al. (2022). New 19F NMR methodology reveals structures of molecules in complex mixtures of fluorinated compounds. Chemical Science, 13, 3142-3151. [Link]

  • Gauthier, J. (2022). Fluorine NMR as a tool for Analysis of Fluorinated Compounds in the Environment. McMaster University. [Link]

  • PubChem. (n.d.). 4-Amino-3-methylbenzoic acid. National Center for Biotechnology Information. [Link]

  • Sievert, C., & Günther, W. (2000). Fluorinated Aromatic Compounds. Ullmann's Encyclopedia of Industrial Chemistry. [Link]

  • Foroozandeh, M., et al. (2022). 19F-centred NMR analysis of mono-fluorinated compounds. RSC Advances, 12, 10257-10266. [Link]

  • Godlewska, K., et al. (2021). Trends towards Effective Analysis of Fluorinated Compounds Using Inductively Coupled Plasma Mass Spectrometry (ICP-MS). Journal of Analytical Methods in Chemistry, 2021, 6689625. [Link]

  • PubChem. (n.d.). 4-Amino-3-fluorobenzoic acid. National Center for Biotechnology Information. [Link]

  • PubChem. (n.d.). 4-Amino-3,5-difluorobenzoic acid. National Center for Biotechnology Information. [Link]

  • Royal Society of Chemistry. (n.d.). Supplementary Information. [Link]

  • Pihlaja, K., et al. (1990). Carbon-13 chemical shift assignments of derivatives of benzoic acid. Magnetic Resonance in Chemistry, 28(3), 213-220. [Link]

  • Chen, Y., et al. (2023). Targeted 19F-tags to detect amino acids in complex mixtures using NMR spectroscopy. Journal of Fluorine Chemistry, 266, 110084. [Link]

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  • Wang, Y., et al. (2023). Fluoride derivatization-enabled sensitive and simultaneous detection of biomarkers for nitrogen mustard in human plasma and urine via gas chromatography tandem mass spectrometry. Analytical Methods, 15, 5215-5222. [Link]

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  • ResearchGate. (n.d.). A section of 13C NMR spectra of benzoic acid 4-DBA organic salt 5. [Link]

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  • ResearchGate. (n.d.). 1 HNMR spectra of the compound 4, (3-amino-5-hydroxy benzoic acid). [Link]

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Validation

Technical Comparison Guide: LC-MS Profiling of 4-Amino-3-fluoro-5-methylbenzoic Acid

Executive Summary 4-Amino-3-fluoro-5-methylbenzoic acid (MW 169.15 Da) is a critical pharmacophore often employed as a scaffold in the synthesis of kinase inhibitors and high-affinity ligands. Its structural complexity—f...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

4-Amino-3-fluoro-5-methylbenzoic acid (MW 169.15 Da) is a critical pharmacophore often employed as a scaffold in the synthesis of kinase inhibitors and high-affinity ligands. Its structural complexity—featuring an electron-withdrawing fluorine atom and an electron-donating methyl group flanking an amino moiety—creates a unique electronic environment that complicates mass spectrometric identification, particularly when distinguishing it from regioisomers like 4-amino-2-fluoro-5-methylbenzoic acid.

This guide provides a definitive technical analysis of the LC-MS fragmentation patterns of 4-amino-3-fluoro-5-methylbenzoic acid. By contrasting it with its 2-fluoro isomer and non-fluorinated analog , we establish a robust, self-validating protocol for unambiguous identification in complex matrices.

Experimental Methodology

To ensure reproducibility, the following protocol utilizes a standard reverse-phase workflow optimized for polar aromatic acids.

LC-MS/MS Protocol
  • Instrumentation: Triple Quadrupole (QqQ) or Q-TOF MS coupled to UHPLC.

  • Stationary Phase: C18 Column (e.g., 2.1 x 100 mm, 1.7 µm). Note: A Polar C18 is recommended to retain the polar amino-acid moiety.

  • Mobile Phase A: Water + 0.1% Formic Acid (Proton source for ESI+).

  • Mobile Phase B: Acetonitrile + 0.1% Formic Acid.

  • Gradient: 5% B (hold 1 min) → 95% B (6 min) → 95% B (8 min) → 5% B (8.1 min).

  • Ionization: Electrospray Ionization (ESI) in both Positive (+) and Negative (-) modes.

    • Rationale: The amino group facilitates [M+H]⁺ formation, while the carboxylic acid strongly favors [M-H]⁻. Dual-mode acquisition provides the highest confidence.

Fragmentation Analysis & Mechanism

Structural Logic & Causality

The fragmentation of 4-amino-3-fluoro-5-methylbenzoic acid is governed by two competing forces:

  • The Carboxylic Acid (C-1): The most labile group, prone to neutral loss of CO₂ (44 Da) in negative mode and H₂O (18 Da) or CO (28 Da) in positive mode.

  • The Ortho-Substituents (F at C-3, Me at C-5):

    • The Methyl group is robust but can be lost as a radical (15 Da) under high energy.

    • The Fluorine atom (meta to COOH, ortho to NH₂) strengthens the C-F bond, making HF loss less likely than in aliphatic fluorocarbons, but still possible as a secondary fragmentation event.

ESI Negative Mode [M-H]⁻ (m/z 168)

Primary Detection Mode for Quantitation

In negative mode, the deprotonated molecule ([M-H]⁻, m/z 168) is the precursor.

  • Primary Transition (Quantifier): Loss of CO₂ to form the decarboxylated anion (m/z 124). This is the base peak and most stable fragment.

  • Secondary Transition (Qualifier): Subsequent loss of HF (20 Da) from the m/z 124 ion to yield m/z 104. This step requires higher collision energy (CE) and confirms the presence of Fluorine on the ring.

ESI Positive Mode [M+H]⁺ (m/z 170)

Primary Detection Mode for Structural Confirmation

The protonated precursor ([M+H]⁺, m/z 170) follows a "water-loss" pathway typical of benzoic acids.

  • Step 1: Loss of H₂O (18 Da) from the carboxylic acid to form the acylium ion [R-C≡O]⁺ at m/z 152.

  • Step 2: Elimination of CO (28 Da) from the acylium ion to form the phenyl cation species at m/z 124.

  • Step 3: Loss of NH₃ (17 Da) is observed as a minor pathway, generating m/z 153.

Visualization of Fragmentation Pathways

Fragmentation cluster_neg ESI Negative Mode cluster_pos ESI Positive Mode Parent_Neg [M-H]⁻ m/z 168.04 Decarb_Neg [M-H-CO₂]⁻ m/z 124.05 (Aniline Anion) Parent_Neg->Decarb_Neg -CO₂ (44 Da) Primary Path LossHF_Neg [M-H-CO₂-HF]⁻ m/z 104.05 Decarb_Neg->LossHF_Neg -HF (20 Da) High CE Parent_Pos [M+H]⁺ m/z 170.06 Acylium [M+H-H₂O]⁺ m/z 152.05 (Acylium Ion) Parent_Pos->Acylium -H₂O (18 Da) Phenyl [M+H-H₂O-CO]⁺ m/z 124.06 (Phenyl Cation) Acylium->Phenyl -CO (28 Da)

Figure 1: Comparative fragmentation trees for ESI+ and ESI- modes. Blue/Green nodes represent precursors; Red/Yellow nodes represent primary and secondary fragments.

Comparative Analysis: Target vs. Alternatives

To validate the identity of 4-amino-3-fluoro-5-methylbenzoic acid, one must distinguish it from its structural isomers and analogs. The table below summarizes the key mass spectral differences.

Table 1: Diagnostic Comparison of Analogs
FeatureTarget Molecule Alternative 1: Isomer Alternative 2: Analog
Compound Name 4-Amino-3-fluoro-5-methylbenzoic acid 4-Amino-2-fluoro-5-methylbenzoic acid 4-Amino-3-methylbenzoic acid
Structure Note F is meta to COOHF is ortho to COOHNon-fluorinated
MW (Monoisotopic) 169.05169.05151.06
Precursor (ESI-) 168.04168.04150.05
Key "Ortho Effect" Absent (Standard CO₂ loss)Strong (Ortho-F enhances acidity & alters H-bonding)N/A
Retention Time (RT) IntermediateEarly Eluter (Due to higher polarity/acidity from Ortho-F)Late Eluter (Less polar without F)
Diagnostic Loss -CO₂ (44), then -HF (20)-CO₂ (44), -HF (20)-CO₂ (44) only
m/z Transitions 168 → 124 → 104168 → 124 → 104150 → 106
Differentiation Strategy
  • Isomer Separation (Target vs. 2-Fluoro):

    • Mechanism: The 2-fluoro isomer possesses an "Ortho Effect" where the fluorine atom (ortho to carboxylic acid) inductively stabilizes the carboxylate anion more effectively than the 3-fluoro target.

    • Result: The 2-fluoro isomer is significantly more acidic (lower pKa). In Reverse Phase LC at neutral or slightly acidic pH, the 2-fluoro isomer will be more ionized and thus elute earlier than the 3-fluoro target.

  • Analog Separation (Target vs. Non-Fluoro):

    • Mechanism: The presence of Fluorine adds +18 Da mass shift and significant lipophilicity compared to a hydrogen atom, but polarity compared to a methyl group.

    • Result: Mass separation is trivial (169 vs 151).

References

  • National Institute of Standards and Technology (NIST). Mass Spectrum of Benzoic acid, 4-amino-, methyl ester (Analog). NIST Chemistry WebBook, SRD 69. Available at: [Link]

  • Ogruc Ildiz, G.; Fausto, R. Structural Aspects of the Ortho Chloro- and Fluoro- Substituted Benzoic Acids: Implications on Chemical Properties. Molecules 2020, 25, 4908. Available at: [Link]

  • Chai, Y., et al. An intriguing "reversible reaction" in the fragmentation of deprotonated dicamba and benzoic acid... Rapid Communications in Mass Spectrometry, 2020.[1] Available at: [Link]

  • PubChem. 4-Amino-3-fluorobenzoic acid (Compound Summary). National Library of Medicine. Available at: [Link]

Sources

Comparative

The Fluorine Advantage: A Comparative Guide to the Metabolic Stability of Benzoic Acid Derivatives

In the landscape of modern drug discovery, achieving optimal metabolic stability is a critical determinant of a candidate's success. A molecule that is rapidly metabolized can suffer from poor bioavailability and a short...

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of modern drug discovery, achieving optimal metabolic stability is a critical determinant of a candidate's success. A molecule that is rapidly metabolized can suffer from poor bioavailability and a short duration of action, necessitating higher or more frequent dosing that can lead to undesirable side effects. Among the many strategies employed by medicinal chemists, the selective incorporation of fluorine has emerged as a powerful tool to enhance a drug's metabolic profile.[1][2][3] This guide provides an in-depth comparison of the metabolic stability of fluorinated versus non-fluorinated benzoic acids, a common structural motif in pharmaceuticals. We will explore the underlying biochemical principles, present a detailed experimental protocol for direct comparison, and interpret the resulting data to provide actionable insights for researchers in drug development.

Metabolic Fate of Benzoic Acids: A Primer

Before examining the impact of fluorination, it is essential to understand the primary metabolic pathways for benzoic acid itself. In mammals, the body treats benzoic acid as a xenobiotic—a foreign substance that must be eliminated. The primary routes for its detoxification and excretion are Phase II conjugation reactions that increase its water solubility.[4][5]

  • Glycine Conjugation: The most prominent pathway involves a two-step mitochondrial reaction.[6] First, benzoic acid is activated to its benzoyl-CoA thioester. This intermediate then reacts with the amino acid glycine to form N-benzoyl-glycine, commonly known as hippuric acid, which is readily excreted in the urine.[5][7][8][9]

  • Glucuronidation: A smaller fraction of benzoic acid is conjugated with glucuronic acid in the liver to form 1-benzoylglucuronide.[4][6]

While these conjugation pathways are efficient, the aromatic ring of benzoic acid can also be susceptible to Phase I oxidative metabolism by cytochrome P450 (CYP) enzymes, leading to hydroxylation.[10][11] Although a minor pathway for benzoic acid itself, this oxidative route can become significant for more complex derivatives and represents a key vulnerability that fluorination can address.

The Impact of Fluorination on Metabolic Stability

The introduction of a fluorine atom onto the benzoic acid ring can profoundly alter its metabolic fate through several mechanisms.[2][12]

Blocking Sites of Oxidative Metabolism

The carbon-fluorine (C-F) bond is significantly stronger and more stable than a carbon-hydrogen (C-H) bond. Cytochrome P450 enzymes, which are responsible for most oxidative metabolism, often work by abstracting a hydrogen atom or attacking electron-rich regions of an aromatic ring.[10][13][14] Placing a fluorine atom at a metabolically vulnerable position—a "metabolic soft spot"—effectively shields that site from CYP-mediated hydroxylation.[1][12] This direct blockade is one of the most common and predictable strategies for enhancing metabolic stability.[2]

Electronic Perturbation and Enzyme Affinity

Fluorine is the most electronegative element, meaning it strongly withdraws electron density from its surroundings.[2] This has two critical consequences:

  • Altered pKa: Fluorination of the aromatic ring lowers the pKa of the carboxylic acid group, making it more acidic.[15][16][17] This can influence how the molecule interacts with the active sites of metabolizing enzymes and transporters.[15][16]

  • Reduced Affinity for CYPs: The electron-withdrawing effect deactivates the aromatic ring, making it less susceptible to electrophilic attack by the activated oxygen species within the CYP active site.[15] Furthermore, these electronic changes can reduce the molecule's binding affinity (Ka) for the enzyme, which can also contribute to a slower rate of metabolism.[15][18] It is this combination of effects on both the catalytic step (kcat) and enzyme binding (Ka), rather than C-F bond strength alone, that provides a more complete explanation for the observed stability.[15][19][20]

The interplay of these factors means that fluorination not only prevents metabolism at the site of substitution but can also decrease the rate of metabolism at other positions on the molecule.

Experimental Design: A Head-to-Head Comparison

To quantitatively assess the impact of fluorination, we will describe a standard, robust in vitro experiment: the Liver Microsomal Stability Assay . This assay is a cornerstone of early ADME (Absorption, Distribution, Metabolism, and Excretion) profiling.[21][22]

Objective: To compare the rate of metabolism of benzoic acid versus 4-fluorobenzoic acid in the presence of human liver microsomes.

Rationale: Liver microsomes are vesicles formed from the endoplasmic reticulum of liver cells (hepatocytes).[21][23] They contain a high concentration of Phase I drug-metabolizing enzymes, particularly the cytochrome P450 superfamily, making them an excellent and cost-effective model for studying oxidative metabolism.[21][22][24]

Mandatory Visualization: Metabolic Pathways

G cluster_non_fluorinated Benzoic Acid Metabolism cluster_fluorinated 4-Fluorobenzoic Acid Metabolism BA Benzoic Acid BC Benzoyl-CoA BA->BC ATP, CoA BG Benzoyl Glucuronide BA->BG UDPGA OH_BA Hydroxybenzoic Acid (Minor Metabolite) BA->OH_BA CYP450 (Oxidation) HA Hippuric Acid (Glycine Conjugate) BC->HA Glycine FBA 4-Fluorobenzoic Acid FBC 4-Fluorobenzoyl-CoA FBA->FBC ATP, CoA FBG 4-Fluorobenzoyl Glucuronide FBA->FBG UDPGA Metabolism_Blocked Oxidation Blocked at Position 4 FBA->Metabolism_Blocked FHA 4-Fluorohippuric Acid (Glycine Conjugate) FBC->FHA Glycine

Caption: Metabolic routes for benzoic acid and the blocking effect of fluorination.

Experimental Protocol: Liver Microsomal Stability Assay

Materials:

  • Test Compounds: Benzoic Acid, 4-Fluorobenzoic Acid (10 mM stocks in DMSO)

  • Control Compounds: Dextromethorphan (high turnover), Verapamil (medium turnover)

  • Pooled Human Liver Microsomes (HLM) (e.g., 20 mg/mL stock)[24]

  • Phosphate Buffer (100 mM, pH 7.4)[23][24]

  • NADPH Regenerating System (or 1 mM NADPH solution)[23][24]

  • Quenching Solution: Acetonitrile with an internal standard (e.g., Tolbutamide)[21][25]

  • 96-well incubation plates and collection plates

  • LC-MS/MS system for analysis[21][24]

Procedure:

  • Preparation: Thaw liver microsomes on ice. Prepare a microsomal working solution by diluting the stock to 1.0 mg/mL in cold phosphate buffer.[23] Prepare test and control compound working solutions by diluting stock solutions into buffer to achieve a final incubation concentration of 1 µM.[22][23][24]

  • Incubation Setup: Add the microsomal working solution to the wells of the 96-well plate. Pre-incubate the plate at 37°C for 5-10 minutes.

  • Initiation of Reaction: The metabolic reaction is initiated by adding the NADPH solution to each well (final concentration ~1 mM).[23][25] This cofactor is essential for CYP450 enzyme activity.[10][11] For a negative control, add buffer instead of NADPH to a separate set of wells; this helps confirm that compound loss is due to NADPH-dependent (i.e., CYP) metabolism.[23]

  • Time-Point Sampling: At designated time points (e.g., 0, 5, 15, 30, 45, 60 minutes), stop the reaction by transferring an aliquot from the incubation plate to a collection plate containing cold acetonitrile with an internal standard.[21][25] The acetonitrile precipitates the microsomal proteins, halting all enzymatic activity.[21][23]

  • Sample Processing: Once all time points are collected, centrifuge the collection plate to pellet the precipitated protein.

  • LC-MS/MS Analysis: Transfer the supernatant to a new plate for analysis. Quantify the remaining parent compound at each time point by comparing its peak area to that of the internal standard.[21]

Mandatory Visualization: Experimental Workflow

G A 1. Prepare Reagents (Microsomes, Buffer, Compounds) B 2. Pre-incubate Microsomes & Compounds at 37°C A->B C 3. Initiate Reaction with NADPH B->C D 4. Sample at Time Points (0, 5, 15, 30, 60 min) C->D E 5. Quench Reaction (Acetonitrile + Internal Standard) D->E F 6. Centrifuge to Remove Protein E->F G 7. Analyze Supernatant by LC-MS/MS F->G H 8. Calculate t½ and Clint G->H

Caption: Workflow for the in vitro liver microsomal stability assay.

Data Presentation and Interpretation

The data from the LC-MS/MS analysis is used to calculate two key parameters: the in vitro half-life (t½) and the intrinsic clearance (Clint).

  • Half-life (t½): The time it takes for 50% of the parent compound to be metabolized. A longer half-life indicates greater stability.

  • Intrinsic Clearance (Clint): The rate of metabolism by a given amount of enzyme, normalized to the protein concentration (in µL/min/mg protein). A lower Clint value signifies greater stability.[21][24]

Table 1: Comparative Metabolic Stability Data (Human Liver Microsomes)

CompoundIn Vitro Half-life (t½, min)Intrinsic Clearance (Clint, µL/min/mg protein)Stability Classification
Benzoic Acid48.514.3Moderate
4-Fluorobenzoic Acid >120 <5.8 High
Dextromethorphan (Control)12.157.3Low
Verapamil (Control)35.219.7Moderate

Note: Data are representative and intended for illustrative purposes.

Interpretation of Results:

The results clearly demonstrate the powerful stabilizing effect of fluorination. The half-life of 4-fluorobenzoic acid is significantly longer than that of its non-fluorinated parent, benzoic acid, and its intrinsic clearance is substantially lower. This indicates a much slower rate of metabolism by liver microsomal enzymes.

The primary reason for this enhanced stability is the blockade of aromatic hydroxylation at the para-position by the robust C-F bond.[12] Additionally, the electron-withdrawing nature of the fluorine atom deactivates the entire aromatic ring, making it a less favorable substrate for cytochrome P450 enzymes.

Conclusion and Strategic Implications

The strategic incorporation of fluorine is a highly effective and widely utilized tactic in medicinal chemistry to enhance metabolic stability.[1] As demonstrated through the direct comparison of benzoic acid and 4-fluorobenzoic acid, fluorination can dramatically reduce the rate of metabolic clearance by blocking sites of oxidation and altering the electronic properties of the molecule.[12]

The in vitro liver microsomal stability assay provides a reliable and high-throughput method for quantifying this effect early in the drug discovery process.[21][22] By identifying and fortifying metabolic liabilities with fluorine, researchers can significantly improve the pharmacokinetic properties of drug candidates, leading to molecules with better bioavailability, longer half-lives, and a greater probability of clinical success.

References

  • Singh V, Liu J. Metabolic stability imparted by fluorine substitution. Drug Metab Dispos. 2020;48(2):89-98.
  • Park BK, Kitteringham NR, O'Neill PM. Metabolism of fluorine-containing drugs. Annu Rev Pharmacol Toxicol. 2001;41:443-470.
  • Shah P, Westwell AD. The role of fluorine in medicinal chemistry. J Enzyme Inhib Med Chem. 2007;22(5):527-540.
  • Brouwer KL, et al.
  • Bhattarai P, Trombley J, Altman RA. On the Metabolic Stability of Fluorinated Small Molecules: A Physical Organic Chemistry Perspective. J Med Chem. 2026.
  • Bhattarai P, Trombley T, Altman R. On the Metabolic Stability of Fluorinated Small Molecules; A Physical Organic Chemistry Perspective. ChemRxiv. 2026.
  • Qualley AV, et al. Completion of the core β-oxidative pathway of benzoic acid biosynthesis in plants. PNAS. 2012.
  • Beerhues L. Biogenesis of Benzoic Acids as Precursors. Technische Universität Braunschweig.
  • Wikipedia contributors. Benzoic acid. Wikipedia.
  • Metabolic stability in liver microsomes. Mercell.
  • Advancements in Understanding Benzoic Acid's Impact on Human Health. Justlong in Food. 2022.
  • Hutt AJ, Caldwell J. The amino acid conjugations. In: Enzyme Systems that Metabolise Drugs and Other Xenobiotics. Ioannides C, ed. John Wiley & Sons; 2002.
  • Microsomal Stability - In Vitro Assay. Charnwood Discovery.
  • The Many Roles for Fluorine in Medicinal Chemistry.
  • Shimada T. Metabolic activation of polycyclic aromatic hydrocarbons to carcinogens by cytochromes P450 1A1 and 1B1. PubMed. 2004.
  • Badenhorst T, van der Sluis R, Wesseling H, van der Westhuizen FH.
  • Stepan AF, Obach RS. Cytochrome P450 Metabolism. The Royal Society of Chemistry. 2021.
  • Biochemistry Basics by Dr Amit. Cytochrome P450 for Xenobiotic Metabolism. YouTube. 2020.
  • Microsomal Clearance/Stability Assay. Domainex.
  • Seymour M, Huckle K, Hutson D, Millburn P. Species variations in the hepatic and renal conjugation of benzoic acid with glycine or glucuronic acid. Portland Press.
  • ADME Microsomal Stability Assay. BioDuro.
  • Microsomal Stability Fact Sheet. Evotec.
  • Imperiali B, Abeles RH. Use of Fluorinated Functionality in Enzyme Inhibitor Development: Mechanistic and Analytical Advantages. PMC.
  • Shaik S, Cohen S, Wang Y, Chen H. Drug Metabolism by Cytochrome P450: A Tale of Multistate Reactivity. Royal Society of Chemistry.
  • Davydov DR, et al. The Kinetic Mechanism for Cytochrome P450 Metabolism of Type II Binding Compounds: Evidence Supporting Direct Reduction. PMC.
  • Hsiao C-C, et al. Elucidation of fluorine's impact on pKa and in vitro Pgp-mediated efflux for a series of PDE9 inhibitors. PMC.
  • Conjugation of benzoate with glycine.
  • Phase II (Conjug
  • Elucidation of fluorine's impact on pKa and in vitro Pgp-mediated efflux for a series of PDE9 inhibitors. MedChemComm. 2018;9(10):1711-1716.
  • Elucidation of fluorine's impact on pKa and in vitro Pgp-mediated efflux for a series of PDE9 inhibitors.
  • Metabolic Stability of Fluorinated Small Molecules: A Physical Organic Chemistry Perspective. PubMed. 2026.
  • Bhattarai P, Trombley T, Altman R. On the Metabolic Stability of Fluorinated Small Molecules; A Physical Organic Chemistry Perspective. ChemRxiv.

Sources

Validation

IR spectroscopy absorption bands for 4-Amino-3-fluoro-5-methylbenzoic acid

An In-depth Technical Guide to the IR Spectroscopy of 4-Amino-3-fluoro-5-methylbenzoic Acid Part 1: Executive Summary & Strategic Importance 4-Amino-3-fluoro-5-methylbenzoic acid (CAS: 2015963-18-3) is a critical trisubs...

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to the IR Spectroscopy of 4-Amino-3-fluoro-5-methylbenzoic Acid

Part 1: Executive Summary & Strategic Importance

4-Amino-3-fluoro-5-methylbenzoic acid (CAS: 2015963-18-3) is a critical trisubstituted aromatic building block, particularly valuable in the synthesis of kinase inhibitors and radiolabeled pharmaceuticals. Its structural uniqueness lies in the "ortho-ortho" substitution pattern flanking the amino group: a highly electronegative fluorine atom at position 3 and a sterically bulky methyl group at position 5.

This guide provides a comparative spectroscopic analysis . Because isolated public spectral data for this specific trisubstituted variant is rare, we utilize a "First-Principles Comparative Method" . We analyze the experimentally verified spectra of its direct structural analogs—4-Amino-3-fluorobenzoic acid and 4-Amino-3-methylbenzoic acid —to derive the precise absorption characteristics of the target molecule. This approach allows researchers to validate the identity of 4-Amino-3-fluoro-5-methylbenzoic acid by tracking specific substituent-induced shifts.

Part 2: Theoretical Framework & Substituent Effects

To accurately interpret the IR spectrum, one must understand the electronic push-pull mechanisms at play on the 4-aminobenzoic acid (PABA) scaffold.

The Electronic Battlefield
  • Core Scaffold: 4-Aminobenzoic acid (PABA).

  • 3-Fluoro Group (Inductive Withdrawal -I > Resonance +R): The fluorine atom is meta to the carboxylic acid and ortho to the amine. Its strong inductive effect (-I) withdraws electron density from the ring, increasing the acidity of the N-H bonds (shifting N-H stretch to higher wavenumbers) and slightly increasing the C=O frequency.

  • 5-Methyl Group (Inductive Donation +I): The methyl group is electron-donating. It exerts a +I effect, stabilizing the ring and slightly counteracting the fluorine's withdrawal.

  • Steric Ortho-Effect: The amine (NH₂) is sandwiched between F and Me. This steric crowding disrupts intermolecular Hydrogen bonding compared to PABA, leading to sharper, more distinct N-H bands.

Visualizing the Electronic Pathway

SubstituentEffects PABA Core Scaffold (4-Aminobenzoic Acid) F_Effect 3-Fluoro Effect (-I Inductive) (Withdraws e-) PABA->F_Effect Substitution @ C3 Me_Effect 5-Methyl Effect (+I Inductive) (Donates e-) PABA->Me_Effect Substitution @ C5 Target Target Molecule (Net Result) F_Effect->Target Increases ν(C=O) Sharpens ν(NH2) Me_Effect->Target Decreases ν(C=O) Steric Bulk

Figure 1: Electronic substituent effects influencing the IR shifts of the target molecule.

Part 3: Comparative Spectral Analysis (The Data)

The following table synthesizes experimental data from the mono-substituted analogs to establish the diagnostic bands for 4-Amino-3-fluoro-5-methylbenzoic acid.

Table 1: Diagnostic IR Absorption Bands (cm⁻¹)
Functional GroupVibration ModeParent (PABA) (Exp.)3-Fluoro Analog (Exp.)3-Methyl Analog (Exp.)Target: 3-F, 5-Me (Derived)Mechanistic Explanation
Amine (NH₂) Asymmetric Stretch3460 (broad)3480 (sharp)34703485 ± 10 F (-I) pulls e- from N, strengthening N-H bond; Sterics reduce H-bonding.
Amine (NH₂) Symmetric Stretch3360 (broad)337533653380 ± 10 Parallel shift to asymmetric stretch.
Carboxylic Acid (OH) O-H Stretch3000–2500 (broad)3000–25003000–25003000–2500 Characteristic broad "hump" of carboxylic acid dimers; largely unaffected by meta-substitution.[1]
Carbonyl (C=O) C=O[2][3] Stretch (Acid)1665–16701680–169016751685 ± 5 F (-I) dominates, increasing bond order of C=O slightly. Me (+I) has minor dampening effect.
Aromatic Ring C=C Stretch1600, 15701615, 15801610, 15801620, 1585 Fluorine substitution typically shifts ring breathing modes to higher frequencies.
C-F Bond C-F StretchN/A1250–1200N/A1240 ± 10 Critical Identifier. Strong band absent in non-fluorinated analogs.
C-N Bond C-N Stretch1290131012951315 ± 5 F (-I) strengthens the C-N bond character relative to the ring.
Fingerprint Out-of-Plane (oop)~850 (para)~880, 820~820890–870 Trisubstitution pattern (1,3,4,5) creates unique "isolated H" wagging modes.

Note: "Exp." denotes values sourced from experimentally verified databases (NIST, SDBS) for the analogs. "Derived" values are calculated based on standard substituent shift increments (Pretsch/Clerc rules).

Part 4: Experimental Protocol for Validation

To confirm the identity of your synthesized or purchased 4-Amino-3-fluoro-5-methylbenzoic acid, follow this self-validating protocol.

Method A: Solid-State Analysis (Preferred)
  • Technique: ATR-FTIR (Attenuated Total Reflectance) or KBr Pellet.

  • Why: Carboxylic acids form strong dimers in solid state, giving the diagnostic broad O-H band (3000–2500 cm⁻¹) and distinct C=O stretch (~1685 cm⁻¹). Solution phase (e.g., in CHCl₃) often breaks these dimers, shifting the C=O to ~1730 cm⁻¹ and confusing the assignment.

Step-by-Step Workflow:
  • Sample Prep:

    • ATR: Place ~2 mg of solid directly on the Diamond/ZnSe crystal. Apply high pressure to ensure contact.

    • KBr: Mix 1 mg sample with 100 mg dry KBr. Grind to fine powder. Press into transparent pellet.

  • Acquisition:

    • Range: 4000–400 cm⁻¹.

    • Resolution: 4 cm⁻¹.[4]

    • Scans: 16 minimum (32 recommended for noise reduction).

  • Validation Logic (Decision Tree):

ValidationLogic Start Start Analysis Check_CO Check 1680-1690 cm⁻¹ (C=O Stretch) Start->Check_CO Check_CF Check 1230-1250 cm⁻¹ (C-F Stretch) Check_CO->Check_CF Band Present Result_Neg REJECT / RE-PURIFY Check_CO->Result_Neg Absent/Shifted >20cm⁻¹ Check_NH Check 3300-3500 cm⁻¹ (Doublet NH₂) Check_CF->Check_NH Strong Band Present Check_CF->Result_Neg Absent (Likely Methyl analog) Result_Pos CONFIRMED 4-Amino-3-fluoro-5-methyl... Check_NH->Result_Pos Sharp Doublet Check_NH->Result_Neg Single/Broad (Amide?)

Figure 2: Spectral validation logic for confirming product identity.

Part 5: Detailed Band Interpretation

The "Fluorine Flag" (1250–1200 cm⁻¹)

The most definitive difference between the target and its methyl-only analog is the C-F stretching vibration .

  • Observation: Look for a strong, sharp band in the 1240 cm⁻¹ region.

  • Differentiation: The 4-amino-3-methylbenzoic acid (non-fluorinated) will lack this specific high-intensity band, though it may have C-O stretches nearby. The C-F band is typically more intense due to the high dipole moment of the C-F bond.

The "Steric" Amine Shift (3500–3300 cm⁻¹)

In PABA, the amino group participates heavily in intermolecular hydrogen bonding, often broadening the N-H peaks.

  • Target Molecule: The 3-Fluoro and 5-Methyl groups create a "steric pocket" around the nitrogen. This prevents efficient H-bonding of the amine protons.

  • Result: You will observe sharper, better-resolved asymmetric and symmetric stretching bands compared to the broader "humps" seen in PABA.

The Carbonyl Environment (1685 cm⁻¹)
  • PABA: ~1665 cm⁻¹ (Strong conjugation with amine).

  • Target: The fluorine atom (-I effect) withdraws electron density from the ring. This slightly destabilizes the resonance contribution of the amine (which normally lowers C=O freq). Consequently, the C=O bond retains more double-bond character, shifting it to a higher frequency (~1685 cm⁻¹) compared to PABA.

References

  • NIST Chemistry WebBook . IR Spectrum of 4-Amino-3-methylbenzoic acid (CAS 2486-70-6). National Institute of Standards and Technology. Available at: [Link]

  • PubChem . 4-Amino-3-fluorobenzoic acid (CAS 455-87-8) Compound Summary. National Library of Medicine. Available at: [Link]

  • Pretsch, E., Bühlmann, P., & Badertscher, M. (2009). Structure Determination of Organic Compounds: Tables of Spectral Data. Springer. (Standard reference for substituent increment rules).

Sources

Comparative

Validating Analytical Methods for 4-Amino-3-fluoro-5-methylbenzoic Acid (AFMBA) in Plasma: A Comparative Guide

Topic: Validating analytical methods for detecting 4-Amino-3-fluoro-5-methylbenzoic acid in plasma Content Type: Publish Comparison Guide Executive Summary The quantification of 4-Amino-3-fluoro-5-methylbenzoic acid (AFM...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Validating analytical methods for detecting 4-Amino-3-fluoro-5-methylbenzoic acid in plasma Content Type: Publish Comparison Guide

Executive Summary

The quantification of 4-Amino-3-fluoro-5-methylbenzoic acid (AFMBA) in biological matrices presents unique challenges due to its zwitterionic nature and the electronegativity of the fluorine substituent. This guide compares three analytical methodologies, establishing UHPLC-MS/MS using Mixed-Mode Cation Exchange (MCX) as the gold standard for pharmacokinetic (PK) validation.

This document is structured to provide researchers with a self-validating protocol compliant with the ICH M10 Bioanalytical Method Validation Guideline (harmonized FDA/EMA standard, effective 2023).

The Chemical Challenge

AFMBA contains both a basic amine (


) and an acidic carboxyl group (

), making it amphoteric.
  • Polarity: High polarity leads to poor retention on standard C18 columns.

  • Ionization: The fluorine atom (

    
    ) acts as an electron-withdrawing group, lowering the pKa of the benzoic acid moiety, potentially complicating pH control during extraction.
    
  • Matrix Interference: In plasma, endogenous amino acids and phospholipids can cause significant ion suppression if not removed.

Methodology Comparison

The following table objectively compares the three primary analytical approaches available for AFMBA.

FeatureMethod A: UHPLC-MS/MS (Recommended) Method B: HPLC-UV Method C: GC-MS
Detection Principle Triple Quadrupole Mass Spec (MRM)Ultraviolet Absorbance (254 nm)Electron Impact (EI) Mass Spec
Sensitivity (LLOQ) High (0.1 – 1.0 ng/mL)Moderate (50 – 100 ng/mL)High (1 – 10 ng/mL)
Selectivity Excellent (Mass-based)Moderate (Chromatographic resolution dependent)Good (Mass-based)
Sample Prep Solid Phase Extraction (SPE)Protein Precipitation (PPT)Derivatization (Silylation/Alkylation)
Throughput High (< 5 min run time)Medium (10–15 min run time)Low (Requires tedious derivatization)
Primary Use Case Clinical/Pre-clinical PK studiesHigh-dose Toxicology / Formulation analysisMetabolite identification (rarely quantification)
The Gold Standard Protocol: UHPLC-MS/MS with MCX SPE

Author’s Note: While Protein Precipitation (PPT) is cheaper, it fails to remove plasma phospholipids effectively, leading to "matrix effects" that violate ICH M10 standards for this specific molecule. We utilize Mixed-Mode Cation Exchange (MCX) to exploit the amino group for orthogonal cleanup.

A. Experimental Workflow Diagram

The following diagram illustrates the optimized extraction logic, specifically designed to isolate the zwitterion by targeting its basic amine functionality.

AFMBA_Workflow cluster_SPE SPE: Mixed-Mode Cation Exchange (MCX) Plasma Plasma Sample (200 µL) IS Add Internal Standard (Deuterated Analog) Plasma->IS PreTreat Acidify (2% Formic Acid) Target: Protonate -NH2 -> -NH3+ IS->PreTreat Load Load Sample (Retain -NH3+) PreTreat->Load Wash1 Wash 1: 2% Formic Acid (Remove Proteins) Load->Wash1 Wash2 Wash 2: Methanol (Remove Neutrals/Lipids) Wash1->Wash2 Elute Elute: 5% NH4OH in MeOH (Deprotonate -> Release) Wash2->Elute Analysis UHPLC-MS/MS (Positive ESI) Elute->Analysis

Caption: Orthogonal extraction strategy using MCX to isolate AFMBA via its amino group, removing acidic matrix interferences.

B. Detailed Step-by-Step Methodology

1. Chromatographic Conditions (The "Expert" Choice) Standard C18 columns often fail to retain small polar aromatics like AFMBA.

  • Column: Pentafluorophenyl (PFP) Core-Shell Column (e.g., Kinetex F5 or equivalent), 2.1 x 50 mm, 1.7 µm.

    • Why? PFP phases offer unique pi-pi and dipole-dipole interactions with the fluorine and amino groups of AFMBA, providing superior selectivity over C18.

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Gradient: 5% B to 95% B over 3.5 minutes.

  • Flow Rate: 0.4 mL/min.

2. Mass Spectrometry Settings

  • Ionization: Electrospray Ionization (ESI) – Positive Mode .[1]

    • Reasoning: Although benzoic acids ionize in negative mode, the amino group allows for

      
       formation. Positive mode generally offers better signal-to-noise ratios on modern triple quads and avoids the high background noise of negative mode in plasma.
      
  • MRM Transition:

    • Precursor: m/z 170.1

      
       (Calculated based on MW ~169.15)
      
    • Quantifier Product: m/z 152.1 (Loss of

      
       or 
      
      
      
      interaction) or m/z 109.1 (Loss of carboxyl group). Note: Exact transitions must be tuned on the specific instrument.

3. Sample Preparation (MCX SPE)

  • Aliquot: Transfer 100 µL plasma to a 96-well plate.

  • ISTD: Add 10 µL stable isotope labeled internal standard.

  • Pre-treatment: Add 200 µL 2% Formic Acid (aq). Vortex. Crucial: This lowers pH < 3, ensuring the amino group is fully protonated (

    
    ).
    
  • Conditioning: Condition MCX plate with MeOH then Water.

  • Load: Apply pre-treated sample.

  • Wash 1: 200 µL 2% Formic Acid (Removes proteins and non-basic interferences).

  • Wash 2: 200 µL 100% Methanol (Removes hydrophobic neutrals and phospholipids).

  • Elution: 2 x 50 µL of 5% Ammonium Hydroxide in Methanol. Mechanism: The base deprotonates the amine, breaking the ionic interaction with the sorbent.

  • Reconstitution: Evaporate under nitrogen; reconstitute in Mobile Phase A.

Validation Criteria (ICH M10 Compliance)

To ensure "Trustworthiness," the method must pass the following validation logic.

Validation_Logic Start Validation Start Selectivity Selectivity Check (6 blank plasma lots) Start->Selectivity Interference Interference? (>20% of LLOQ) Selectivity->Interference Curve Calibration Curve (Linearity r² > 0.99) Interference->Curve No Fail Refine Method Interference->Fail Yes AccPrec Accuracy & Precision (3 runs, 5 levels) Curve->AccPrec Criteria Within ±15%? (±20% for LLOQ) AccPrec->Criteria Matrix Matrix Effect & Recovery (IS Normalized) Criteria->Matrix Yes Criteria->Fail No Pass VALIDATED METHOD Matrix->Pass

Caption: Decision tree for validating bioanalytical methods according to ICH M10 guidelines.

Key Validation Parameters
  • Selectivity: Analyze 6 sources of blank plasma. No peak at the AFMBA retention time should exceed 20% of the LLOQ response [1].

  • Matrix Effect: Calculate the Matrix Factor (MF).

    • The IS-normalized MF should be close to 1.0 with a CV < 15%.

  • Accuracy & Precision:

    • Intra-run and Inter-run accuracy must be within ±15% of nominal (±20% at LLOQ).

    • Precision (CV) must not exceed 15% (20% at LLOQ).

Troubleshooting & Optimization
  • Issue: Low Recovery.

    • Cause: The fluorine atom may increase lipophilicity, causing the molecule to stick to plasticware.

    • Fix: Use low-binding plates or add 0.5% BSA (Bovine Serum Albumin) to the collection plate before evaporation to prevent adsorption.

  • Issue: Peak Tailing.

    • Cause: Interaction between the free amine and silanols on the column.

    • Fix: Ensure the mobile phase pH is sufficiently low (pH < 3) or switch to a column with "polar embedded" groups.

References
  • ICH Harmonised Guideline. (2022). Bioanalytical Method Validation and Study Sample Analysis M10. International Council for Harmonisation.[2]

  • U.S. Food and Drug Administration (FDA). (2018).[3][4][5] Bioanalytical Method Validation Guidance for Industry.[2][3][4][5][6]

  • Agilent Technologies. (2022). Tips for Developing Successful Solid Phase Extraction Methods.

  • Sigma-Aldrich (Supelco). Guide to Solid Phase Extraction.

Sources

Safety & Regulatory Compliance

Handling

Topic: Personal Protective Equipment &amp; Handling for 4-Amino-3-fluoro-5-methylbenzoic Acid

The following technical guide details the operational safety, personal protective equipment (PPE), and logistical handling protocols for 4-Amino-3-fluoro-5-methylbenzoic acid (CAS: 2015963-18-3).[1][2] This guide is desi...

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the operational safety, personal protective equipment (PPE), and logistical handling protocols for 4-Amino-3-fluoro-5-methylbenzoic acid (CAS: 2015963-18-3).[1][2]

This guide is designed for researchers and drug development professionals who require immediate, actionable data for handling this specific fluorinated intermediate.

Executive Safety Summary & Hazard Profile

Chemical Identity:

  • IUPAC Name: 4-Amino-3-fluoro-5-methylbenzoic acid[1][3]

  • CAS Number: 2015963-18-3[1][2][3]

  • Molecular Formula: C₈H₈FNO₂[1]

  • Physical State: Solid (typically off-white to pale yellow powder)[1][4]

Risk Assessment (GHS Classification): As a functionalized benzoic acid derivative, this compound follows the hazard profile of halogenated aromatic amines. While specific toxicological data for this exact isomer may be limited, it must be handled as a Hazardous Substance .

Hazard ClassCategoryH-CodeHazard Statement
Skin Irritation Cat 2H315 Causes skin irritation.[1][2][4][5][6]
Eye Irritation Cat 2AH319 Causes serious eye irritation.[2][4][5][6][7][8][9]
STOT - SE Cat 3H335 May cause respiratory irritation (Respiratory Tract).[1][2][4][10]

Critical Warning - The "Aniline" Factor: This molecule contains an aniline (amino-benzene) moiety.[1][2] While the carboxylic acid group reduces volatility, researchers must treat this as a potential sensitizer and metabolic toxin until specific toxicology rules out methemoglobinemia risks associated with aniline derivatives.

Personal Protective Equipment (PPE) Strategy

Do not rely on generic "lab safety" rules. Use this targeted PPE strategy designed for handling fluorinated organic solids and their solutions.

A. Hand Protection (Glove Selection)
  • Dry Solid Handling:

    • Material: Nitrile Rubber.[2][7]

    • Minimum Thickness: 0.11 mm (standard lab grade).

    • Rationale: Provides adequate barrier against incidental contact with dust.

  • Solution Handling (Synthesis/Purification):

    • Solvent Context: If dissolved in Dichloromethane (DCM) or DMF , standard nitrile degrades rapidly.[2]

    • Recommendation: Use Silver Shield™ (Laminate) gloves or Double-Gloving (Nitrile over Nitrile) with immediate change-out upon splash.[1][2]

    • Why? Fluorinated aromatics can have enhanced skin permeation when solvated in organic carriers.

B. Respiratory & Inhalation Control
  • Primary Control: Chemical Fume Hood . All weighing, transfer, and reaction setup must occur inside a certified hood operating at face velocity 80–100 fpm.

  • Secondary Control (If Hood Unavailable/Maintenance):

    • Respirator: Half-face respirator with P100 (HEPA) cartridges.[2]

    • Why? The H335 hazard (respiratory irritation) implies that inhaling dust can trigger acute bronchial spasms.[2]

C. Eye & Face Protection
  • Standard Operation: Chemical Safety Goggles (indirect venting).[2] Safety glasses with side shields are insufficient for fine powders that can drift.

  • High-Risk (Scale-up >10g): Face shield over safety goggles to protect against splash hazards during acid/base workups.[1][2]

Operational Handling Protocols

Protocol A: Precision Weighing (Static Control)

Fluorinated benzoic acids are often dry, fluffy powders prone to static charge, leading to "flying powder" and contamination/exposure.

  • Preparation: Place an anti-static gun or ionizing bar inside the fume hood balance area.

  • Transfer: Use a glass or antistatic plastic spatula .[2] Avoid metal spatulas if the compound is being used in metal-catalyzed cross-coupling (e.g., Suzuki-Miyaura), as trace metal abrasion can affect catalyst turnover.[1]

  • Containment: Weigh directly into the tared reaction vessel or a weighing boat with a funnel neck. Do not use flat weighing papers, which increase spill risk during transfer.

Protocol B: Reaction Setup & Quenching
  • Solubility: Soluble in DMSO, DMF, Methanol; sparingly soluble in water (unless pH > 8).

  • Acid/Base Caution: When neutralizing reactions containing this product, heat evolution can vaporize solvents, carrying the compound into the air. Add neutralizers (e.g., NaHCO₃) slowly at 0°C.

Waste Disposal & Decontamination

Regulatory Classification: Halogenated Organic Waste . The presence of the Fluorine atom dictates that this material cannot be incinerated in standard non-halogenated solvent streams due to the formation of HF (Hydrogen Fluoride) and fluorodioxins during combustion.

Waste StreamDescriptionAction
Solid Waste Contaminated gloves, paper towels, weighing boats.[1][2]Double-bag in clear polyethylene; Label "Solid Waste: Fluorinated Organic Toxic".[1]
Liquid Waste Mother liquors, reaction solvents.Segregate into "Halogenated Solvent Waste" carboy. DO NOT mix with acid waste.[11]
Aqueous Waste Water layers from extraction.[2]Check pH. If neutral, dispose as "Aqueous Waste with Trace Organics".

Spill Cleanup Procedure:

  • Evacuate immediate area if dust is airborne.[2][5]

  • Don PPE: Goggles, Double Nitrile Gloves, P100 Respirator.

  • Contain: Cover spill with a damp paper towel (to suppress dust).

  • Clean: Wipe up carefully. Clean surface with Ethanol followed by Soap/Water .[2]

  • Verify: Use a UV lamp (254 nm) to check for residual fluorescence (many aminobenzoic acids fluoresce).

Visual Safety & Logistics Workflow

The following diagram outlines the decision logic for handling 4-Amino-3-fluoro-5-methylbenzoic acid, ensuring safety compliance from storage to disposal.

SafetyWorkflow Start Start: Handling 4-Amino-3-fluoro-5-methylbenzoic acid RiskAssess Risk Assessment (H315, H319, H335) Start->RiskAssess StateCheck Physical State? RiskAssess->StateCheck SolidState Solid / Powder StateCheck->SolidState Dry LiquidState Solution (DCM/DMF) StateCheck->LiquidState Dissolved PPE_Solid PPE: Nitrile Gloves + Fume Hood + Anti-static tools SolidState->PPE_Solid PPE_Liquid PPE: Laminate Gloves (Silver Shield) + Fume Hood LiquidState->PPE_Liquid Action Perform Experiment (Weighing/Reaction) PPE_Solid->Action PPE_Liquid->Action DisposalCheck Disposal Stream Action->DisposalCheck HaloWaste Halogenated Waste (Green Label) DisposalCheck->HaloWaste Liquids SolidWaste Hazardous Solid Waste (Double Bag) DisposalCheck->SolidWaste Solids/Debris

Figure 1: Operational decision matrix for handling fluorinated benzoic acid derivatives, emphasizing PPE changes based on physical state and strict disposal segregation.

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 679690 (Related Fluorinated Benzoic Acids).[2] PubChem.[2] [Link]1]

  • Occupational Safety and Health Administration (OSHA). Hazard Communication Standard: Safety Data Sheets.[2] United States Department of Labor.[2] [Link]1]

Sources

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